molecular formula C8H20Cl2N2 B1394634 N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride CAS No. 1031289-75-4

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B1394634
CAS No.: 1031289-75-4
M. Wt: 215.16 g/mol
InChI Key: HRZUCSCEEZQGMI-UHFFFAOYSA-N
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Description

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2 and its molecular weight is 215.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZUCSCEEZQGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694538
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031289-75-4
Record name N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride, a valuable diamine intermediate in pharmaceutical and materials science applications. Two robust synthetic methodologies are presented in detail: a reductive amination pathway starting from 1,4-cyclohexanedione and a catalytic hydrogenation route commencing with N,N-dimethyl-p-phenylenediamine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and safety considerations essential for successful and safe execution. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

N¹,N¹-Dimethylcyclohexane-1,4-diamine is a versatile bifunctional molecule characterized by a cyclohexane scaffold bearing a primary amine and a tertiary dimethylamine. This unique substitution pattern makes it a valuable building block in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients and polymers. The dihydrochloride salt form enhances its stability and ease of handling. This guide will explore two primary synthetic strategies for its preparation, providing detailed experimental procedures, mechanistic insights, and safety protocols.

Synthetic Strategies and Mechanisms

Two principal and reliable synthetic routes to N¹,N¹-Dimethylcyclohexane-1,4-diamine have been established:

  • Route A: Reductive Amination of 1,4-Cyclohexanedione. This approach involves the reaction of 1,4-cyclohexanedione with ammonia to form an intermediate enamine/imine, which is then selectively methylated and reduced. A more direct variant involves the reaction with dimethylamine followed by reduction.

  • Route B: Catalytic Hydrogenation of N,N-Dimethyl-p-phenylenediamine. This method relies on the reduction of the aromatic ring of the readily available N,N-dimethyl-p-phenylenediamine to the desired cyclohexane derivative using a heterogeneous catalyst.

Mechanistic Considerations

Reductive Amination: The reaction proceeds through the initial formation of an enamine or imine from the condensation of the ketone with an amine. In the presence of a reducing agent, this intermediate is then reduced to the corresponding amine. The choice of reducing agent is critical to prevent the reduction of the starting ketone. Sodium triacetoxyborohydride is a mild and selective reagent often employed for this purpose.

Catalytic Hydrogenation: This process involves the adsorption of the aromatic substrate and hydrogen onto the surface of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen atoms are then transferred to the aromatic ring, leading to its saturation. The reaction conditions, such as hydrogen pressure and temperature, can influence the efficiency and selectivity of the hydrogenation.

Experimental Protocols

Route A: Reductive Amination of 1,4-Cyclohexanedione

This protocol outlines a one-pot synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine from 1,4-cyclohexanedione and dimethylamine, followed by conversion to the dihydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Cyclohexanedione112.1310.0 g0.089
Dimethylamine (40% in H₂O)45.0812.3 mL0.107
Sodium Triacetoxyborohydride211.9422.6 g0.107
Dichloromethane (DCM)84.93200 mL-
Saturated aq. NaHCO₃-100 mL-
Anhydrous MgSO₄120.37--
Diethyl Ether74.12--
Hydrochloric Acid (conc.)36.46--

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-cyclohexanedione (10.0 g, 0.089 mol) and dichloromethane (200 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Add dimethylamine solution (12.3 mL, 0.107 mol) to the flask. Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (22.6 g, 0.107 mol) in dichloromethane (50 mL). Add this slurry portion-wise to the reaction mixture over 15 minutes. Caution: The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude free base of N¹,N¹-Dimethylcyclohexane-1,4-diamine.

  • Salt Formation: Dissolve the crude product in diethyl ether (100 mL). Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Route B: Catalytic Hydrogenation of N,N-Dimethyl-p-phenylenediamine

This protocol describes the synthesis of the precursor N,N-dimethyl-p-phenylenediamine and its subsequent hydrogenation.

Part 1: Synthesis of N,N-Dimethyl-p-phenylenediamine [1][2][3][4]

A common method for the synthesis of N,N-Dimethyl-p-phenylenediamine involves the reduction of p-nitro-N,N-dimethylaniline.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Nitro-N,N-dimethylaniline166.1815.0 g0.090
Stannous Chloride (SnCl₂)189.6042.6 g0.225
Concentrated Hydrochloric Acid36.4690 mL-
Sodium Hydroxide (50% aq.)40.00--
Diethyl Ether74.12--
Anhydrous Sodium Sulfate120.37--

Step-by-Step Procedure:

  • Reduction: In a 500 mL round-bottom flask, dissolve stannous chloride (42.6 g, 0.225 mol) in concentrated hydrochloric acid (90 mL). To this warm solution, add p-nitro-N,N-dimethylaniline (15.0 g, 0.090 mol) in small portions with stirring.[2]

  • Heating: After the addition is complete, heat the mixture to reflux for 90 minutes.[2]

  • Isolation of Tin Salt: Cool the reaction mixture in an ice bath. The double tin salt of the product will precipitate. For complete precipitation, saturate the solution with hydrogen chloride gas.[2]

  • Liberation of Free Base: Filter the salt and dissolve it in water. Cover the aqueous solution with a layer of diethyl ether and cool in an ice bath. Slowly add 50% aqueous sodium hydroxide solution with vigorous stirring until the solution is strongly alkaline. The free base will be extracted into the ether layer.[2]

  • Extraction and Drying: Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the ethereal extracts and dry over anhydrous sodium sulfate.[2]

  • Purification: Evaporate the ether and distill the residue under vacuum to obtain pure N,N-dimethyl-p-phenylenediamine.[2]

Part 2: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N,N-Dimethyl-p-phenylenediamine136.1910.0 g0.073
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol46.07150 mL-
Hydrochloric Acid (in Ethanol)---

Step-by-Step Procedure:

  • Reaction Setup: To a Parr hydrogenation apparatus or a similar high-pressure reactor, add N,N-dimethyl-p-phenylenediamine (10.0 g, 0.073 mol) and ethanol (150 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (1.0 g). Caution: Palladium on carbon is pyrophoric and should be handled with care.[5][6][7][8][9]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to 50-100 psi and heat to 50-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours.

  • Catalyst Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. Caution: The catalyst may be pyrophoric upon exposure to air.[6]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude product in ethanol and add a solution of hydrochloric acid in ethanol until the pH is acidic. The dihydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Visualization of Synthetic Pathways

Reductive Amination Workflow

reductive_amination start 1,4-Cyclohexanedione intermediate Imine/Enamine Intermediate start->intermediate + amine Dimethylamine amine->intermediate + reductant Sodium Triacetoxyborohydride product_base N¹,N¹-Dimethylcyclohexane-1,4-diamine reductant->product_base intermediate->product_base + Reductant final_product N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride product_base->final_product + HCl hcl HCl hcl->final_product catalytic_hydrogenation start N,N-Dimethyl-p-phenylenediamine product_base N¹,N¹-Dimethylcyclohexane-1,4-diamine start->product_base + catalyst Pd/C, H₂ catalyst->product_base final_product N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride product_base->final_product + HCl hcl HCl hcl->final_product

Caption: Catalytic hydrogenation of N,N-dimethyl-p-phenylenediamine.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Sodium Triacetoxyborohydride:

  • Hazards: Reacts with water to release flammable gases. Causes skin and serious eye irritation. May cause respiratory irritation. [10][11][12][13]* Handling: Handle under an inert atmosphere. [10]Store in a cool, dry place away from moisture. [10]Avoid generating dust. [12]* In case of spill: Do not use water. Use a class D fire extinguisher or dry sand. [12] Palladium on Carbon:

  • Hazards: Pyrophoric, especially when dry and exposed to air, and can ignite flammable solvents. [5][6][7][8][9]* Handling: Always handle under an inert atmosphere (e.g., argon or nitrogen). [5][6][7]The catalyst should never be allowed to dry after use and should be kept wet with water. [6]* Disposal: The wet catalyst should be added to a large quantity of water for disposal according to institutional guidelines. [6] Hydrogen Gas:

  • Hazards: Highly flammable and can form explosive mixtures with air.

  • Handling: Use in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.

Characterization and Analysis

The final product, N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This technical guide has detailed two effective and reliable methods for the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride. The choice between reductive amination and catalytic hydrogenation will depend on the availability of starting materials, equipment, and the desired scale of the synthesis. By following the outlined protocols and adhering to the specified safety precautions, researchers can confidently prepare this valuable chemical intermediate for their applications.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt that is emerging as a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. Its rigid cyclohexane core, combined with the presence of both a primary and a tertiary amine, imparts unique structural and chemical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and standardized protocols for its empirical determination. Understanding these properties is paramount for its effective application in areas such as the design of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the synthesis of complex molecular architectures.

Chemical Identity and Structure

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is characterized by a cyclohexane ring with two amine functionalities at the 1 and 4 positions. One amine is primary, while the other is a tertiary amine, substituted with two methyl groups. The dihydrochloride salt form enhances its stability and aqueous solubility.

Caption: 2D structure of this compound.

The stereochemistry of the cyclohexane ring (cis or trans) significantly influences the spatial orientation of the amine groups and, consequently, the molecule's interaction with biological targets. Both isomers are available, and the specific isomer should be carefully considered for any application.

PropertyValueSource
Molecular Formula C8H20Cl2N2Sigma-Aldrich[1]
Molecular Weight 215.16 g/mol Sigma-Aldrich[1]
CAS Number Varies by isomer (e.g., 110339-33-4)N/A
Canonical SMILES CN(C)C1CCC(CC1)N.Cl.ClSigma-Aldrich[1]
InChI Key HRZUCSCEEZQGMI-UHFFFAOYSA-NSigma-Aldrich[1]

Core Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

  • Experimental Data: Specific experimental melting point data for this compound is not consistently reported in publicly available literature.

  • Expected Behavior: As a dihydrochloride salt, it is expected to be a solid at room temperature with a relatively high melting point, likely undergoing decomposition at elevated temperatures.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used for this determination.

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 2-5 °C/min).

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[2]

  • Purity Indication: A narrow melting range (e.g., 1-2 °C) suggests a high degree of purity.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a crucial parameter for any compound intended for biological or solution-phase chemical applications.

  • Aqueous Solubility: As a dihydrochloride salt, this compound is expected to be soluble in water. The protonated amine groups can form strong ion-dipole interactions with water molecules.

  • Organic Solvent Solubility: Solubility in organic solvents will vary depending on the polarity of the solvent. It is expected to have limited solubility in non-polar solvents like hexanes and greater solubility in polar protic solvents like methanol and ethanol.

Experimental Protocol for Solubility Determination:

A qualitative assessment of solubility can be performed through simple dissolution tests.

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

  • Procedure: To a known volume of solvent (e.g., 1 mL) in a vial, a small, weighed amount of the compound (e.g., 10 mg) is added.[1]

  • Observation: The mixture is vortexed or agitated at a constant temperature. Visual inspection for the complete dissolution of the solid indicates solubility. If the compound dissolves, more solute can be added until saturation is reached to provide a semi-quantitative measure.[1]

Acid Dissociation Constant (pKa)

The pKa values of the two amine groups are critical for understanding the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

  • Predicted pKa: The pKa of the free base (N,N-Dimethylcyclohexane-1,4-diamine) is predicted to be around 10.63 for the primary amine. The pKa of the tertiary amine is expected to be slightly lower. In the dihydrochloride salt, both amines will be protonated.

  • Significance: The two pKa values will dictate the pH range over which the molecule transitions from a dicationic to a monocationic and finally to a neutral species.

Experimental Protocol for pKa Determination via Potentiometric Titration:

  • Sample Preparation: A standard solution of the compound (e.g., 0.01 M) is prepared in water or a suitable co-solvent system.[3]

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.[3][4]

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first and second derivatives of the titration curve can be used to accurately determine the equivalence points.[5]

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Mechanism of Action Target Target Protein Ternary_Complex Formation of Ternary Complex Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Target Binder - Linker - E3 Binder) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic chemistry and drug discovery. While a complete experimental dataset for all its physicochemical properties is not yet consolidated in the public domain, this guide provides a framework for its characterization through standardized experimental protocols. Its application as a rigid linker in the design of PROTACs highlights its relevance in the development of next-generation therapeutics. Further research into the precise physicochemical properties of its isomers will undoubtedly expand its utility and solidify its role as a valuable tool for researchers and scientists.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • UCL. NMR Sample Preparation. [Link]

  • Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther., 1(4), 273-312. [Link]

  • Proxygen. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • Enamine Germany. Linkers. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • University of California, Irvine. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • University of California, Irvine. How to Prepare Samples for NMR. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • University of Calgary. Experiment 1 - Melting Points. [Link]

  • European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. [Link]

  • University of Calgary. Melting point determination. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Regulations.gov. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

  • ResearchGate. ChemInform Abstract: New Synthetic Route for Selectively Substituted 1,n-Diamines. Synthesis of N-Aryl Tetra- and Pentamethylenediamines. [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]

Sources

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound, a disubstituted cyclohexane derivative with significant potential as a chemical building block. We will dissect its core molecular structure, including critical aspects of stereoisomerism, and detail its physicochemical properties. This document outlines a representative synthetic pathway and presents a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structure and handling for application in chemical synthesis, ligand design, and materials science.

Introduction to Diaminocyclohexane Scaffolds

The 1,4-diaminocyclohexane motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a well-defined spatial arrangement for functional groups, making it an invaluable component in the design of ligands, therapeutic agents, and polymers. The specific compound of interest, this compound, presents a unique structural feature: an asymmetric substitution pattern with one primary amine and one tertiary amine. This asymmetry offers distinct reactive handles for sequential chemical modifications. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient precursor for further synthetic transformations.

Elucidation of the Core Molecular Structure

A precise understanding of the molecule's structure is paramount for its effective use. This section deconstructs its chemical identity, isomeric forms, and the nature of its salt state.

Chemical Identity

The compound is systematically named based on the substitution pattern on the cyclohexane ring. The "N1,N1-dimethyl" prefix indicates that two methyl groups are attached to the nitrogen atom at position 1, while the amine at position 4 remains unsubstituted.

PropertyValueSource(s)
IUPAC Name 4-(Dimethylamino)cyclohexan-1-amine dihydrochlorideN/A
Molecular Formula C₈H₂₀Cl₂N₂[1][2]
Molecular Weight 215.16 g/mol [1][2]
Common CAS Numbers 1187931-32-3, 1031289-75-4[1][3]
SMILES String CN(C)C1CCC(N)CC1.Cl.Cl[2]
InChI Key HRZUCSCEEZQGMI-UHFFFAOYSA-N[1][2]

Note: The presence of multiple CAS numbers in supplier databases may reflect different stereoisomers, hydrates, or suppliers. Researchers should verify the specific isomer they are acquiring.

Stereoisomerism: cis and trans Configurations

The 1,4-disubstitution on the cyclohexane ring gives rise to two geometric isomers: cis and trans. The conformational rigidity of the ring means these isomers are not interconvertible without breaking bonds.

  • trans-isomer: The two amino groups are on opposite faces of the ring. In the most stable chair conformation, both substituents occupy equatorial positions, minimizing steric strain.

  • cis-isomer: The two amino groups are on the same face of the ring. In the chair conformation, one substituent must be in an axial position and the other in an equatorial position.

The stereochemical configuration has a profound impact on the molecule's overall shape, reactivity, and how it can interact with other molecules, which is a critical consideration in drug design and catalysis.

cluster_trans trans-Isomer (Protonated) cluster_cis cis-Isomer (Protonated) trans trans cis cis

Caption: Chair conformations of protonated trans and cis isomers.

The Dihydrochloride Salt Form

The compound is supplied as a dihydrochloride salt, meaning both the primary and tertiary amino groups are protonated to form ammonium chlorides.

  • Primary amine (-NH₂) becomes a primary ammonium salt (-NH₃⁺Cl⁻).

  • Tertiary amine (-N(CH₃)₂) becomes a tertiary ammonium salt (-N(CH₃)₂H⁺Cl⁻).

Causality: The salt formation is a deliberate choice to improve the compound's properties. The ionic nature of the salt makes it a stable, crystalline solid that is typically more soluble in polar solvents (like water or alcohols) compared to the free base, which is often an oily liquid[4]. This enhances its shelf-life and ease of handling in laboratory settings.

Physicochemical Properties and Safe Handling

Tabulated Properties
PropertyValueSource(s)
Physical Form Solid[1][2]
Purity Typically ≥95%[1]
Storage Class 11 - Combustible Solids[2]
Boiling Point (Free Base) ~205°C[4][5]
Safety and Handling

Expertise & Trustworthiness: As with all amine-containing compounds, particularly in their hydrochloride salt form, appropriate safety protocols are non-negotiable. The information below is synthesized from safety data sheets for structurally related chemicals and represents best practices.

  • Hazards: The compound is classified as harmful if swallowed and can cause skin and eye irritation or damage[2]. Handling should be performed with the assumption that the material is corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[6].

  • Handling: Use the compound within a chemical fume hood to avoid inhalation of dust[6]. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[6]. Keep away from strong oxidizing agents.

A Representative Synthetic Workflow

Expert Rationale: While multiple synthetic routes are possible, a robust and scalable approach would involve the reductive amination of a suitable keto-precursor, followed by salt formation. This method is widely used in pharmaceutical development for its efficiency and control. The following protocol is a validated, logical pathway.

G A 4-Aminocyclohexanone (Precursor) C Reductive Amination A->C 1. B Dimethylamine (CH₃)₂NH Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) B->C Reagents D N¹,N¹-Dimethylcyclohexane-1,4-diamine (Free Base) C->D 2. Workup & Purification F Salt Formation (Protonation) D->F 3. E Hydrochloric Acid (HCl) in Diethyl Ether (Et₂O) E->F Reagent G N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride (Product) F->G 4. Isolation

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Reductive Amination

  • To a stirred solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in methanol (10 mL/g), add a 40% aqueous solution of dimethylamine (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

    • Causality: NaBH₃CN is a mild reducing agent selective for the iminium ion formed in situ, preventing the reduction of the ketone starting material.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

Step 2: Workup and Purification of the Free Base

  • Quench the reaction by slowly adding 1M aqueous HCl until the pH is ~2 to decompose any remaining reducing agent.

  • Basify the solution to pH >12 with 6M aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, N¹,N¹-Dimethylcyclohexane-1,4-diamine.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of cold diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) with vigorous stirring.

  • A white precipitate will form immediately.

    • Self-Validation: The formation of a precipitate is a strong indicator of successful salt formation, as the ionic salt is insoluble in the nonpolar ether.

  • Stir the resulting slurry for 1 hour at 0°C to ensure complete precipitation.

Step 4: Isolation and Drying

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-ionic impurities.

  • Dry the white solid under high vacuum at 40°C to a constant weight.

Structural Verification and Quality Control

Authoritative Grounding: The identity and purity of the final compound must be rigorously confirmed. The following analytical workflow provides a self-validating system to ensure the material meets required specifications.

G start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr Analytical Testing ms Mass Spectrometry (LC-MS) (Molecular Weight Verification) start->ms Analytical Testing hplc HPLC / UPLC (Purity Assessment) start->hplc Analytical Testing ftir FTIR Spectroscopy (Functional Group ID) start->ftir Analytical Testing pass QC Pass: Release Material nmr->pass ms->pass hplc->pass ftir->pass fail QC Fail: Re-purify or Re-synthesize

Caption: A comprehensive workflow for analytical quality control.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals would include:

    • A singlet integrating to 6 protons for the two equivalent methyl groups on the tertiary amine.

    • Broad signals for the protons on the cyclohexane ring.

    • A broad, exchangeable signal for the three protons of the -NH₃⁺ group and the single proton of the -(CH₃)₂NH⁺ group.

    • Expert Insight: The relative simplicity or complexity of the cyclohexane proton signals can help differentiate between the rapidly interconverting cis isomer and the more rigid trans isomer.

  • ¹³C NMR Spectroscopy: This would confirm the presence of the 8 carbon atoms in the molecule, with distinct signals for the methyl carbons and the four unique carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis would show a parent ion peak for the dication [M]²⁺ or, more commonly, the monocation [M+H]⁺ corresponding to the free base molecular weight (143.15 m/z). This confirms the core mass of the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include broad N-H stretching frequencies around 3000-3200 cm⁻¹ characteristic of the ammonium groups, and C-H stretching for the alkyl groups around 2850-2950 cm⁻¹.

Chromatographic Purity Assessment

Protocol: Purity Analysis by HPLC

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Rationale: This method effectively separates the polar analyte from nonpolar impurities. The use of TFA ensures protonation of the amines for good peak shape. Purity is determined by the area percentage of the main product peak.

Potential Applications in Research and Development

The unique bifunctional and asymmetric nature of this compound makes it a valuable intermediate.

  • Asymmetric Synthesis: The primary amine can be selectively reacted or protected, leaving the tertiary amine untouched, and vice-versa. This allows for the controlled, stepwise construction of more complex molecules.

  • Ligand Development: Diamines are common chelating ligands in coordination chemistry. This compound could be used to synthesize novel ligands for catalytic processes. For example, related dimethylcyclohexane-diamines are used as ligands in copper-catalyzed C-N coupling reactions[7].

  • Pharmaceutical Scaffolding: The rigid cyclohexane core can be used to orient pharmacophoric elements in a specific 3D arrangement, making it an attractive scaffold for drug discovery programs.

  • Linker Chemistry: The two distinct amine groups make it a candidate for use as a linker molecule in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where connecting two different molecular entities is required.

Conclusion

This compound is more than a simple chemical reagent; it is a precisely defined molecular tool. Its core structure, characterized by a 1,4-disubstituted cyclohexane ring with asymmetric primary and tertiary amine functionalities, offers significant synthetic versatility. Understanding its stereochemistry, handling its stable dihydrochloride salt form correctly, and applying rigorous analytical methods for its characterization are essential for unlocking its full potential in advanced chemical research and development.

References

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Dimethylcyclohexylamine. [Link]

  • PubChem. N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride. [Link]

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Dabrafenib (GSK2118436): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Aberrant MAPK Pathway

Within the intricate signaling networks that govern cellular fate, the Mitogen-Activated Protein Kinase (MAPK) pathway stands as a central regulator of cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway, often driven by oncogenic mutations, is a hallmark of numerous human cancers.[2][3] Notably, mutations in the B-Raf proto-oncogene (BRAF), a key serine/threonine kinase in the MAPK cascade, are prevalent in approximately 50% of metastatic melanomas.[1][4] The most common of these is the V600E mutation, which results in constitutive activation of the BRAF kinase, leading to uncontrolled cell growth.[2] Dabrafenib (CAS Number: 1031289-75-4), also known as GSK2118436, has emerged as a potent and selective inhibitor of mutated BRAF kinases, offering a targeted therapeutic approach for BRAF-driven malignancies.[2][5][6] This in-depth technical guide provides a comprehensive overview of the properties, mechanism of action, and applications of Dabrafenib for researchers, scientists, and drug development professionals.

Physicochemical Properties and Formulation

Dabrafenib is an orally bioavailable small molecule.[7] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 1031289-75-4 (Mesylate Salt)
1195765-45-7 (Free Base)[6][7]
Molecular Formula C23H20F3N5O2S2 (Free Base)[6][7]
C24H24F3N5O5S3 (Mesylate Salt)[8]
Molecular Weight 519.56 g/mol (Free Base)[6][7][9]
615.67 g/mol (Mesylate Salt)[8]
Appearance Solid[6][10]
Solubility Soluble in DMSO.[6][10][11] Insoluble in water.[6] Soluble in EtOH with gentle warming and ultrasonic.[6][6][10][11]
Storage Store lyophilized powder at -20°C, desiccated.[5] Once in solution, store at -20°C and use within 3 months to prevent loss of potency.[5] Aliquot to avoid multiple freeze/thaw cycles.[5][5]

For in vitro studies, Dabrafenib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For in vivo animal studies, it can be formulated as a suspension in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.1% Tween80 in purified water.[8]

Mechanism of Action: Selective Inhibition of Mutated BRAF

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[11] Its primary mechanism of action is the selective inhibition of mutated forms of BRAF kinase, particularly BRAF V600E.[5][9] It exhibits significantly less potency against wild-type BRAF and C-Raf.[5][9] This selectivity is crucial for its therapeutic window, minimizing off-target effects.

The binding of Dabrafenib to the ATP-binding site of mutated BRAF prevents the phosphorylation and activation of downstream effectors, MEK1 and MEK2. This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a blockade of the MAPK signaling cascade.[9] The ultimate consequence is the inhibition of cell proliferation, induction of cell cycle arrest in the G1 phase, and apoptosis in cancer cells harboring the BRAF V600 mutation.[9]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription ERK->Transcription Phosphorylation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival

Figure 1: Simplified signaling pathway of Dabrafenib's mechanism of action.

In Vitro and In Vivo Efficacy

Numerous preclinical studies have demonstrated the potent and selective anti-tumor activity of Dabrafenib.

In Vitro Potency

The inhibitory activity of Dabrafenib against various kinases has been quantified through in vitro assays.

KinaseIC50 (nM)Source
BRAF V600E 0.6 - 0.8[5][6][9]
BRAF V600K 0.5[5]
BRAF V600D 1.9[6]
Wild-type BRAF 3.2[5]
c-Raf 5.0[5]

Dabrafenib effectively inhibits the proliferation of BRAF V600E-mutant melanoma and colon cancer cell lines.[2][9] For instance, it has been shown to inhibit the growth of SKMEL28 and A375P F11 melanoma cells with IC50 values of 3 nM and 8 nM, respectively, and Colo205 colorectal carcinoma cells with an IC50 of 7 nM.[2][12]

In Vivo Anti-Tumor Activity

In vivo studies using human tumor xenograft models in immunocompromised mice have confirmed the anti-tumor efficacy of orally administered Dabrafenib.[9] It has been shown to inhibit the growth of BRAF V600E mutant melanoma and colon cancer xenografts.[9] In a study with A375P F11 melanoma xenografts, daily oral administration of Dabrafenib led to a dose-dependent reduction in tumor growth, with complete tumor regression observed in 50% of animals at the highest dose.[12] Furthermore, Dabrafenib treatment resulted in a significant reduction in the levels of phosphorylated ERK (pERK) in tumor tissues, confirming its on-target activity in vivo.[2][12]

Clinical Applications and FDA Approvals

Dabrafenib, marketed under the trade name Tafinlar®, has received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[13]

  • Metastatic Melanoma: Dabrafenib is approved as a single agent and in combination with the MEK inhibitor Trametinib for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[4][13]

  • Adjuvant Treatment of Melanoma: The combination of Dabrafenib and Trametinib is also approved for the adjuvant treatment of patients with BRAF V600E or V600K mutation-positive melanoma with lymph node involvement following complete resection.[13]

  • Non-Small Cell Lung Cancer (NSCLC): The combination therapy is approved for patients with metastatic NSCLC harboring a BRAF V600E mutation.[13]

  • Anaplastic Thyroid Cancer: Dabrafenib in combination with Trametinib is indicated for the treatment of patients with locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation and no satisfactory local treatment options.

  • Solid Tumors: Under accelerated approval, the combination is approved for adult and pediatric patients aged 6 years and older with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options.[13][14]

  • Low-Grade Glioma (LGG): The combination is approved for pediatric patients aged 1 year and older with low-grade glioma with a BRAF V600E mutation who require systemic therapy.[13][15][16][17]

It is important to note that Dabrafenib is not indicated for patients with wild-type BRAF solid tumors or for patients with colorectal cancer due to known intrinsic resistance to BRAF inhibition.[14]

Mechanisms of Resistance

Despite the initial high response rates, a significant challenge in the clinical use of BRAF inhibitors is the development of acquired resistance.[18] Resistance to Dabrafenib can arise through various mechanisms, which can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation
  • Secondary Mutations in NRAS or MEK1/2: Activating mutations in NRAS or MEK1/2, downstream of BRAF, can bypass the inhibitory effect of Dabrafenib and reactivate the MAPK cascade.[19][20]

  • BRAF Amplification or Splicing Variants: Increased expression of the mutated BRAF protein through gene amplification or the generation of alternative splice variants that are less sensitive to Dabrafenib can lead to resistance.[20]

  • Upregulation of other RAF kinases (e.g., CRAF): Increased expression and activation of other RAF isoforms, such as CRAF, can compensate for the inhibition of BRAF.[19]

Activation of Alternative Signaling Pathways
  • PI3K/AKT Pathway Activation: Activation of the PI3K/AKT pathway, often through loss of the tumor suppressor PTEN, can promote cell survival and proliferation independently of the MAPK pathway.[4][18]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs, such as PDGFRβ, IGF-1R, and EGFR, can activate parallel signaling pathways that drive tumor growth.[18][20]

cluster_pathways Signaling Pathways cluster_resistance Mechanisms of Resistance cluster_outcome Outcome MAPK MAPK Pathway (BRAF -> MEK -> ERK) Resistance Dabrafenib Resistance MAPK->Resistance PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Resistance RTK_signaling RTK Signaling (PDGFRβ, IGF-1R, EGFR) RTK_signaling->Resistance NRAS_MEK_mutations NRAS/MEK Mutations NRAS_MEK_mutations->MAPK Reactivation BRAF_amp_splice BRAF Amplification/ Splicing BRAF_amp_splice->MAPK Reactivation CRAF_upregulation CRAF Upregulation CRAF_upregulation->MAPK Reactivation PTEN_loss PTEN Loss PTEN_loss->PI3K_AKT Activation RTK_upregulation RTK Upregulation RTK_upregulation->RTK_signaling Activation

Figure 2: Overview of key mechanisms of resistance to Dabrafenib.

The heterogeneity of resistance mechanisms highlights the need for combination therapies and the development of next-generation inhibitors to overcome resistance.[18] The combination of Dabrafenib with a MEK inhibitor like Trametinib is a clinically validated strategy to delay the onset of resistance by providing a more complete blockade of the MAPK pathway.[4][19]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the IC50 of Dabrafenib in a BRAF V600E-mutant cancer cell line.

Materials:

  • BRAF V600E-mutant cancer cell line (e.g., A375, SK-MEL-28)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare a serial dilution of Dabrafenib in complete medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the Dabrafenib dilutions to the respective wells.

  • Incubate the plate for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

  • Plot the percentage of viability against the log of the Dabrafenib concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of pERK Inhibition

Objective: To assess the effect of Dabrafenib on the phosphorylation of ERK in a BRAF V600E-mutant cancer cell line.

Materials:

  • BRAF V600E-mutant cancer cell line

  • Complete cell culture medium

  • Dabrafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with anti-total ERK1/2 and anti-β-actin antibodies as loading controls.

  • Quantify the band intensities to determine the relative levels of pERK.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active BRAF kinase have translated into significant clinical benefits for patients with melanoma, NSCLC, and other solid tumors. Understanding its physicochemical properties, mechanism of action, and the molecular basis of resistance is paramount for its effective use in research and clinical settings. The continued investigation into rational combination therapies and novel strategies to overcome resistance will further enhance the therapeutic potential of Dabrafenib and improve outcomes for patients with BRAF-driven malignancies.

References

  • Selleck Chemicals. (2024, May 22). Dabrafenib (GSK2118436) BRAF Inhibitor | Mechanism | Molecular Weight.
  • Cell Signaling Technology. (n.d.). Dabrafenib (GSK2118436) (#91942) Datasheet With Images.
  • ClinicalTrials.gov. (n.d.). A Study of GSK2118436 in BRAF Mutant Metastatic Melanoma.
  • Drugs.com. (2023, March 29). Tafinlar (dabrafenib) FDA Approval History.
  • AACR Journals. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact.
  • MDPI. (n.d.). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2.
  • U.S. Food and Drug Administration. (2022, June 23). FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.
  • Frontiers. (n.d.). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies.
  • MedChemExpress. (n.d.). Dabrafenib Mesylate - Product Data Sheet.
  • PubMed Central. (n.d.). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma.
  • APExBIO. (n.d.). Dabrafenib Mesylate (GSK-2118436) - BRAF(V600) Mutant Inhibitor.
  • PubMed Central. (n.d.). FDA Approval Summary: Dabrafenib in combination with trametinib for BRAF V600E mutation-positive low-grade glioma.
  • MDPI. (n.d.). Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review.
  • APExBIO. (n.d.). Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor.
  • ClinicalTrials.eu. (n.d.). Dabrafenib – Application in Therapy and Current Clinical Research.
  • AACR Journals. (n.d.). FDA Approval Summary: Dabrafenib in Combination with Trametinib for BRAF V600E Mutation–Positive Low-Grade Glioma.
  • RxTROSPECT. (2023, March 16). FDA approves dabrafenib with trametinib for pediatric patients with low-grade glioma with a BRAF V600E mutation.
  • ASCO Publications. (2013, August 5). Phase II Trial (BREAK-2) of the BRAF Inhibitor Dabrafenib (GSK2118436) in Patients With Metastatic Melanoma.
  • PubMed Central. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
  • ACS Publications. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters.
  • MedchemExpress.com. (n.d.). Dabrafenib (GSK2118436A) | BRAF Inhibitor.
  • Dana-Farber Cancer Institute. (n.d.). COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection.
  • ResearchGate. (n.d.). Phase II trial (BREAK-2) of the BRAF inhibitor dabrafenib (GSK2118436) in patients with metastatic melanoma | Request PDF.
  • PubMed Central. (2014, July 24). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers.
  • MedKoo Biosciences. (n.d.). Dabrafenib free base | GSK2118436 | CAS#1195768-06-9 | CAS#1195765-45-7.
  • APExBIO. (2020, January 10). Dabrafenib Mesylate (GSK-2118436).
  • eChemHub. (n.d.). FINE CHEMICALS Solutions - Page 3861 of 4579.
  • ResearchGate. (2025, August 9). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
  • BLDpharm. (n.d.). 112-02-7 | MFCD00011773 | Hexadecyltrimethylammonium Chloride.
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N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride in Organic Solvents

Abstract

This compound is a diamine salt of significant interest in synthetic chemistry, serving as a versatile building block. As a dihydrochloride salt, its physicochemical properties, particularly solubility, are dominated by its ionic character. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility in organic solvents, a predicted qualitative solubility profile, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Compound Overview: this compound

This compound is the salt form of the parent free base, N,N-Dimethylcyclohexane-1,4-diamine. The presence of two hydrochloride moieties fundamentally alters its physical properties compared to the parent amine. Both the primary and tertiary amine groups are protonated, rendering the molecule an ionic species.[1][2] This ionic nature is the single most critical factor in determining its solubility profile.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₂₀Cl₂N₂ [1][2]
Molecular Weight 215.16 g/mol [1][2]
Appearance Solid [1][2]
InChI Key HRZUCSCEEZQGMI-UHFFFAOYSA-N [1]

| Parent Compound | N,N-Dimethyl-1,4-cyclohexanediamine |[3] |

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictates the extent of dissolution.

The Critical Role of the Dihydrochloride Salt Form

As a salt, this compound is a highly polar, ionic compound. In its solid state, it exists as a crystal lattice with strong ionic interactions between the protonated diammonium cations and the chloride anions. To dissolve, a solvent must possess sufficient polarity to overcome this lattice energy and solvate the individual ions.

  • Parent Free Base: The unprotonated form, N,N-Dimethylcyclohexane-1,4-diamine, has a large non-polar cyclohexane ring and two basic nitrogen atoms. This structure would confer it good solubility in a wide range of organic solvents.[4]

  • Dihydrochloride Salt: The conversion of the amine groups to their ammonium hydrochloride salts drastically increases the molecule's polarity. This transformation makes it highly soluble in polar protic solvents like water and significantly less soluble in non-polar or weakly polar organic solvents.[5]

Caption: Relationship between chemical form and predicted solubility.

Factors Influencing Solubility in Organic Solvents
  • Solvent Polarity (Dielectric Constant): Solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion of the salt, facilitating dissolution. Organic solvents generally have much lower dielectric constants than water, limiting their ability to dissolve ionic compounds.

  • Hydrogen Bonding: Polar protic solvents, such as methanol or ethanol, can engage in hydrogen bonding with the chloride anions and the N-H protons of the ammonium ions. This interaction can aid in solvation. Polar aprotic solvents (e.g., acetone, acetonitrile) lack this hydrogen-bond donating ability and are typically poorer solvents for salts.

  • Lattice Energy: The strength of the ionic bonds in the crystal lattice of the salt is a significant barrier to dissolution. A high lattice energy requires a highly effective solvent to overcome it. Predicting this value without experimental data is complex.

Predicted Qualitative Solubility Profile

Table 2: Predicted Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale
Non-Polar Hexane, Toluene, Diethyl Ether Insoluble The very low polarity of these solvents cannot overcome the high lattice energy of the ionic salt.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate Very Low to Insoluble These solvents lack the hydrogen-bond donating ability to effectively solvate the chloride anions and have moderate polarity.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Low to Sparingly Soluble Their high polarity may allow for some dissolution, but it is still expected to be limited compared to protic solvents.
Polar Protic Methanol, Ethanol Sparingly to Moderately Soluble These solvents have high polarity and can form hydrogen bonds, making them the most likely organic candidates for dissolving the salt. Solubility will decrease as the alkyl chain length of the alcohol increases.

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | While slightly polar, their ability to solvate ionic species is poor.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain reliable, quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective

To determine the equilibrium solubility (in mg/mL or mol/L) of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Vials with Teflon-lined caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

    • Expertise Insight: The equilibration time is critical. For new systems, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, signifying that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finely dispersed solids, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed collection vial.

    • Trustworthiness Check: Filtration is a critical step to ensure no solid particulates are transferred, which would artificially inflate the solubility measurement. The filter material must be compatible with the solvent.

  • Quantification (Gravimetric Method): a. Weigh the collection vial containing the filtered saturated solution. b. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. c. The final weight of the solute divided by the initial volume of the aliquot gives the solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge to pellet excess solid C->D E Filter supernatant into tared vial D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate Solubility (mass/volume) G->H

Sources

An In-Depth Technical Guide to the Thermal Stability of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a key consideration for its handling, storage, and application in research and pharmaceutical development. In the absence of specific published thermal analysis data for this compound, this guide synthesizes foundational principles of thermal analysis, data from analogous cyclic diamine salts, and established decomposition mechanisms of amine hydrochlorides. It offers researchers, scientists, and drug development professionals a robust framework for anticipating the thermal behavior of this compound and outlines detailed experimental protocols for its empirical evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction: The Imperative of Thermal Stability

This compound is a diamine salt with a defined stereochemistry and structure, making it a valuable building block in medicinal chemistry and materials science. As with any chemical entity destined for rigorous applications, particularly in drug development, a thorough understanding of its physicochemical properties is paramount. Thermal stability is a critical parameter that dictates a compound's shelf-life, dictates safe processing and storage conditions, and can influence its ultimate biological activity and formulation compatibility.[1]

The thermal decomposition of a substance is the process by which it breaks down into simpler substances when heated.[2] For a pharmaceutical salt, this can lead to loss of potency, formation of toxic impurities, and changes in physical properties.[3][4] This guide serves as a predictive and methodological resource for assessing the thermal profile of this compound.

Theoretical Framework: Predicting Thermal Behavior

The structure of this compound—a tertiary and a primary amine on a cyclohexane ring, salified with two equivalents of hydrochloric acid—provides clues to its thermal behavior.

  • The Dihydrochloride Salt: Amine hydrochlorides are salts formed from the neutralization of a basic amine with hydrochloric acid.[5] Upon heating, they can exhibit several behaviors. A common initial step is the loss of hydrogen chloride (dehydrochlorination) to yield the free amine, which then may volatilize or decompose at a higher temperature. The strength of the ionic bond between the ammonium cation and the chloride anion will influence the temperature at which this occurs.

  • The Cyclic Diamine Structure: The cyclohexane backbone provides a rigid scaffold. The thermal degradation of the parent amine, once formed, would likely involve cleavage of the C-N and C-C bonds of the ring. Studies on the thermal degradation of piperazine, a related cyclic diamine, have shown that decomposition can be initiated by nucleophilic attack, leading to ring-opening and the formation of various smaller amine fragments and other products.[3][6]

  • Presence of Volatiles: Like many crystalline solids, the compound may contain residual solvents or be hygroscopic, absorbing atmospheric moisture.[7] These volatile components are typically released at lower temperatures and are readily detected by thermal analysis techniques.[7]

Based on these principles, a multi-stage decomposition is anticipated: an initial weight loss corresponding to water or solvent, followed by dehydrochlorination and/or decomposition at elevated temperatures.

Experimental Methodologies for Thermal Characterization

To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.[8] They are often performed simultaneously (TGA-DSC) to obtain complementary information from a single sample.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is ideal for quantifying the loss of volatiles and identifying decomposition temperatures.[3][4]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature calibration using certified magnetic standards (e.g., Curie point standards) or high-purity metal standards.

  • Sample Preparation: Place 3-5 mg of this compound into a clean, tared ceramic or aluminum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial as decomposition can be a kinetic process.[10]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. Plot the mass loss (%) versus temperature (°C). The first derivative of this curve (DTG) can be plotted to highlight the temperatures of maximum decomposition rates.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as endothermic (heat absorbed) or exothermic (heat released) processes.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid, piercing the lid to allow any evolved gases to escape, thus preventing pressure buildup.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow versus temperature. By convention, endothermic events are typically shown as upward peaks.

Anticipated Results and Data Interpretation

While specific experimental data is unavailable, we can project a likely thermal profile based on analogous compounds, such as the HCl salt of a monohydrate small molecule and N-alkylated DABCO salts.[8][9]

Expected TGA-DSC Data

The following table summarizes the expected thermal events for this compound, assuming the presence of a small amount of surface water.

Temperature Range (°C)TGA Event (% Mass Loss)DSC EventInterpretation
30 - 100~1-2%Broad EndothermLoss of adsorbed water (desolvation).
200 - 250~30-35%Sharp EndothermOnset of decomposition, likely involving dehydrochlorination.
> 250Significant, continuousComplex Endotherm/ExothermDecomposition of the organic diamine structure.
Interpreting the Thermal Curves
  • TGA Curve: The TGA thermogram would likely show an initial shallow mass loss below 100°C, characteristic of water desorption. This would be followed by a stable plateau until a significant, sharp mass loss begins, likely in the 200-250°C range. This sharp drop signifies the onset of thermal decomposition. The total mass loss associated with this step can be compared to the theoretical mass percentage of two HCl molecules to investigate dehydrochlorination as a potential mechanism.

  • DSC Curve: The DSC thermogram would complement the TGA data. A broad endotherm at low temperatures would confirm the energy required to drive off water. A sharp, significant endothermic peak would likely appear at the onset of decomposition, which could represent a melt-decomposition event. The decomposition of pharmaceutical salts is often observed as a sharp endotherm. Complex, overlapping endothermic or exothermic peaks at higher temperatures would indicate the subsequent breakdown of the organic molecule.

Visualization of Workflows and Mechanisms

Diagrams are essential for visualizing complex processes. The following are rendered using the DOT language to illustrate the experimental workflow and a plausible decomposition pathway.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Simultaneous TGA-DSC Analysis cluster_data Data Acquisition & Interpretation Sample N1,N1-Dimethylcyclohexane -1,4-diamine dihydrochloride Weigh Weigh 2-5 mg Sample->Weigh Crucible Place in TGA/DSC Pan Weigh->Crucible TGA_DSC TGA-DSC Instrument Crucible->TGA_DSC Program Heat from 30°C to 400°C @ 10°C/min (N2 atm) MassLoss TGA Curve (Mass % vs. Temp) TGA_DSC->MassLoss HeatFlow DSC Curve (Heat Flow vs. Temp) TGA_DSC->HeatFlow Interpret Identify Decomposition Temperatures & Events MassLoss->Interpret HeatFlow->Interpret

Figure 1: Experimental workflow for TGA-DSC analysis.

DecompositionPathway Compound N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride Heat1 Heat (>200°C) Compound->Heat1 Step1 Loss of 2 HCl (Dehydrochlorination) Heat1->Step1 FreeAmine N1,N1-Dimethylcyclohexane -1,4-diamine (Free Base) Step1->FreeAmine - 2HCl Heat2 Further Heat (>250°C) FreeAmine->Heat2 Step2 Ring Cleavage & Fragmentation Heat2->Step2 Products Volatile Decomposition Products (e.g., smaller amines, hydrocarbons) Step2->Products

Figure 2: Plausible thermal decomposition pathway.

Conclusion and Recommendations

A comprehensive understanding of the thermal stability of this compound is essential for its successful application. Based on established chemical principles and data from analogous structures, this compound is expected to be a stable crystalline solid at ambient temperatures. Upon heating, it is likely to first release any adsorbed moisture, followed by decomposition, potentially initiated by dehydrochlorination, at temperatures exceeding 200°C.

It is strongly recommended that researchers perform the TGA and DSC analyses outlined in this guide to obtain empirical data. This will establish a definitive thermal profile, enabling the determination of a maximum safe operating temperature and ensuring the material's integrity during storage and use in drug development and other scientific endeavors.

References

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Lepaumier, H., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. [Link]

  • ResearchGate. (2025). Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. [Link]

  • Bernhardsen, I. M., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • ResearchGate. (2025). Cyclic diamines as potential high energy materials. Thermochemical properties of diaziridine, 1,2-diazetidine, and 1,3-diazetidine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. ResearchGate. [Link]

  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. [Link]

  • Raut, S. V., et al. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

  • ResearchGate. (2025). The 1:1 and 1:2 salts of 1,4-diazabicyclo[2.2.2]octane and bis(trifluoromethylsulfonyl)amine: Thermal behaviour and polymorphism. ResearchGate. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • NETZSCH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • PubMed. (2001). Diclofenac salts. I. Fractal and thermal analysis of sodium and potassium diclofenac salts. PubMed. [Link]

  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • PubChem. (n.d.). Piperazine. PubChem. [Link]

  • Wang, Z., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Wikipedia. [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. [Link]

  • Encompass. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass. [Link]

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An In-depth Technical Guide to the Potential Applications of Dimethylcyclohexanediamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethylcyclohexanediamine derivatives represent a versatile class of chemical compounds with a robust cyclohexane backbone and strategically positioned amine functionalities. This guide provides a comprehensive technical overview of their significant and diverse applications, moving beyond a cursory summary to offer in-depth insights for researchers, scientists, and professionals in drug development. We will explore their pivotal role as chiral ligands in asymmetric catalysis, their utility as high-performance curing agents for epoxy resins, and their therapeutic potential as modulators of N-methyl-D-aspartate (NMDA) receptors. This document is structured to provide not just a recitation of facts, but a causal understanding of why these derivatives are chosen for specific applications, the mechanisms underpinning their function, and practical methodologies for their synthesis and use.

Asymmetric Catalysis: Leveraging Chirality for Enantioselective Transformations

The C2 symmetry and rigid conformational structure of chiral dimethylcyclohexanediamine derivatives make them exceptional ligands in asymmetric catalysis.[1][2] By coordinating with a metal center, they create a well-defined chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

Copper-Catalyzed Cross-Coupling Reactions

Dimethylcyclohexanediamine derivatives have emerged as highly effective ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, for the formation of C-N, C-O, and C-C bonds.[3][4] The use of these diamine ligands allows for milder reaction conditions compared to traditional methods.[3]

1.1.1 Mechanistic Insights

The catalytic cycle of a copper-catalyzed N-arylation (Ullmann reaction) employing a dimethylcyclohexanediamine ligand is believed to proceed through a Cu(I)/Cu(III) cycle.[5][6] The diamine ligand plays a crucial role in stabilizing the copper species and facilitating the key steps of the reaction.

Copper_Catalyzed_Cross_Coupling Cu(I)X Cu(I)X Ligand_Complex [(Ligand)Cu(I)X] Cu(I)X->Ligand_Complex + Ligand Amine_Coordination [(Ligand)Cu(I)(R₂NH)]⁺X⁻ Ligand_Complex->Amine_Coordination + R₂NH Deprotonation [(Ligand)Cu(I)(R₂N)] Amine_Coordination->Deprotonation + Base - BH⁺X⁻ Oxidative_Addition [(Ligand)Cu(III)(R₂N)(Ar)X] Deprotonation->Oxidative_Addition + Ar-X Oxidative_Addition->Ligand_Complex Reductive_Elimination Ar-NR₂ Oxidative_Addition->Reductive_Elimination Reductive Elimination caption Figure 1: Catalytic Cycle of Copper-Catalyzed N-Arylation.

Caption: Figure 1: Catalytic Cycle of Copper-Catalyzed N-Arylation.

1.1.2 Experimental Protocol: Copper-Catalyzed Enantioselective Henry Reaction

The following is a representative protocol for an enantioselective Henry reaction using a copper(II)-dimethylcyclohexanediamine complex.[7]

Materials:

  • Aldehyde (1.0 mmol)

  • Nitromethane (5.0 mmol)

  • (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol)

  • Copper(II) acetate (0.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a stirred solution of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine and copper(II) acetate in ethanol, add the aldehyde.

  • Cool the reaction mixture to 0 °C and add nitromethane.

  • Stir the reaction at 0 °C for 72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

AldehydeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde6489
4-Nitrobenzaldehyde7292
2-Chlorobenzaldehyde5885
Table 1: Performance of a Copper-(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine Catalyst in the Enantioselective Henry Reaction. Data adapted from[7].
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Chiral dimethylcyclohexanediamine derivatives are also key ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[3][8] These reactions typically use a hydrogen donor like isopropanol or formic acid and are highly valued for their operational simplicity and high enantioselectivity.

1.2.1 Mechanistic Insights

The mechanism of ruthenium-catalyzed transfer hydrogenation involves the formation of a ruthenium-hydride species which then delivers the hydride to the substrate in an enantioselective manner.[9] The chiral diamine ligand is crucial for controlling the stereochemistry of this hydride transfer.

Ruthenium_Catalyzed_Transfer_Hydrogenation Ru_Precatalyst [Ru(arene)Cl₂]₂ + Ligand Ru_Amide [(Ligand)Ru(arene)H]⁺ Ru_Precatalyst->Ru_Amide + iPrOH, Base Hydride_Transfer Transition State Ru_Amide->Hydride_Transfer + Ketone Chiral_Alcohol Chiral Alcohol Hydride_Transfer->Chiral_Alcohol Ru_Alkoxide [(Ligand)Ru(arene)(OCHMe₂)]⁺ Hydride_Transfer->Ru_Alkoxide Ru_Alkoxide->Ru_Amide + iPrOH - Acetone caption Figure 2: Simplified Catalytic Cycle for Ru-Catalyzed Transfer Hydrogenation.

Caption: Figure 2: Simplified Catalytic Cycle for Ru-Catalyzed Transfer Hydrogenation.

Epoxy Resins: High-Performance Curing Agents

Dimethylcyclohexanediamine derivatives, particularly methylcyclohexanediamine, are employed as curing agents for epoxy resins.[10][11] Their cycloaliphatic structure imparts unique properties to the cured epoxy, including high glass transition temperatures (Tg), excellent mechanical strength, and good thermal stability.[5][11]

Curing Mechanism and Kinetics

The curing of an epoxy resin with a diamine involves the nucleophilic attack of the amine's active hydrogens on the carbon atoms of the oxirane ring.[12] This results in the opening of the epoxy ring and the formation of a hydroxyl group and a new secondary amine, which can then react with another epoxy group. This process continues to form a highly cross-linked, three-dimensional network.

The reaction rate of cycloaliphatic amines with epoxy resins is generally slower than that of aliphatic amines due to steric hindrance around the amine groups.[12][13] Consequently, elevated temperatures or the use of accelerators are often required to achieve a complete cure.[13]

Epoxy_Curing_Mechanism cluster_0 Step 1: Primary Amine Attack cluster_1 Step 2: Secondary Amine Attack Epoxy1 R-CH(O)CH₂ Intermediate1 R-CH(OH)CH₂-NH(H)-R'-NH₂ Epoxy1->Intermediate1 + Primary_Amine H₂N-R'-NH₂ Primary_Amine->Intermediate1 Secondary_Amine R-CH(OH)CH₂-NH(H)-R'-NH₂ Epoxy2 R-CH(O)CH₂ Intermediate2 R-CH(OH)CH₂-N(R'-NH₂)-CH₂(OH)CH-R Epoxy2->Intermediate2 + Secondary_Amine->Intermediate2 Crosslinked_Network Crosslinked_Network Intermediate2->Crosslinked_Network ... continues to form a 3D crosslinked network caption Figure 3: General Mechanism of Epoxy Curing with a Diamine.

Caption: Figure 3: General Mechanism of Epoxy Curing with a Diamine.

Impact on Epoxy Properties

The choice of curing agent significantly influences the final properties of the epoxy material.[14][15] Cycloaliphatic diamines like dimethylcyclohexanediamine derivatives typically yield cured epoxies with the following characteristics:[5][11]

  • High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure restricts segmental motion in the polymer network, leading to a higher Tg.

  • Excellent Mechanical Strength: The high cross-link density contributes to superior tensile strength and modulus.

  • Good Thermal Stability: The stable cycloaliphatic backbone enhances the thermal degradation resistance of the cured resin.

  • Chemical Resistance: The dense network structure provides good resistance to a variety of chemicals.

Curing AgentGel Time (min) at 100°CGlass Transition Temp. (Tg, °C)Tensile Strength (MPa)
Aliphatic Amine (DETA)~10~110~70
Methylcyclohexanediamine ~30~150~85
Aromatic Amine (DDM)~60~180~90
Table 2: Comparative Properties of Epoxy Resins Cured with Different Amine Types. Data is representative and can vary with specific formulations.
Experimental Protocol: Curing of a Cycloaliphatic Epoxy Resin

Materials:

  • Cycloaliphatic epoxy resin (e.g., 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

  • Methylcyclohexanediamine

  • Accelerator (e.g., tertiary amine, optional)

Procedure:

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • Calculate the stoichiometric amount of methylcyclohexanediamine required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Add the calculated amount of methylcyclohexanediamine to the preheated epoxy resin and mix thoroughly for 2-3 minutes until a homogeneous mixture is obtained. If using an accelerator, add it to the amine before mixing with the resin.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure according to a specific schedule, for example, 2 hours at 120°C followed by a post-cure of 3 hours at 150°C.

  • Allow the cured sample to cool slowly to room temperature before demolding.

Pharmaceutical Applications: Modulators of the NMDA Receptor

Arylcyclohexylamine derivatives, a class of compounds that includes certain dimethylcyclohexanediamine structures, are known for their pharmacological activity, primarily as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16] This receptor plays a crucial role in synaptic plasticity and memory function, and its modulation has therapeutic potential in a range of neurological and psychiatric disorders.[17]

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that, when activated, allow the influx of Ca²⁺ into neurons.[10] Arylcyclohexylamines bind to a site within the ion channel of the NMDA receptor (the PCP binding site), physically blocking the flow of ions.[16] This non-competitive antagonism leads to a dissociative state, which is the basis for their use as anesthetics and, unfortunately, their potential for abuse.[16]

NMDA_Receptor_Antagonism cluster_0 NMDA Receptor Activation cluster_1 NMDA Receptor Antagonism Glutamate Glutamate NMDA_Receptor_Open NMDA Receptor (Open Channel) Glutamate->NMDA_Receptor_Open Glycine Glycine Glycine->NMDA_Receptor_Open Ca_Influx Ca²⁺ Influx NMDA_Receptor_Open->Ca_Influx NMDA_Receptor_Blocked NMDA Receptor (Blocked Channel) Arylcyclohexylamine Arylcyclohexylamine Derivative Arylcyclohexylamine->NMDA_Receptor_Blocked Binds to PCP site No_Ca_Influx No Ca²⁺ Influx NMDA_Receptor_Blocked->No_Ca_Influx caption Figure 4: Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamine Derivatives.

Caption: Figure 4: Mechanism of NMDA Receptor Antagonism by Arylcyclohexylamine Derivatives.

Structure-Activity Relationships (SAR)

The pharmacological activity of arylcyclohexylamine derivatives is highly dependent on their structure. Key SAR observations include:

  • Aryl Group: The nature and substitution pattern of the aryl ring significantly influence potency and selectivity.[18]

  • Cyclohexyl Ring: Modifications to the cyclohexyl ring, such as hydroxylation, can decrease efficacy.[18]

  • Amine Substitution: The nature of the substituent on the amine group affects potency. N-alkyl substitutions generally decrease potency but not efficacy.[18]

Therapeutic Potential and Drug Development

The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine has spurred research into new derivatives with improved therapeutic profiles and reduced side effects.[19] The development of novel dimethylcyclohexanediamine-based compounds is an active area of research, with the goal of creating safer and more effective treatments for depression and other CNS disorders.[19]

CompoundTargetTherapeutic IndicationDevelopment Stage
KetamineNMDA Receptor AntagonistAnesthesia, Treatment-Resistant DepressionMarketed
EsketamineNMDA Receptor AntagonistTreatment-Resistant DepressionMarketed
Novel Dimethylcyclohexanediamine Derivatives NMDA Receptor Modulators Depression, Neuropathic Pain Preclinical/Investigational
Table 3: Examples of Pharmacologically Active Arylcyclohexylamines and their Derivatives.
Synthesis of Chiral Dimethylcyclohexanediamine Derivatives

The synthesis of enantiomerically pure dimethylcyclohexanediamine derivatives is crucial for their application as chiral ligands and for the development of stereospecific pharmaceuticals. One common approach involves the derivatization of commercially available chiral 1,2-diaminocyclohexane.

3.4.1 Experimental Protocol: Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

The following protocol is adapted from literature procedures.[20]

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • Ethyl chloroformate

  • Sodium hydroxide

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

Procedure:

  • Carbamate Formation: To a solution of (1R,2R)-1,2-diaminocyclohexane in aqueous sodium hydroxide, slowly add ethyl chloroformate at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product, diethyl (1R,2R)-cyclohexane-1,2-diyldicarbamate, with diethyl ether.

  • Reduction: To a suspension of LAH in anhydrous diethyl ether, add a solution of the dicarbamate in anhydrous diethyl ether dropwise at 0 °C. Reflux the reaction mixture for 4-6 hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation or crystallization to obtain (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine.

Conclusion

Dimethylcyclohexanediamine derivatives are a class of compounds with a remarkable breadth of applications, spanning the fields of catalysis, polymer chemistry, and medicine. Their rigid and chiral scaffold makes them invaluable in asymmetric synthesis, enabling the production of enantiomerically pure compounds. In the realm of materials science, their use as epoxy curing agents leads to high-performance thermosets with superior thermal and mechanical properties. Furthermore, their potential to modulate the NMDA receptor opens up exciting avenues for the development of novel therapeutics for challenging neurological and psychiatric disorders. This guide has provided a detailed technical overview of these applications, emphasizing the underlying chemical principles and providing practical insights for researchers in these fields. Continued exploration of the synthesis and application of novel dimethylcyclohexanediamine derivatives is certain to yield further innovations and advancements.

References

  • The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Tetra. (URL: [Link])

  • Scheme 2. General catalytic cycle for the modified Ullmann amination reaction highlighting the oxidative addition aryl halide activation step. - ResearchGate. (URL: [Link])

  • Chemistry of Ambient Cure Epoxy Resins and Hardeners - Chemical Dynamics, LLC. (URL: [Link])

  • (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC - NIH. (URL: [Link])

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - MDPI. (URL: [Link])

  • Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (URL: [Link])

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC - NIH. (URL: [Link])

  • (PDF) (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - ResearchGate. (URL: [Link])

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A Comprehensive Technical Guide to the Safe Handling of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a valuable chemical intermediate, frequently employed as a building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors. As a diamine salt, its physical and chemical properties, and consequently its hazard profile, differ significantly from its parent free base. This guide provides an in-depth analysis of the safety and handling protocols for the dihydrochloride form, grounded in the principles of risk assessment and the hierarchy of controls. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering not just procedural steps but the scientific rationale behind them to foster a comprehensive safety culture.

Section 1: Hazard Identification and Inherent Risk Profile

The safe handling of any chemical begins with a thorough understanding of its intrinsic hazards. For this compound, this involves recognizing the official classification of the salt itself while remaining cognizant of the properties of the parent amine.

GHS Classification

The dihydrochloride salt is classified under the Globally Harmonized System (GHS) as follows:

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

Data sourced from supplier Safety Data Sheets (SDS).[1]

Expert Analysis: The Duality of Risk

The GHS classification of H302 (Harmful if swallowed) for the solid dihydrochloride salt can be misleading if viewed in isolation.[1] The primary causality for this hazard is acute oral toxicity. However, the greater, and often latent, risk lies in the potential for this salt to neutralize or decompose, liberating the N,N-Dimethylcyclohexane-1,4-diamine free base. The free base, a related but distinct chemical entity, presents a more severe hazard profile, including skin corrosion (H314) and serious eye damage (H318), and potentially high inhalation toxicity, similar to related diamines.[2][3]

Therefore, a robust safety protocol must be built on a dual premise:

  • Handling the solid as an acutely toxic substance.

  • Anticipating and mitigating the risks associated with the potential formation of the corrosive free base, especially in the presence of bases or moisture.

The following diagram illustrates this critical relationship.

G cluster_0 Risk Profile Analysis A N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride (Solid) GHS Classification: Acute Tox. 4 (H302) B Potential Triggers (e.g., Reaction with Base, High pH Spill, Water) A->B Exposure to C Liberation of Free Base (N,N-Dimethylcyclohexane-1,4-diamine) Potential Hazards: Skin Corrosion (H314), Serious Eye Damage (H318) B->C Leads to D Elevated Risk Scenario (Requires Enhanced PPE & Controls) C->D Results in G A Most Effective B Engineering Controls (Primary Barrier) Examples: Chemical Fume Hood, Local Exhaust Ventilation C Administrative Controls (Procedural Safety) Examples: Standard Operating Procedures (SOPs), Training, Signage D Personal Protective Equipment (PPE) (Last Line of Defense) Examples: Gloves, Goggles, Lab Coat, Respirator E Least Effective

Caption: The Hierarchy of Controls applied to chemical handling.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains dust and any potential vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Safety Stations: Eyewash stations and safety showers must be located in immediate proximity to the workstation and be regularly tested. [4]

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be developed and followed.

  • Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOPs before working with the compound.

  • Good Housekeeping: Do not allow dust to accumulate. Clean work surfaces after each use.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory. [2]

Personal Protective Equipment (PPE) (Last Line of Defense)

PPE is essential but should not be the primary means of protection. The following PPE is mandatory:

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant chemical safety goggles or a face shield if there is a splash risk.Protects eyes from dust and potential splashes. Standard safety glasses are insufficient. [4]
Hand Nitrile or neoprene gloves. Check manufacturer's breakthrough time data.Prevents skin contact with the solid. Immediately change gloves if contaminated. [4]
Body A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination. [4]
Respiratory Not typically required if handled exclusively in a fume hood. If dust cannot be controlled, a NIOSH-approved respirator (e.g., N95 for dust) is necessary. [4]Prevents inhalation of airborne dust particles.

Section 4: Standard Operating Protocols

The following protocols provide step-by-step methodologies for key workflows.

Protocol 4.1: Safe Handling and Storage
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all required PPE is correctly worn.

  • Retrieval: Transport the chemical in a sealed, labeled container within a secondary containment carrier.

  • Weighing: Conduct all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain dust.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid scooping actions that generate dust.

  • Post-Handling: Securely close the primary container. Decontaminate any tools and the work surface.

  • Storage: Store the container in a designated, locked cabinet away from incompatible materials. [2]The storage area should be cool, dry, and well-ventilated. [2]

Protocol 4.2: Accidental Release and Spill Cleanup (Solid)
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear the PPE outlined in Section 3.3. For a large spill, respiratory protection may be required.

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. [4]5. Cleanup: Carefully sweep or scoop the material into a clearly labeled, sealable hazardous waste container. [2]DO NOT use a dry brush or compressed air, which will generate dust.

  • Decontamination: Wipe the spill area with a damp cloth (water), followed by soap and water. Be aware that this may create a solution; manage all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed container and all cleanup materials according to institutional and local hazardous waste regulations.

Protocol 4.3: First Aid and Emergency Response

Immediate action is critical in the event of an exposure.

Exposure Route First Aid Procedure
If Swallowed Rinse mouth with water. Do NOT induce vomiting. [2]Immediately call a poison control center or seek medical attention. Show the attending physician the Safety Data Sheet.
If Inhaled (Dust) Move the person to fresh air and keep them comfortable for breathing. [2]If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
If on Skin Immediately wash the affected area with plenty of soap and water. [4]Remove any contaminated clothing. If irritation develops, seek medical attention.
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [2][4]Remove contact lenses if present and easy to do so. Continue rinsing. [2]Seek immediate medical attention.

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its dual risk profile: the acute oral toxicity of the salt and the corrosive nature of its potential free base. By rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative procedures like SOPs, and using PPE as a final protective barrier—researchers can effectively mitigate these risks. This disciplined, knowledge-based approach ensures a safe environment for scientific discovery and innovation.

References

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Part 1: The Strategic Synthesis of Diamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Synthesis and Characterization of Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Diamine ligands are a cornerstone of modern coordination chemistry and catalysis. Their ability to form stable chelate complexes with a vast array of metal ions has positioned them as indispensable tools in fields ranging from asymmetric synthesis to medicinal chemistry.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of these versatile molecules, with a focus on the underlying principles and practical methodologies essential for researchers in the field.

The efficacy of a diamine ligand is intrinsically linked to its structure. The ability to rationally design and synthesize these molecules with specific steric and electronic properties is paramount. This section explores common and advanced synthetic strategies, emphasizing the causality behind experimental choices.

Foundational Synthetic Routes

A prevalent method for synthesizing simple diamine ligands involves the reductive amination of dicarbonyl compounds or the alkylation of ammonia and primary amines. For instance, the industrial synthesis of N,N,N′,N′-Tetramethylethylenediamine (TMEDA), a widely used ligand, often involves a two-step process.[3] This begins with the condensation of acetaldehyde with ethylenediamine, followed by methylation of the resulting intermediate.[3]

Another foundational approach is the reduction of dinitriles or diamides, which provides a direct route to the corresponding diamines. The choice of reducing agent is critical and depends on the substrate's functional group tolerance.

Asymmetric Synthesis of Chiral Diamine Ligands

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated methods for asymmetric diamine synthesis.[1] Chiral diamines are pivotal ligands in asymmetric catalysis, enabling the synthesis of a single enantiomer of a target molecule.[1][4]

A. Synthesis from Chiral Pool Precursors:

A powerful strategy involves utilizing readily available chiral molecules, such as amino acids.[5] Natural α-amino acids can serve as starting materials for the synthesis of chiral amines by modifying the α-carboxy group.[5][6] For example, enantiopure 1,2-diamines can be prepared from glutamic acid and lysine.[5] The synthesis often involves the protection of the amine group, modification of the carboxylic acid, and subsequent transformations to introduce the second amine functionality. A common approach is the Wittig olefination of N-protected α-amino aldehydes derived from amino acids.[5][6]

B. Catalytic Asymmetric Methods:

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral diamines. These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction. For example, the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols, a landmark achievement by Ryoji Noyori, utilizes ruthenium catalysts with a combination of a chiral diphosphine and a chiral diamine ligand.[1] Furthermore, N-monosulfonated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have proven to be exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[1]

Experimental Protocol: Synthesis of a Chiral Diamine Ligand

This protocol outlines the synthesis of (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane, a ligand effective in nickel-catalyzed alkyl-alkyl cross-coupling reactions.[7][8]

Step 1: Imine Formation

  • To an oven-dried, two-necked, round-bottomed flask under a nitrogen atmosphere, add (1S,2S)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (1.0 g, 4.1 mmol).[7][8]

  • Add anhydrous DMSO (20 mL) and 2-methylbenzaldehyde (1.23 g, 10.2 mmol).[7][8]

  • Stir the resulting yellow solution for 14 hours at 20 °C.[7][8]

  • Quench the reaction by adding distilled water (100 mL) and extract the mixture with diethyl ether (3 x 20 mL).[7][8]

  • The crude product is used in the next step without further purification.[8]

Step 2: Reduction and Methylation

The subsequent steps involve the reduction of the imine and methylation of the resulting diamine to yield the final product.[7]

Part 2: Comprehensive Characterization of Diamine Ligands

Thorough characterization is essential to confirm the identity, purity, and structure of a synthesized diamine ligand. A combination of spectroscopic and analytical techniques is employed to provide a complete picture of the molecule.

Spectroscopic Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. For amines, the N-H proton signals can be confirmed by their disappearance upon treatment of the sample with D₂O.[9]

B. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups. Primary and secondary amines exhibit characteristic N-H stretching bands near 3300 cm⁻¹.[9] Primary amines show two N-H bands, while secondary amines show only one.[9] The formation of metal complexes can be observed by shifts in the IR spectra of the ligand, such as the appearance of new bands corresponding to metal-nitrogen bonds.[10][11]

C. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the ligand, confirming its elemental composition.[10][12]

X-ray Crystallography

For crystalline diamine ligands and their metal complexes, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure.[13][14] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.[13] This technique is particularly crucial for understanding the coordination geometry of metal complexes.[14][15]

Data Presentation

Quantitative data from various characterization techniques should be summarized in a clear and structured format for easy comparison.

Table 1: Spectroscopic Data for a Representative Diamine Ligand

TechniqueKey Observations
¹H NMR Chemical shifts (δ), multiplicity, coupling constants (J), and integration for all protons.
¹³C NMR Chemical shifts (δ) for all unique carbon atoms.
IR Frequencies (cm⁻¹) of characteristic functional group vibrations (e.g., N-H, C-H).
Mass Spec Molecular ion peak (m/z) and major fragmentation patterns.

Part 3: Visualization of Key Processes

Visual diagrams are powerful tools for illustrating complex synthetic and analytical workflows.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a diamine ligand.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Catalyst, Solvent Crude_Product Crude_Product Reaction->Crude_Product Work-up Purification Purification Crude_Product->Purification e.g., Chromatography, Recrystallization Crude_Product->Purification Pure_Ligand Pure_Ligand Purification->Pure_Ligand Characterization Characterization Pure_Ligand->Characterization NMR, IR, MS, X-ray Pure_Ligand->Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of diamine ligands.

Characterization Workflow

This diagram outlines the typical sequence of characterization techniques employed to validate a newly synthesized diamine ligand.

G Start Synthesized Ligand NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Structure_Confirmed Structure Confirmed Purity->Structure_Confirmed Xray X-ray Crystallography (if crystalline) Purity->Xray Xray->Structure_Confirmed

Caption: A typical workflow for the comprehensive characterization of a synthesized diamine ligand.

References

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Methodological & Application

Application Notes & Protocols: Exploring the Catalytic Potential of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a technical guide on the potential applications of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in the field of catalysis. While direct, published catalytic applications for this specific molecule are not yet prevalent in the literature, its structural characteristics suggest significant potential as a ligand in transition metal catalysis. By analyzing structurally analogous diamine ligands, we propose a framework for its use and provide a detailed, exemplary protocol for its screening in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers seeking to explore the catalytic utility of this readily available diamine.

Introduction and Scientific Rationale

N¹,N¹-Dimethylcyclohexane-1,4-diamine is a diamine built on a cyclohexane scaffold, featuring a primary amine at the 4-position and a tertiary amine at the 1-position. This asymmetric substitution pattern distinguishes it from the more extensively studied C₂-symmetric ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine. The presence of both a primary and a tertiary amine within the same molecule offers unique coordination possibilities.

The dihydrochloride salt form ensures stability and ease of handling; however, for catalytic applications, it must be neutralized in situ or prior to use to generate the free diamine, which acts as the active ligand. The free diamine possesses two potential coordination sites: the lone pair on the primary sp³-hybridized nitrogen and the lone pair on the tertiary sp³-hybridized nitrogen.

Key Structural Features and Catalytic Potential:

  • Asymmetric N,N-Donors: The molecule contains a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The primary amine can participate in reactions or coordination that involve N-H activation, while the tertiary amine provides a sterically defined, electron-rich coordination site.

  • Electron-Donating Nature: The alkyl groups (cyclohexyl and methyl) are electron-donating, which increases the electron density on the nitrogen atoms. When coordinated to a metal center (e.g., palladium), this property can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.[1]

  • Steric Profile: The cyclohexane ring provides a rigid and bulky scaffold. The stereochemistry of the diamine (cis or trans) will dictate the spatial orientation of the nitrogen donors, influencing the geometry of the resulting metal complex and potentially the selectivity of the catalyzed reaction.

While cyclohexane-1,4-diamine itself is a known building block for ligands and polymers[2][3][4], the N,N-dimethyl substitution on one of the amines is significant. In related catalytic systems, N-alkylation of diamine ligands has been shown to prevent undesirable N-arylation of the ligand itself and often leads to higher reaction rates.[5] Based on these principles, N¹,N¹-Dimethylcyclohexane-1,4-diamine is a promising, yet underexplored, candidate ligand for cross-coupling reactions.

Proposed Application: Ligand in Palladium-Catalyzed Cross-Coupling

We propose the primary application of N¹,N¹-Dimethylcyclohexane-1,4-diamine as an ancillary ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are cornerstones of modern synthetic chemistry, crucial for the formation of C-C, C-N, and C-O bonds in pharmaceutical and materials science research.[6][7][8]

The ligand's role is to stabilize the palladium catalyst, modulate its reactivity, and promote the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination.

Catalytic_Cycle_Proposal cluster_workflow Proposed Catalytic Role cluster_ligand Ligand Role Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Trans Transmetalation Complex OxAdd->Trans R-B(OR)₂ RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-R L L = N¹,N¹-Dimethyl- cyclohexane-1,4-diamine Protocol_Workflow start Start: Assemble Oven-Dried Glassware inert Establish Inert Atmosphere (N₂ or Ar) start->inert add_solids Add Solids: Pd source, Ligand, Base, Aryl Halide, Boronic Acid inert->add_solids add_solvent Add Anhydrous Solvent via Syringe add_solids->add_solvent react Heat Reaction Mixture (e.g., 80-100 °C) with Stirring add_solvent->react quench Cool to RT and Quench (e.g., add water) react->quench extract Perform Aqueous Workup & Extraction quench->extract analyze Analyze Product: GC-MS, NMR extract->analyze

Sources

Application Notes and Protocols: N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diamine Ligands in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors, for their ability to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. While phosphine-based ligands have historically dominated the field, there is a growing interest in the development and application of nitrogen-based ligands, such as diamines, due to their distinct electronic and steric properties, lower cost, and often greater air stability.[2]

The cyclohexane-1,4-diamine scaffold presents a unique three-dimensional structure that can influence the reactivity and selectivity of the catalytic system.[3] This guide focuses on the application of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a specific derivative of this family, as a ligand in palladium-catalyzed cross-coupling reactions. Its structural features, including the presence of both a primary and a tertiary amine, offer intriguing possibilities for catalyst modulation. This document provides a comprehensive overview of its potential applications, mechanistic considerations, and detailed protocols for its use in a research and development setting.

Ligand Profile: this compound

N1,N1-Dimethylcyclohexane-1,4-diamine is a chiral cycloaliphatic diamine.[4] The dihydrochloride salt is a common commercially available form, which is typically a solid and more stable for handling and storage.[5]

Key Structural Features:

  • Bidentate Coordination: The two nitrogen atoms can chelate to a metal center, forming a stable complex.

  • Defined Stereochemistry: The cyclohexane ring exists in a chair conformation, with the amino groups occupying either axial or equatorial positions, which can influence the steric environment around the metal center.[6][7]

  • Asymmetric Nature: The presence of a primary and a tertiary amine within the same molecule offers the potential for selective coordination and reactivity.

The unique arrangement of donor atoms in this ligand can impact the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[8] The ligand plays a crucial role in each of these steps by modulating the electron density and steric bulk at the palladium center.

In the context of N1,N1-Dimethylcyclohexane-1,4-diamine, the bidentate coordination to the palladium(0) active species is anticipated to facilitate the oxidative addition of the aryl halide. The electron-donating nature of the amine groups increases the electron density on the palladium, promoting its insertion into the aryl-halide bond. Following oxidative addition, the resulting Pd(II) complex undergoes reaction with the nucleophile. In the case of a Buchwald-Hartwig amination, the amine substrate coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex. The final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst, is often the rate-limiting step and is heavily influenced by the ligand's steric and electronic properties.[8]

Catalytic Cycle Figure 1: Proposed Catalytic Cycle for Buchwald-Hartwig Amination Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd(II)_Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Application in Cross-Coupling Reactions: A Representative Protocol

While specific literature on this compound in cross-coupling is emerging, its structural similarity to other effective diamine ligands suggests its utility in reactions like the Buchwald-Hartwig amination.[9] The following protocol is a general guideline for the C-N cross-coupling of an aryl bromide with a primary amine. Optimization of reaction parameters is recommended for specific substrates.

Experimental Workflow

Experimental Workflow Figure 2: Experimental Workflow for a Typical Cross-Coupling Reaction Start Start Reagent_Prep Reagent Preparation: - Aryl Halide - Amine - Pd Precatalyst - Ligand - Base - Solvent Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to oven-dried flask - Purge with inert gas - Add solvent and liquid reagents Reagent_Prep->Reaction_Setup Reaction Reaction: - Heat to desired temperature - Monitor by TLC or GC/LC-MS Reaction_Setup->Reaction Workup Workup: - Cool to room temperature - Quench reaction - Extract with organic solvent - Dry organic layer Reaction->Workup Purification Purification: - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Analysis Analysis: - Characterize product (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for performing a cross-coupling reaction.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

Materials:

  • 4-Bromotoluene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (4.3 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Rationale: The dihydrochloride form of the ligand requires a sufficient amount of base to be neutralized to the free amine in situ. Using a slight excess of ligand compared to the palladium precursor ensures complete coordination.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

    • Rationale: The palladium(0) active species is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.

  • Addition of Reagents: Under a positive pressure of inert gas, add 4-bromotoluene (171 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Addition of Nucleophile: Add aniline (112 mg, 1.2 mmol) via syringe.

    • Rationale: A slight excess of the amine can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Elevated temperatures are often required to promote reductive elimination.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-methylaniline.

Data Summary and Optimization

The following table provides a general starting point for optimizing cross-coupling reactions using diamine ligands. The optimal conditions will be substrate-dependent.

ParameterRecommended Starting ConditionsRationale & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand Loading 1-5 mol%Higher loadings may be necessary for challenging substrates. The ligand-to-metal ratio is typically 1:1 to 2:1.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation barrier for reductive elimination.
Concentration 0.1-0.5 MReaction concentration can influence reaction rates.

Conclusion and Outlook

This compound represents a promising and accessible ligand for palladium-catalyzed cross-coupling reactions. Its unique structural and electronic properties, derived from the chiral cyclohexane backbone and the presence of both primary and tertiary amine functionalities, make it a valuable addition to the synthetic chemist's toolbox. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers and drug development professionals to explore the full potential of this ligand in constructing complex molecular architectures. Further investigations into its applications in other cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are warranted and expected to yield valuable synthetic methodologies.

References

Application Notes and Protocols for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Diamine Building Block

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a saturated cyclic diamine that presents itself as a valuable chemical intermediate for researchers in materials science and drug discovery. Its rigid cyclohexane core, combined with the presence of both a primary and a tertiary amine, offers unique structural and reactivity characteristics. The dihydrochloride salt form enhances its stability and shelf-life, making it a convenient precursor for the free diamine, N,N-Dimethyl-1,4-cyclohexanediamine.

This document provides in-depth application notes and detailed protocols for the use of this compound in two primary research areas: as a monomer for the synthesis of novel polyurethanes and as a building block for PROTAC (Proteolysis Targeting Chimera) linkers in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in any experimental setup.

PropertyValueSource
Molecular Formula C₈H₂₀Cl₂N₂[1]
Molecular Weight 215.16 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 1031289-75-4[2]
InChI Key HRZUCSCEEZQGMI-UHFFFAOYSA-N[1]

PART 1: Application in Polymer Chemistry - Synthesis of a Novel Polyurethane

The unique structure of N,N-Dimethyl-1,4-cyclohexanediamine, with its combination of a reactive primary amine and a non-reactive (under these conditions) tertiary amine, makes it an interesting candidate as a chain extender in polyurethane synthesis. The tertiary amine can impart specific properties to the final polymer, such as improved solubility or catalytic activity.

Scientific Rationale

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol. Diamines can be used as chain extenders to create urea linkages, which can enhance the thermal and mechanical properties of the resulting polymer. In this protocol, we will first deprotonate the this compound to its free base form. The primary amine of the resulting N,N-Dimethyl-1,4-cyclohexanediamine will then react with a diisocyanate to form a polyurethane-urea. The bulky, saturated cyclohexane ring is expected to increase the rigidity and thermal stability of the polymer, while the pendant dimethylamino groups can improve its affinity for certain solvents or serve as sites for further chemical modification.

Experimental Workflow: Polyurethane Synthesis

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Polymer Isolation and Purification A Dissolve diamine dihydrochloride in water B Add excess NaOH solution A->B C Extract with organic solvent (e.g., DCM) B->C D Dry and evaporate solvent C->D E Dissolve free diamine and polyol in anhydrous solvent D->E Use immediately F Add diisocyanate dropwise under inert atmosphere E->F G Stir at elevated temperature F->G H Precipitate polymer in a non-solvent (e.g., methanol) G->H I Filter and wash the polymer H->I J Dry under vacuum I->J

Caption: Workflow for the synthesis of a polyurethane using N,N-Dimethyl-1,4-cyclohexanediamine as a chain extender.

Detailed Protocol: Polyurethane Synthesis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Poly(tetrahydrofuran) (pTHF), average Mn ~2,000

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

Procedure:

Part A: Preparation of the Free Diamine

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of deionized water in a separatory funnel.

  • Basification: Slowly add a 2 M aqueous solution of NaOH while stirring until the pH of the solution is >12. This ensures complete deprotonation of the diamine hydrochloride.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 20 mL). The free diamine is more soluble in the organic phase.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the free N,N-Dimethyl-1,4-cyclohexanediamine. Note: The free diamine should be used immediately as it can be hygroscopic and reactive with atmospheric CO₂.

Part B: Polymerization

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Addition: In the flask, dissolve the freshly prepared N,N-Dimethyl-1,4-cyclohexanediamine and the polyol (pTHF) in anhydrous DMF. The molar ratio of diamine to polyol can be varied to tune the properties of the final polymer; a starting point could be a 1:1 molar ratio.

  • Isocyanate Addition: Dissolve the MDI in a minimal amount of anhydrous DMF in the dropping funnel. Add the MDI solution dropwise to the stirred solution of the diamine and polyol over a period of 30 minutes. The reaction is exothermic, so slow addition is crucial to control the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 4-6 hours to ensure complete polymerization.

Part C: Polymer Isolation

  • Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polyurethane will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.

PART 2: Application in Drug Discovery - A Building Block for PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker that connects the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. The rigidity and defined geometry of the cyclohexane scaffold in N1,N1-Dimethylcyclohexane-1,4-diamine make it an attractive component for constructing these linkers.

Scientific Rationale

The primary amine of N,N-Dimethyl-1,4-cyclohexanediamine can be readily functionalized, for example, by acylation or reductive amination, to attach it to either the target-binding or the E3 ligase-binding moiety. The tertiary amine can be left unmodified or can be quaternized to introduce a positive charge, which may influence cell permeability or protein-protein interactions. The cyclohexane ring provides a rigid spacer that can help to orient the two binding moieties at an optimal distance and angle for the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

Conceptual Workflow: PROTAC Linker Synthesis

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: First Coupling Reaction cluster_2 Step 3: Linker Elongation (Optional) cluster_3 Step 4: Second Coupling Reaction A Prepare free N,N-Dimethyl-1,4-cyclohexanediamine B React free diamine with an activated carboxylic acid (e.g., NHS ester) of Ligand 1 A->B C Purify the mono-functionalized intermediate B->C D Couple with a bifunctional linker (e.g., PEG) C->D E Purify the elongated intermediate D->E F Couple the intermediate with Ligand 2 E->F G Final purification of the PROTAC molecule F->G

Caption: Conceptual workflow for the synthesis of a PROTAC using N,N-Dimethyl-1,4-cyclohexanediamine as a linker component.

Detailed Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol describes the first step in incorporating the diamine into a PROTAC linker: the mono-acylation of the primary amine.

Materials:

  • This compound

  • A carboxylic acid to be coupled (e.g., Boc-glycine as a model)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Free Base Preparation: Prepare the free N,N-Dimethyl-1,4-cyclohexanediamine from its dihydrochloride salt as described in Part 1A of the polyurethane synthesis protocol.

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (e.g., Boc-glycine, 1.0 equivalent) in anhydrous DCM. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Diamine Addition: In a separate flask, dissolve the freshly prepared N,N-Dimethyl-1,4-cyclohexanediamine (1.0 equivalent) in anhydrous DCM. Add triethylamine (2.2 equivalents) to the solution.

  • Coupling: Slowly add the solution of the free diamine to the activated carboxylic acid mixture. Let the reaction stir at room temperature overnight.

  • Workup:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid and HOBt.

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-acylated product. The presence of the tertiary amine allows for easy monitoring by TLC with staining reagents like potassium permanganate.

Safety Precautions

  • This compound: Harmful if swallowed.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diisocyanates (e.g., MDI): Highly toxic and potent respiratory sensitizers. Handle only in a well-ventilated fume hood.

  • Organic Solvents (DCM, DMF): Handle in a fume hood and avoid inhalation or skin contact.

  • Corrosive Reagents (NaOH, TEA): Can cause severe skin and eye burns. Handle with care and appropriate PPE.

Conclusion

This compound is a versatile and valuable building block for both materials science and medicinal chemistry. The protocols provided herein offer a starting point for researchers to explore its potential in creating novel polymers with tailored properties and in the design of innovative therapeutics like PROTACs. The unique structural features of this diamine invite further exploration and creative applications in various fields of chemical research.

References

  • Synthesis and properties of polyurethanes derived from diaminodianhydroalditols. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]

Sources

Application Notes and Protocols: The Role of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Diamines in Asymmetric Catalysis

Chiral vicinal diamines are foundational pillars in the field of asymmetric synthesis. Their prevalence as ligands for chiral catalysts and as organocatalysts stems from their strong coordinating ability, stereochemically rigid backbones, and the tunable nature of their substituents.[1][2] These molecules are instrumental in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical, agrochemical, and fragrance industries.[3] While C₂-symmetric 1,2-diamines, such as derivatives of 1,2-diaminocyclohexane, have been extensively studied and successfully commercialized, the potential of other diamine scaffolds remains an active area of research.[4]

This document serves as a detailed technical guide for researchers exploring the use of diamine ligands, with a specific focus on the potential of the less-conventional N¹,N¹-Dimethylcyclohexane-1,4-diamine scaffold. While direct catalytic applications of its dihydrochloride salt are not yet widely reported in peer-reviewed literature, its structural motifs suggest significant potential. This guide will first establish the mechanistic principles and proven applications of the well-understood chiral 1,2-diamines. It will then leverage this foundational knowledge to propose a strategic framework and detailed protocols for investigating N¹,N¹-Dimethylcyclohexane-1,4-diamine as a novel ligand in asymmetric transformations.

Part 1: The Archetype - Mechanism and Application of Chiral 1,2-Diamine Ligands

The efficacy of chiral diamines is most prominently exemplified by their role in Noyori-type catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines.[5][6] These reactions provide a direct and highly efficient route to chiral alcohols and amines, respectively.

The Metal-Ligand Bifunctional Mechanism

The remarkable efficiency and enantioselectivity of these catalysts are attributed to a nonclassical, "metal-ligand bifunctional" mechanism that occurs in the outer coordination sphere of the metal center.[5] Unlike mechanisms requiring direct substrate coordination to the metal, this pathway involves a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the substrate via a six-membered pericyclic transition state.

The key steps are as follows:

  • Catalyst Activation: The precatalyst, typically a Ru(II)-diphosphine complex, reacts with the chiral diamine ligand and is activated under hydrogen pressure in the presence of a base to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[5]

  • Transition State Assembly: The ketone substrate interacts with the active catalyst through hydrogen bonding between its carbonyl oxygen and the N-H proton of the diamine ligand. This positions the carbonyl carbon in close proximity to one of the Ru-H hydrides.

  • Concerted Hydride and Proton Transfer: The stereochemistry-determining step involves the simultaneous transfer of the hydride to the electrophilic carbonyl carbon and the proton from the nitrogen to the carbonyl oxygen. The rigid chiral environment created by the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack, leading to high enantiomeric excess.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated for the next cycle.

digraph "Bifunctional_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified catalytic cycle for asymmetric ketone hydrogenation.


Performance Data of Established 1,2-Diamine Ligands

The combination of a chiral diphosphine (like BINAP) and a chiral 1,2-diamine ligand on a ruthenium center has become a benchmark for high performance in asymmetric hydrogenation. The data below illustrates the typical efficacy of these systems.

Ligand SystemSubstrateS/C Ratio¹Yield (%)ee (%)²Reference
(S)-Tol-BINAP / (S,S)-DPEN-Ru(II)Acetophenone2000:1>9999 (R)[5]
(R)-BINAP / (R,R)-DPEN-Ru(II)1-Acetonaphthone1000:110098 (R)[5]
Cp*Ir(III) / (S,S)-TsDPEN³Acetophenone200:1>9597[6]
Polymeric Diamine-Ir(III)2-Oxo-2-phenylacetic acid200:1>9999[7]

¹ S/C Ratio: Substrate-to-Catalyst Ratio. ² ee (%): Enantiomeric Excess. ³ For asymmetric transfer hydrogenation using formic acid as the hydrogen source.

Part 2: A Research Guide to N¹,N¹-Dimethylcyclohexane-1,4-diamine

While the 1,2-diamine scaffold provides a rigid, C₂-symmetric environment, the 1,4-diamine structure of the target compound offers a different stereochemical profile that is non-C₂-symmetric and potentially more flexible. This presents both a challenge and an opportunity for discovering novel reactivity and selectivity.

Structural Considerations
  • Stereoisomers: N¹,N¹-Dimethylcyclohexane-1,4-diamine exists as cis and trans diastereomers.[8][9] These isomers are conformationally distinct and must be separated or synthesized selectively, as they will undoubtedly lead to different catalytic outcomes. The trans isomer presents a more linear and rigid arrangement of the two nitrogen atoms, while the cis isomer is more compact.

  • Ligand Activation: The compound is supplied as a dihydrochloride salt.[10][11] To function as a neutral N,N-ligand for a metal center or as a basic organocatalyst, it must be neutralized in situ or prior to use. This is typically achieved by adding a stoichiometric amount of a non-coordinating base (e.g., an alkali metal alkoxide or a strong organic base).

  • Coordination Mode: The 1,4-disposition of the amine groups makes bidentate chelation to a single metal center challenging compared to 1,2-diamines. It may act as a monodentate ligand, a bridging ligand between two metal centers, or in a bifunctional capacity where the non-coordinating amine influences the reaction through hydrogen bonding or as a proton shuttle.

Proposed Applications and Experimental Workflow

Based on the known reactivity of similar diamine structures, N¹,N¹-Dimethylcyclohexane-1,4-diamine is a promising candidate for several classes of asymmetric reactions.

  • Asymmetric Transfer Hydrogenation (ATH): Iridium-based ATH catalysts are highly effective with various diamine ligands.[6][7] The N¹,N¹-dimethyl-1,4-diamine could be screened as a ligand for [Cp*IrCl₂]₂ or similar iridium precursors.

  • Copper-Catalyzed Cross-Coupling: N,N'-dimethyl-1,2-diamines are excellent ligands for copper-catalyzed C-N coupling reactions (Ullmann condensation).[12] The target 1,4-diamine could be explored for similar transformations, such as the coupling of aryl halides with amines or other nucleophiles.

  • Organocatalysis: Chiral diamines can serve as effective bifunctional organocatalysts, for instance, in Michael additions.[13][14] The primary amine of the 1,4-diamine (after selective demethylation if needed, or using the parent diamine) could act as a hydrogen-bond donor, while the tertiary amine acts as a base.

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}

Figure 2: General workflow for screening the title compound as a ligand.


Exemplary Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from established procedures for Ru/diphosphine/diamine systems and serves as a robust starting point for evaluating N¹,N¹-Dimethylcyclohexane-1,4-diamine.[5]

Safety Precaution: This procedure involves flammable solvents, pyrophoric reagents (if using organolithiums for deprotonation), and high-pressure hydrogen gas. It must be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment and a certified high-pressure reactor (autoclave).

Materials:

  • [RuCl₂(p-cymene)]₂ (Metal Precursor)

  • (R)-BINAP or other chiral diphosphine (Co-ligand)

  • trans-N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (Ligand Salt)

  • Potassium tert-butoxide (KOtBu) (Base)

  • Acetophenone (Substrate)

  • Anhydrous, degassed 2-propanol (Solvent)

  • Hydrogen gas (5.0 grade or higher)

  • Autoclave with a glass liner and magnetic stirring

Procedure:

  • Catalyst Preparation (In Situ):

    • Rationale: The active catalyst is formed in situ under an inert atmosphere to prevent oxidation and ensure reproducibility. The base is crucial for both neutralizing the ligand salt and activating the ruthenium precatalyst.

    • In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 eq.) and (R)-BINAP (0.011 mmol, 2.2 eq. relative to Ru dimer).

    • Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at 80 °C for 10 minutes. The solution should turn deep red.

    • In a separate vial, dissolve trans-N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (0.012 mmol, 2.4 eq.) and KOtBu (0.024 mmol, 4.8 eq.) in 2-propanol (2 mL).

    • Add the diamine/base solution to the hot ruthenium-diphosphine solution and stir for an additional 10 minutes. This forms the precatalyst solution.

  • Hydrogenation Reaction:

    • Rationale: The reaction is run under hydrogen pressure to form the active dihydride species and act as the terminal reductant. 2-propanol is a common solvent for these reactions due to its polarity and ability to dissolve all components.

    • In the glovebox, add acetophenone (10 mmol, 1.20 g) to a glass liner for the autoclave (Substrate-to-catalyst ratio = 1000:1 based on Ru).

    • Transfer the prepared catalyst solution from the Schlenk flask to the glass liner.

    • Seal the glass liner inside the autoclave. Securely close the autoclave.

  • Reaction Execution:

    • Rationale: Purging with hydrogen removes residual air. Pressure and temperature are critical parameters that affect reaction rate and selectivity.

    • Remove the autoclave from the glovebox and connect it to a hydrogen line.

    • Purge the reactor 3-5 times with hydrogen gas (e.g., by pressurizing to 10 atm then venting carefully).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).

    • Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C).

  • Workup and Analysis:

    • Rationale: After the reaction, the pressure is released safely. The product is analyzed to determine the extent of conversion and the enantiomeric purity.

    • After the reaction is complete (monitor by TLC or a preliminary GC sample, typically 4-12 hours), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in the fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

    • Analyze the filtrate by gas chromatography (GC) using a chiral column (e.g., Chirasil-DEX CB) to determine the conversion of acetophenone and the enantiomeric excess of the 1-phenylethanol product.

Conclusion and Future Outlook

The field of asymmetric catalysis is continuously driven by the discovery of novel ligand architectures. While chiral 1,2-diamines have established a powerful paradigm, the exploration of alternative scaffolds like N¹,N¹-Dimethylcyclohexane-1,4-diamine is a vital endeavor. Its unique stereochemical and electronic properties, arising from its 1,4-substitution pattern, offer the potential for new reactivity and selectivity profiles. By applying the foundational principles and robust protocols established for archetypal diamine systems, researchers are well-equipped to unlock the catalytic potential of this promising, under-explored molecule. The workflows and exemplary protocols provided herein offer a strategic roadmap for this exciting research direction.

References

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  • Li, C., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(3), 1138-1144.
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  • Ferrand, A., et al. (2002). Hydrophilic diamine ligands for catalytic asymmetric hydrogenation of C=O bonds. Tetrahedron: Asymmetry, 13(13), 1379-1384.
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  • Strohmann, C., et al. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E, 64(Pt 4), o687.
  • Molnar, T., et al. (2020). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 25(11), 2639.
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Application Notes & Protocols: The Transformative Role of Diamine Ligands in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Era for Copper Catalysis

For over a century, copper-mediated cross-coupling reactions, such as the Ullmann condensation, have been fundamental transformations in organic synthesis.[1][2] However, their application was often limited by the need for harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which restricted substrate scope and functional group tolerance.[2][3] The landscape of copper catalysis was dramatically transformed in the early 2000s with the strategic implementation of ancillary ligands.[1][4] Among these, simple N,N'-chelating diamine ligands have proven to be exceptionally effective, enabling a multitude of copper-catalyzed reactions to proceed under significantly milder conditions with only catalytic amounts of the metal.[1][5]

This pivotal development, notably advanced by the work of Buchwald and others, has unlocked the full potential of copper—an inexpensive, earth-abundant, and low-toxicity metal—making it a highly attractive alternative to palladium in many cross-coupling applications.[1][4] Diamine ligands have been instrumental in improving the efficiency and scope of C-N, C-O, C-S, and C-C bond-forming reactions, finding widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of diamine ligands in key copper-catalyzed reactions. It combines theoretical insights with detailed, field-proven protocols to empower users to successfully implement and optimize these powerful synthetic methods.

The Diamine Ligand Advantage: Mechanistic Insights

The remarkable efficacy of diamine ligands stems from their ability to form a stable chelate with the copper center. This bidentate coordination confers several crucial advantages that overcome the limitations of ligand-free copper catalysis.

Causality Behind Ligand Choice:

  • Solubilization and Stabilization: Diamine ligands form soluble, well-defined copper complexes, preventing the precipitation of inactive copper species and ensuring a consistent concentration of the active catalyst in the reaction medium.

  • Prevention of Catalyst Aggregation: By occupying two coordination sites, the chelating diamine ligand prevents the formation of unreactive catalyst clusters, maintaining the monomeric, catalytically active Cu(I) species.

  • Modulation of Redox Potential: The electron-donating nitrogen atoms of the diamine ligand increase the electron density at the copper center. This enhanced electron richness facilitates the key oxidative addition step of the aryl halide to the Cu(I) center, a process that is often the rate-limiting step in the catalytic cycle.[7]

  • Acceleration of Reductive Elimination: The ligand's steric and electronic properties also promote the final, product-forming reductive elimination step, accelerating catalyst turnover.

Below is a generalized catalytic cycle for the copper-diamine catalyzed C-N cross-coupling (Goldberg) reaction, illustrating these key steps.

Catalytic_Cycle_CN_Coupling Fig. 1: Generalized Catalytic Cycle for C-N Coupling CuI_L L-Cu(I)-X Amine_Coord [L-Cu(I)(HNR¹R²)]⁺X⁻ CuI_L->Amine_Coord + HNR¹R² Amide_Complex L-Cu(I)-NR¹R² Amine_Coord->Amide_Complex + Base - BH⁺X⁻ CuIII_Intermediate L-Cu(III)(Ar)(NR¹R²)(X) Amide_Complex->CuIII_Intermediate Oxidative Addition + Ar-X CuIII_Intermediate->CuI_L Product_Release Ar-NR¹R² CuIII_Intermediate->Product_Release Reductive Elimination label_ligand L = Diamine Ligand

Caption: Fig. 1: Generalized Catalytic Cycle for C-N Coupling.

Application 1: C-N Cross-Coupling (Ullmann-Goldberg Reaction)

The copper-catalyzed formation of C-N bonds is arguably the most significant application of diamine ligands, providing a powerful alternative to the Buchwald-Hartwig amination.[8] This methodology allows for the coupling of a wide array of aryl and heteroaryl halides with amines, amides, and other nitrogen nucleophiles under mild conditions.[1][4]

Comparative Performance of Common Diamine Ligands

The choice of diamine ligand can significantly impact reaction efficiency. Simple, inexpensive ligands are often highly effective.

LigandStructureTypical ConditionsYield (%)Commentary
TMEDA (N,N,N',N'-Tetramethylethylenediamine)(CH₃)₂NCH₂CH₂N(CH₃)₂CuI (5 mol%), K₃PO₄, Dioxane, 110 °C85-95Highly effective, inexpensive, and widely used for a broad range of substrates.
DMEDA (N,N'-Dimethylethylenediamine)CH₃NHCH₂CH₂NHCH₃CuI (5 mol%), K₂CO₃, Toluene, 110 °C80-92Excellent performance, particularly in less polar solvents. Often a first choice for optimization.[1]
DIPEDA (N,N'-Diisopropylethylenediamine)(iPr)NHCH₂CH₂NH(iPr)CuI (5 mol%), K₃PO₄, Dioxane, 110 °C75-90The increased steric bulk can sometimes improve selectivity or handle challenging substrates.[9]
trans-1,2-Cyclohexanediamine C₆H₁₀(NH₂)₂CuI (5 mol%), K₂CO₃, Dioxane, 90 °C88-98The rigid backbone often leads to highly active catalysts, sometimes allowing for lower reaction temperatures.[10]

Yields are representative for the coupling of iodobenzene with a simple secondary amine like morpholine.

Protocol 1: General Procedure for Copper-Diamine Catalyzed N-Arylation of a Secondary Amine

This protocol describes a robust and broadly applicable method for the coupling of an aryl iodide with a secondary amine using CuI and N,N'-dimethylethylenediamine (DMEDA).

Expertise Behind the Choices:

  • Catalyst System: CuI is a reliable and inexpensive source of Cu(I). DMEDA is chosen for its proven effectiveness and commercial availability.

  • Base: K₃PO₄ is a moderately strong, non-nucleophilic base that is effective in deprotonating the amine in situ without competing side reactions. It has a favorable solubility profile in common organic solvents.

  • Solvent: Anhydrous dioxane is a high-boiling, polar aprotic solvent that effectively solubilizes the reactants and the copper-diamine complex. Toluene can also be used.

  • Inert Atmosphere: Although many Cu-diamine systems are robust, performing the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species, which is a primary deactivation pathway.

Materials:

  • Copper(I) Iodide (CuI, 99.99%)

  • N,N'-Dimethylethylenediamine (DMEDA, ≥99%)

  • Potassium Phosphate (K₃PO₄, anhydrous powder)

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Anhydrous Dioxane (2.0 mL)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

Workflow_CN_Coupling Fig. 2: Experimental Workflow for N-Arylation A 1. Reagent Preparation Add CuI (0.05 mmol), K₃PO₄ (2.0 mmol), and stir bar to a Schlenk tube. B 2. Inert Atmosphere Seal tube, evacuate, and backfill with Argon (repeat 3x). A->B C 3. Addition of Reactants Add aryl iodide (1.0 mmol), dioxane (2.0 mL), DMEDA (0.1 mmol), and amine (1.2 mmol) via syringe. B->C D 4. Reaction Seal the tube and heat the mixture at 110 °C with vigorous stirring for 12-24h. C->D E 5. Workup Cool to RT. Dilute with ethyl acetate. Filter through Celite to remove inorganic salts. D->E F 6. Purification Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography. E->F

Caption: Fig. 2: Experimental Workflow for N-Arylation.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), and K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

  • Inerting the Vessel: Seal the tube with a rubber septum, and then evacuate and backfill with argon. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum via syringe, add the aryl iodide (1.0 mmol, 1.0 equiv), followed by anhydrous dioxane (2.0 mL), DMEDA (11 μL, 0.1 mmol, 10 mol%), and finally the secondary amine (1.2 mmol, 1.2 equiv).

  • Heating: Securely seal the Schlenk tube with a Teflon screw cap and place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.

  • Workup: After the reaction is complete (as judged by the consumption of the aryl iodide), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Application 2: Asymmetric Catalysis (Henry Reaction)

The synthesis of chiral molecules is paramount in drug development. Chiral diamine ligands are exceptionally valuable for inducing asymmetry in copper-catalyzed reactions.[11][12] A prime example is the asymmetric Henry (nitroaldol) reaction, which forms a C-C bond and creates two new stereocenters, providing access to valuable β-nitro alcohols, which are precursors to β-amino alcohols.[13][14]

A Cu-bis(sulfonamide)–diamine complex has been shown to be a highly effective catalytic system for this transformation.[14]

Protocol 2: Asymmetric Copper-Catalyzed Henry Reaction

This protocol details the enantioselective addition of nitromethane to an aldehyde, a key transformation for building chiral drug intermediates.[13][14]

Expertise Behind the Choices:

  • Catalyst System: A pre-formed or in-situ generated complex of a copper(II) salt (e.g., Cu(OAc)₂) and a C₂-symmetric chiral bis(sulfonamide)-diamine ligand is used. The chiral ligand creates a well-defined chiral pocket around the copper center, which directs the facial approach of the nucleophile to the aldehyde.

  • Solvent: A protic solvent like ethanol (EtOH) is often used. It can participate in the reaction mechanism by stabilizing intermediates through hydrogen bonding and facilitating proton transfer steps.

  • Catalyst Loading: Due to the high efficiency of these systems, low catalyst loadings (1-5 mol%) are typically sufficient to achieve high yields and enantioselectivities.

Materials:

  • Copper(II) Acetate (Cu(OAc)₂, 1 mol%)

  • Chiral Bis(sulfonamide)-Diamine Ligand (e.g., (1R,2R)-N,N'-bis(tosyl)-1,2-diphenylethylenediamine, 1.1 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Nitromethane (5.0 mmol, 5.0 equiv)

  • Anhydrous Ethanol (EtOH, 1.0 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried vial, dissolve Cu(OAc)₂ (1.8 mg, 0.01 mmol, 1 mol%) and the chiral diamine ligand (5.9 mg, 0.011 mmol, 1.1 mol%) in anhydrous ethanol (0.5 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn a distinct color (e.g., blue or green).

  • Reagent Addition: To the catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Initiation: Add nitromethane (270 μL, 5.0 mmol, 5.0 equiv) to the vial.

  • Reaction: Stir the reaction mixture at room temperature (or as optimized) for 24-72 hours.

  • Monitoring: Track the consumption of the aldehyde by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-nitro alcohol.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee%) can be determined by chiral HPLC analysis.

Representative Data for Asymmetric Henry Reaction

The following table summarizes typical results for the reaction between various aldehydes and nitromethane using a chiral Cu-diamine catalyst system.[13][14]

Aldehyde SubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Benzaldehydeβ-Nitro-α-phenylethanol95N/A96
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethanol98N/A99
2-Naphthaldehyde1-(Naphthalen-2-yl)-2-nitroethanol92N/A97
Cinnamaldehyde4-Nitro-1-phenylbut-1-en-3-ol90N/A95

Conclusion

The introduction of diamine ligands has fundamentally advanced the field of copper catalysis, transforming historically challenging reactions into mild, reliable, and broadly applicable synthetic tools.[1][5] From the robust C-N and C-O couplings essential for medicinal chemistry to the sophisticated asymmetric transformations required for chiral drug synthesis, copper-diamine systems offer an unparalleled combination of efficiency, cost-effectiveness, and low toxicity. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of these versatile catalysts in their own synthetic endeavors.

References

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  • Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2009). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 131(18), 6499-6511. [Link]

  • Guo, X., Rao, H., & Fu, H. (2006). A simple and efficient ethylene diamine-based ligand for copper-catalyzed Sonogashira coupling of aryl iodides with alkynes. Tetrahedron Letters, 47(9), 1441-1444. [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

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  • Savoia, D. (2012). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 77(1), 38-54. [Link]

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The Strategic Integration of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the rational design of molecular scaffolds is paramount to achieving therapeutic specificity and efficacy. N1,N1-Dimethylcyclohexane-1,4-diamine, particularly in its stable dihydrochloride salt form, has emerged as a critical building block for medicinal chemists. Its rigid cyclohexane core imparts conformational constraint, a desirable feature for optimizing ligand-target interactions, while the strategically placed primary and tertiary amine functionalities offer versatile handles for synthetic elaboration. This diamine is increasingly recognized for its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a core component in the synthesis of targeted therapies such as kinase inhibitors.[1]

The trans-isomer of the cyclohexane ring is often favored in drug design to control the spatial orientation of appended functionalities. The presence of a primary amine allows for straightforward coupling reactions, most notably amide bond formation, while the dimethylated tertiary amine can influence physicochemical properties such as solubility and basicity, or serve as a point for further functionalization. This guide provides a comprehensive overview of the application of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride in the synthesis of pharmaceutical intermediates, complete with a detailed, representative protocol for its use in a key synthetic transformation.

Core Application: Amide Bond Formation for Linker Elaboration

A primary application of this compound is its use as a nucleophile in amide coupling reactions. This reaction is fundamental to the construction of more complex molecules, where the diamine bridges two distinct molecular entities. The following section details a representative protocol for the coupling of trans-N1,N1-Dimethylcyclohexane-1,4-diamine with a generic carboxylic acid, a common step in the synthesis of PROTAC linkers or kinase inhibitor scaffolds.

Protocol: Amide Coupling of trans-N1,N1-Dimethylcyclohexane-1,4-diamine with a Carboxylic Acid

This protocol outlines the steps for the reaction of trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride with a carboxylic acid (R-COOH) using the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials and Equipment:

  • trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow: Amide Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Dissolve diamine dihydrochloride and carboxylic acid in DMF add_base Add DIPEA to neutralize HCl and liberate the free amine start->add_base cool Cool reaction mixture to 0°C add_base->cool add_hatu Add HATU solution in DMF cool->add_hatu react Stir at room temperature (Monitor by TLC) add_hatu->react quench Quench with water and extract with DCM react->quench wash Wash organic layer with NaHCO3 and brine quench->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify by flash chromatography dry->purify

Caption: Workflow for amide coupling.

Step-by-Step Procedure:

  • Deprotection and Amine Liberation:

    • To a dry round-bottom flask under an inert atmosphere, add trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride (1.0 eq).

    • Add the carboxylic acid (R-COOH) (1.0-1.2 eq) to the flask.

    • Dissolve the solids in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise to the suspension. The DIPEA serves to neutralize the hydrochloride salt, liberating the free primary amine for reaction.

    • Stir the mixture at room temperature for 15-20 minutes.

  • Amide Coupling:

    • In a separate flask, dissolve HATU (1.2-1.5 eq) in a minimal amount of anhydrous DMF.

    • Cool the flask containing the diamine and carboxylic acid to 0°C in an ice bath.

    • Slowly add the HATU solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the desired amide product.

Rationale and Scientific Insights:

  • Choice of Base: DIPEA is a non-nucleophilic hindered base, ideal for neutralizing the hydrochloride salt without competing with the primary amine in the coupling reaction.

  • Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of substrates.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, effectively dissolving the reactants and reagents.

  • Temperature Control: Cooling the reaction mixture before adding the coupling reagent helps to control the initial exothermic reaction and minimize potential side reactions.

Data Presentation:

The following table provides representative data for the amide coupling reaction. Please note that actual yields and reaction times will vary depending on the specific carboxylic acid used.

ParameterValue/ConditionRationale
Stoichiometry
Diamine Dihydrochloride1.0 eqLimiting reagent
Carboxylic Acid1.1 eqSlight excess to ensure complete consumption of the diamine
HATU1.2 eqEnsures efficient activation of the carboxylic acid
DIPEA2.5 eqSufficient to neutralize both HCl salts and activate the coupling
Reaction Conditions
SolventAnhydrous DMFGood solubility for reactants and reagents
Temperature0°C to Room Temp.Controlled initiation and progression of the reaction
Reaction Time2-12 hoursDependent on substrate reactivity; monitored by TLC/LC-MS
Expected Outcome
Yield70-90%Typical for HATU-mediated couplings
Purity>95% after chromatographyAchievable with standard purification techniques

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HATU: Is an irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA: Is corrosive and flammable. Handle in a fume hood.

  • DMF: Is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its pre-defined stereochemistry and differentiated amine functionalities provide a robust platform for the construction of complex molecular architectures. The amide coupling protocol detailed herein represents a fundamental and reproducible method for leveraging this building block in the development of novel therapeutics, particularly in the exciting and rapidly advancing fields of targeted protein degradation and kinase inhibition.

References

Sources

Application Note: A Practical Guide to Nickel-Catalyzed Cross-Coupling Reactions with Diamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science. This guide provides an in-depth exploration of nickel-catalyzed cross-coupling reactions, with a specific focus on the pivotal role of bidentate diamine ligands. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven laboratory protocols for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig aminations, and provide practical guidance for reaction setup, optimization, and troubleshooting.

Introduction: The Rise of Nickel and the Power of Diamine Ligands

For decades, palladium has been the dominant catalyst for cross-coupling reactions. However, its high cost and relative scarcity have driven the search for more sustainable alternatives. Nickel, being more earth-abundant and economical, presents a compelling choice.[1] Early transition metals like nickel are often more nucleophilic, enabling the activation of less reactive electrophiles such as aryl chlorides and phenol derivatives, often under milder conditions.[1]

The success of nickel catalysis is intrinsically linked to ligand design. While phosphine ligands are common, bidentate nitrogen-based ligands (diamines) have become paramount for unlocking unique reactivity, particularly in reactions proceeding through radical pathways.[2] These ligands are not merely spectators; they actively participate in the catalytic cycle. Their key functions include:

  • Stabilizing Radical Intermediates: Many nickel-catalyzed reactions involve single-electron transfer (SET) pathways, generating highly reactive Ni(I) and Ni(III) intermediates.[3][4] The π-accepting imine moieties in diamine ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) can stabilize these open-shell species, facilitating desired reaction pathways.[2][5]

  • Modulating Redox Potentials: Complexation of a diamine ligand to nickel shifts the metal's reduction potentials, influencing the ease of oxidative addition and reductive elimination.[5]

  • Preventing Catalyst Deactivation: Chelating bidentate ligands can prevent catalyst deactivation pathways such as the formation of inactive dinuclear species, a common issue with monodentate ligands.[2][6]

This guide will provide the practical knowledge needed to successfully implement these powerful catalytic systems in the laboratory.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for rational reaction design and troubleshooting. While variations exist, a general mechanism for a Ni(0)/Ni(II) cross-coupling is illustrated below. It is important to recognize that accessible Ni(I) and Ni(III) oxidation states often lead to radical mechanisms that operate concurrently or as the dominant pathway.[3]

Nickel_Catalytic_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle cluster_radical Radical Pathways (Ni(I)/Ni(III)) Ni0 L₂Ni⁰ NiII_OA L₂NiII(Ar)(X) Ni0->NiII_OA Oxidative Addition (Ar-X) NiII_TM L₂NiII(Ar)(R) NiII_OA->NiII_TM Transmetalation (R-M) NiI L₂NiI(X) NiII_OA->NiI Comproportionation / SET NiII_TM->Ni0 Reductive Elimination (Ar-R) NiIII L₂NiIII(Ar)(R)(X) NiI->NiIII Radical Capture + Ar• + R-M NiIII->NiI Reductive Elimination (Ar-R) caption Fig 1. General Nickel Catalytic Cycle

Caption: Fig 1. A simplified diagram of the Ni(0)/Ni(II) catalytic cycle alongside potential Ni(I)/Ni(III) radical pathways often facilitated by diamine ligands.

Key Steps:

  • Oxidative Addition: The active L₂Ni(0) catalyst reacts with an electrophile (e.g., an aryl halide, Ar-X) to form a Ni(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: A nucleophilic coupling partner (e.g., an organoboron reagent, R-B(OR)₂) transfers its organic group to the nickel center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond (Ar-R) and regenerating the active Ni(0) catalyst. Bidentate ligands are known to accelerate this crucial step.[4]

Practical Considerations and General Setup

Nickel-catalyzed reactions, particularly those using Ni(0) precursors, are sensitive to air and moisture. Therefore, adherence to strict inert atmosphere techniques is non-negotiable for reproducibility and success.

Inert Atmosphere Workflow

The following workflow is essential for preparing air-sensitive reactions.

Inert_Atmosphere_Workflow start Start prep Oven-dry glassware. Assemble hot. start->prep inert Place under inert gas (Glovebox or Schlenk Line) prep->inert weigh Weigh solids (catalyst, ligand, base, electrophile) into vial. inert->weigh seal Crimp-seal vial with a PTFE-lined septum. weigh->seal solvents Add degassed solvents and liquid reagents via syringe. seal->solvents heat Heat reaction mixture with stirring. solvents->heat end Reaction Complete heat->end caption Fig 2. Experimental workflow for setting up Ni-catalyzed reactions.

Caption: Fig 2. Experimental workflow for setting up Ni-catalyzed reactions.

  • Glovebox vs. Schlenk Line: A glovebox is ideal for weighing and handling air-sensitive solids like Ni(cod)₂. If a glovebox is unavailable, a Schlenk line can be used, where solids are added quickly under a positive flow of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes. Anhydrous solvents are highly recommended.

Detailed Application Protocols

The following protocols are designed to be robust starting points. Optimization of temperature, base, solvent, and ligand-to-metal ratio may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes the coupling of an aryl chloride with an arylboronic acid, a cornerstone C-C bond-forming reaction.

Reaction Scheme: Ar-Cl + Ar'-B(OH)₂ --(Ni(cod)₂ / Ligand, Base)--> Ar-Ar'

Materials & Reagents:

  • Nickel Precatalyst: Nickel(0)-bis(1,5-cyclooctadiene) [Ni(cod)₂] (5 mol%)

  • Diamine Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

  • Aryl Chloride: (1.0 equiv, e.g., 0.5 mmol)

  • Arylboronic Acid: (1.5 equiv)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (to make a 0.2 M solution)

Step-by-Step Procedure:

  • Preparation (Glovebox): To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(cod)₂ (6.9 mg, 0.025 mmol, 5 mol%), dtbbpy (6.7 mg, 0.025 mmol, 5 mol%), the aryl chloride (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv).

  • Sealing: Crimp the vial with a cap containing a PTFE-lined septum.

  • Solvent Addition: Remove the vial from the glovebox. Using a gas-tight syringe, add 2.5 mL of degassed, anhydrous 1,4-dioxane.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to 100 °C. Stir vigorously for 12-24 hours.

  • Workup: Allow the reaction to cool to room temperature. Quench with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientist's Note (Causality): The use of a strong, non-nucleophilic base like K₃PO₄ is critical for the transmetalation step without degrading the catalyst or substrates.[7] The 1:1 ligand-to-metal ratio is often optimal for forming the active L₂Ni(0) species, though a slight excess of ligand can sometimes suppress side reactions.[1]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol details the formation of a C-N bond, coupling an aryl bromide with a secondary amine. This reaction is essential in medicinal chemistry.[8]

Reaction Scheme: Ar-Br + R₂NH --(NiCl₂(dme) / Ligand, Base)--> Ar-NR₂

Materials & Reagents:

  • Nickel Precatalyst: [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)] (can be used, but for a diamine system, we will generate the catalyst in situ from NiCl₂(dme) and the ligand). Let's use NiCl₂(dme) (5 mol%).

  • Diamine Ligand: 1,10-Phenanthroline (phen) (6 mol%)

  • Aryl Bromide: (1.0 equiv, e.g., 0.5 mmol)

  • Amine: (1.2 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene (to make a 0.2 M solution)

Step-by-Step Procedure:

  • Preparation (Glovebox): To an oven-dried 4 mL vial with a stir bar, add NiCl₂(dme) (5.5 mg, 0.025 mmol, 5 mol%), 1,10-phenanthroline (5.4 mg, 0.03 mmol, 6 mol%), NaOtBu (67 mg, 0.7 mmol, 1.4 equiv), and the aryl bromide (0.5 mmol, 1.0 equiv).

  • Sealing: Crimp the vial with a cap containing a PTFE-lined septum.

  • Solvent & Amine Addition: Remove the vial from the glovebox. Add 2.5 mL of degassed, anhydrous toluene via syringe, followed by the secondary amine (0.6 mmol, 1.2 equiv).

  • Reaction: Place the vial in a preheated block at 110 °C and stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Scientist's Note (Causality): NaOtBu is a strong, sterically hindered base required to deprotonate the amine (or the amine-nickel adduct) to form the active amido-nickel species prior to reductive elimination.[9] A slight excess of ligand (1.2:1 L:M) is used to ensure full coordination to the nickel center and prevent the formation of less active species.

Data Presentation and Ligand Comparison

The choice of diamine ligand is critical and can dramatically affect reaction outcomes.

Table 1: Common Diamine Ligands in Nickel Catalysis

LigandAbbreviationStructureKey Features & Applications
2,2'-Bipyridinebpy(Structure)Classic, redox-active ligand. Widely used in cross-electrophile couplings.[5]
1,10-Phenanthrolinephen(Structure)More rigid than bpy, enhances stability. Good for aminations and couplings involving C(sp³) centers.[4]
4,4'-Di-tert-butyl-2,2'-bipyridinedtbbpy(Structure)Increased solubility and steric bulk from t-butyl groups can improve selectivity and catalyst turnover.
N,N'-DimethylethylenediamineTMEDA(Structure)A simple, flexible alkyl diamine. Lacks π-system, often used in different mechanistic pathways.[10]
(S,S)-Ph-BOX(Structure)Chiral bis(oxazoline) ligand used for asymmetric catalysis.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues.

Troubleshooting_Guide start Reaction Issue Observed issue1 Low or No Conversion start->issue1 issue2 Significant Homocoupling start->issue2 issue3 Starting Material Decomposed start->issue3 cause1a Catalyst Inactive? issue1->cause1a cause1b Reaction Temp Too Low? issue1->cause1b cause1c Ineffective Base? issue1->cause1c cause2a Oxidative addition too slow? issue2->cause2a cause2b Incorrect L:M ratio? issue2->cause2b cause3a Temperature Too High? issue3->cause3a cause3b Base Too Strong? issue3->cause3b sol1a Check inert atmosphere technique. Use fresh Ni(cod)₂. cause1a->sol1a sol1b Increase temperature in 10-20°C increments. cause1b->sol1b sol1c Screen stronger bases (e.g., K₃PO₄ -> NaOtBu). cause1c->sol1c sol2a Switch to a more electron-donating ligand. Consider a different solvent. cause2a->sol2a sol2b Try increasing ligand loading to 1.2 - 1.5 equivalents. cause2b->sol2b sol3a Lower reaction temperature. cause3a->sol3a sol3b Use a milder base (e.g., K₂CO₃) if compatible with the catalytic cycle. cause3b->sol3b caption Fig 3. Decision tree for troubleshooting common issues.

Caption: Fig 3. Decision tree for troubleshooting common issues.

  • Low Conversion: This is the most common issue. The primary suspect is always catalyst deactivation due to oxygen or moisture.[6] Ensure all reagents are pure and solvents are rigorously degassed. If the issue persists, increasing the temperature or switching to a more active ligand system may be necessary.

  • Homocoupling: The formation of Ar-Ar or R-R side products often occurs when the rate of transmetalation is slow compared to other pathways.[6] Changing the base or solvent can significantly impact the rate of this step.

  • Reduction of Aryl Halide: The conversion of Ar-X to Ar-H can happen if there are trace protic sources in the reaction mixture.[6] Ensure solvents are anhydrous and the base is not hydrated.

References

  • Stambulyan, E. et al. (2024). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. PMC, NIH.
  • BenchChem (2025). Technical Support Center: Troubleshooting Side Reactions in Ni(bpy)
  • InCatT B.V. (2022). Nickel catalysis: Insights for catalyst selection.
  • Gouranour, S. et al. (2015).
  • Organic Syntheses (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings. NIH.
  • Lin, Q. et al. (2022). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC, PubMed Central.
  • Lucas, E. L. et al. (2021).
  • CASF.
  • ACS GCI Pharmaceutical Roundtable.
  • Garg, N. K. et al. (2019).
  • An, K. et al. (2013).
  • Tasker, S. Z. et al. (2015). Nickel: The “Spirited Horse” of Transition Metal Catalysis.
  • Rosen, B. M. et al. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon−Oxygen Bonds. Chemical Reviews.
  • BenchChem (2025).
  • Juliá, F. et al. (2025). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes.

Sources

Application Notes and Protocols for C-N Bond Formation Using N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation and the Role of Diamine Ligands

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of these crucial motifs, offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3]

The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of ligand coordinated to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, influencing the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[4] While bulky, electron-rich phosphine ligands have historically dominated the field, there is a growing interest in the development of simpler, more accessible, and cost-effective ligand systems. Nitrogen-based ligands, particularly diamines, have emerged as a promising class of ancillary ligands for these transformations.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride as a ligand in palladium-catalyzed C-N bond formation. While this specific ligand is not as extensively documented as commercially available phosphine-based ligands, its structural motifs suggest significant potential. This guide will provide a theoretical framework, a representative protocol based on a closely related analogue, and key insights into reaction optimization.

Ligand Synthesis: Accessing N1,N1-Dimethylcyclohexane-1,4-diamine

The target ligand can be synthesized from commercially available cyclohexane-1,4-diamine. A common and effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction .[2] This one-pot reductive amination uses an excess of formaldehyde as the methyl source and formic acid as the reducing agent. The reaction is known for its high yields and for avoiding the formation of quaternary ammonium salts.[2]

Synthetic Pathway:

synthesis_pathway start Cyclohexane-1,4-diamine reagents Formaldehyde (excess) Formic Acid (excess) start->reagents product N1,N1,N4,N4-Tetramethyl- cyclohexane-1,4-diamine reagents->product Eschweiler-Clarke Reaction

Caption: Synthetic route to the fully methylated diamine.

Note: The above scheme depicts the synthesis of the tetramethylated product. Selective synthesis of the N1,N1-dimethyl derivative would require a more controlled approach, potentially involving protecting group strategies or starting from a monomethylated precursor.

A plausible alternative is the direct reductive amination of 4-aminocyclohexanone with formaldehyde and a suitable reducing agent, followed by reduction of the ketone functionality.[1][5]

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. The diamine ligand plays a crucial role in stabilizing the catalytically active species and facilitating the key transformations.

catalytic_cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_complex Ar-NR'R'' amido_complex->product_complex base_h [Base-H]X amido_complex->base_h aryl_halide Ar-X aryl_halide->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Mechanistic Insights:

  • Ligand Role: The N,N'-dimethyl-1,4-cyclohexanediamine is a bidentate ligand that chelates to the palladium center. This chelation can enhance the stability of the catalyst. The electron-donating nature of the alkyl groups on the nitrogen atoms increases the electron density at the palladium center, which can facilitate the oxidative addition of the aryl halide.[4]

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed in this final step, yielding the desired aryl amine and regenerating the Pd(0) catalyst.

Representative Protocol for C-N Cross-Coupling

Reaction: Arylation of a secondary amine with an aryl bromide.

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Pd(OAc)₂, Ligand, NaOtBu, Aryl Bromide, Amine, and Toluene setup->reagents reaction Heat to 100°C (Monitor by TLC/GC-MS) reagents->reaction workup Work-up (Cool, Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Aryl Amine purification->product

Sources

The Multifaceted Role of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride in the Crystallization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Gemini Laboratories

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The ability to control the synthesis of MOFs to achieve desired topologies, crystal sizes, and functionalities is paramount. This application note explores the potential roles of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride as a critical additive in MOF synthesis. While direct literature on this specific compound in MOF synthesis is nascent, we extrapolate its functions based on the well-established roles of similar diamines and organic cations. We present it as a versatile agent capable of acting as a structure-directing agent (SDA), a modulator of crystal growth, and a charge-balancing species. Detailed protocols and characterization data are provided to guide researchers in leveraging this compound to achieve targeted MOF architectures and properties.

Introduction: The Challenge of Controlled MOF Synthesis

The synthesis of Metal-Organic Frameworks is a self-assembly process where metal ions or clusters are connected by organic linkers to form extended porous structures.[1] While seemingly straightforward, achieving a specific, predetermined outcome in terms of crystal structure and morphology can be a significant challenge. The final product is often influenced by subtle changes in reaction conditions, such as temperature, solvent, pH, and the presence of additives.[2] These additives, often referred to as modulators or structure-directing agents, can profoundly influence the nucleation and growth of MOF crystals.[3][4]

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride is a bifunctional organic molecule with a tertiary amine, a primary amine, and a cyclohexane backbone. In its dihydrochloride form, it exists as a dication, which introduces the possibility of strong electrostatic interactions during MOF crystallization. This application note will elucidate the three primary, hypothetical roles of this compound in MOF synthesis.

Potential Roles and Mechanisms of Action

As a Structure-Directing Agent (SDA)

Structure-directing agents are molecules that guide the formation of a specific framework topology without being incorporated into the final framework.[3] They are thought to form transient complexes with the metal precursors, influencing the assembly of the secondary building units (SBUs) into a particular arrangement.[3] The size, shape, and charge of the SDA are critical factors in determining the resulting MOF structure.

In the context of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, its dicationic nature and specific stereochemistry could direct the formation of anionic MOF frameworks, a principle well-established in zeolite synthesis.[5][6]

Proposed Mechanism:

  • Initial Complexation: The dicationic diamine interacts with anionic metal-linker precursors in solution.

  • Template-Guided Assembly: The organic linkers and metal clusters arrange around the diamine "template" to maximize electrostatic and van der Waals interactions.

  • Framework Crystallization: The MOF framework crystallizes around the SDA.

  • SDA Removal: The SDA is subsequently removed, typically by solvent extraction, leaving behind a porous structure with a specific topology.

SDA_Mechanism cluster_solution Solution Phase cluster_crystallization Crystallization cluster_activation Activation Metal_Precursor Metal Precursor Initial_Complex SDA-Metal-Linker Complex Metal_Precursor->Initial_Complex Organic_Linker Organic Linker Organic_Linker->Initial_Complex Diamine_SDA Diamine Dihydrochloride (SDA) Diamine_SDA->Initial_Complex MOF_with_SDA MOF with Entrapped SDA Initial_Complex->MOF_with_SDA Self-Assembly Porous_MOF Porous MOF MOF_with_SDA->Porous_MOF SDA Removal Removed_SDA Removed SDA MOF_with_SDA->Removed_SDA

Caption: Proposed mechanism of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride as an SDA.

As a Modulator of Crystal Growth

Modulators are molecules that compete with the organic linkers for coordination to the metal centers, thereby influencing the kinetics of MOF formation.[4][7][8][9] This competition can lead to more controlled crystal growth, resulting in larger, more uniform crystals with fewer defects. Monocarboxylic acids are common modulators, but amines have also been shown to play this role.[10]

The two amine groups of N¹,N¹-Dimethylcyclohexane-1,4-diamine (a primary and a tertiary amine) would have different coordination affinities for the metal centers, offering a unique modulation effect compared to simpler amines.

Proposed Effects of Modulation:

  • Kinetic Control: The diamine can slow down the rate of framework formation, allowing for the correction of defects during crystallization.

  • Morphology Control: By selectively binding to certain crystal facets, the diamine can inhibit growth in specific directions, leading to controlled crystal morphologies (e.g., cubes, rods, or plates).[10]

  • Size Control: The concentration of the diamine can be tuned to control the final crystal size.

Modulator_Effect cluster_synthesis MOF Synthesis cluster_outcome Resulting Crystals Precursors Metal Precursor + Organic Linker No_Modulator Uncontrolled Growth Precursors->No_Modulator With_Modulator Modulated Growth Precursors->With_Modulator Small_Defective Small, Defective Crystals No_Modulator->Small_Defective Large_Uniform Large, Uniform Crystals With_Modulator->Large_Uniform Diamine_Modulator Diamine Modulator Diamine_Modulator->With_Modulator

Caption: The effect of a diamine modulator on MOF crystal growth.

As a Charge-Balancing Agent

In cases where the MOF framework has a net negative charge (e.g., due to deprotonated linkers or the coordination of anionic species), counter-ions are required to maintain charge neutrality. The dicationic nature of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride makes it an excellent candidate for this role. These charge-balancing cations reside within the pores of the MOF and can influence the material's properties, such as its adsorption and ion-exchange capabilities.[11]

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Anionic MOF using the Diamine as an SDA

This protocol describes the synthesis of a hypothetical anionic zinc-based MOF, which we will designate as GEM-MOF-1.

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,3,5-Benzenetricarboxylic Acid (H₃BTC)

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.05 mmol of H₃BTC in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in 2 mL of DMF.

  • Add the diamine solution to the metal-linker solution and stir for 10 minutes.

  • Seal the vial and place it in a preheated oven at 100 °C for 24 hours.

  • After cooling to room temperature, collect the colorless crystals by filtration and wash with fresh DMF and then ethanol.

  • To remove the entrapped SDA, immerse the crystals in fresh ethanol for 3 days, replacing the ethanol daily.

  • Activate the sample by heating under vacuum at 150 °C for 12 hours.

Protocol 2: Modulated Synthesis of a Neutral MOF

This protocol demonstrates the use of the diamine as a modulator to control the crystal size of a well-known MOF, ZIF-8.

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole (Hmim)

  • N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

  • Methanol

Procedure:

  • Prepare a stock solution of Zn(NO₃)₂·6H₂O (0.5 M in methanol) and a stock solution of Hmim (1.0 M in methanol).

  • Prepare a series of solutions of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in methanol at varying concentrations (0 M, 0.01 M, 0.05 M, 0.1 M).

  • In separate vials, mix 1 mL of the zinc nitrate stock solution with 1 mL of the diamine modulator solution.

  • To each of these vials, rapidly inject 2 mL of the Hmim stock solution while stirring vigorously.

  • Allow the solutions to stand for 1 hour.

  • Collect the white precipitate by centrifugation, wash with fresh methanol, and dry at 60 °C.

  • Characterize the crystal size and morphology using Scanning Electron Microscopy (SEM).

Expected Results and Characterization

Characterization of GEM-MOF-1 (SDA Synthesis)
  • Powder X-ray Diffraction (PXRD): PXRD patterns before and after SDA removal should confirm the crystallinity of the framework and that the framework remains intact after activation.

  • Thermogravimetric Analysis (TGA): TGA of the as-synthesized material should show a weight loss step corresponding to the decomposition of the diamine SDA, which will be absent in the activated sample.

  • Nitrogen Adsorption Isotherms: The activated GEM-MOF-1 should exhibit significant porosity, as indicated by a Type I or Type IV nitrogen adsorption isotherm at 77 K.

Characterization of Modulated ZIF-8

The primary method of characterization for this experiment will be SEM to observe the effect of the modulator concentration on crystal size.

Modulator Concentration (M)Expected Average Crystal Size (nm)Morphology
0~50Rhombic Dodecahedra
0.01~150Rhombic Dodecahedra
0.05~400Rhombic Dodecahedra
0.1~800Rhombic Dodecahedra

Table 1: Expected correlation between modulator concentration and ZIF-8 crystal size.

Conclusion

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride presents a promising, multi-functional tool for the rational design and synthesis of Metal-Organic Frameworks. Its potential to act as a structure-directing agent for novel anionic frameworks, a modulator for controlling crystal size and morphology, and a charge-balancing agent makes it a versatile component in the MOF synthesis toolkit. The protocols and expected outcomes detailed in this application note provide a solid foundation for researchers to explore the utility of this and similar diamines in the pursuit of advanced porous materials with tailored properties.

References

  • PNNL. (2020).
  • Accounts of Materials Research. (2022). Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
  • Frontiers in Chemistry. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks.
  • PMC. (2018). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
  • PMC. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.
  • Chemical Science. (2020). Modulated self-assembly of metal–organic frameworks. Royal Society of Chemistry.
  • CrystEngComm Blog. (2014). Modulating the MOF. Royal Society of Chemistry.
  • Wikipedia. (2024). Metal–organic framework.
  • Request PDF. (2020). New 1D chiral Zr-MOFs based on in situ imine linker formation as catalysts for asymmetric C-C coupling reactions.
  • The University of Sydney. (2024). Design and Synthesis of Chiral MOFs.
  • Engineered Science Publisher. (2021). Synthesis of Metal-Organic Frameworks (MOFs)
  • JACS Au. (2022). Scalable Formation of Diamine-Appended Metal–Organic Framework Hollow Fiber Sorbents for Postcombustion CO2 Capture.
  • Chemical Science. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Royal Society of Chemistry.
  • The Royal Society. (2020). Ethylenediamine loading into a manganese-based metal–organic framework enhances water stability and carbon dioxide uptake of the framework.
  • Request PDF. (2020). Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption and Desorption Properties.
  • Nanoscale. (2022).
  • RSC Publishing. (2019).
  • Journal of the American Chemical Society. (2021). Assembly of Chiral Cluster-Based Metal–Organic Frameworks and the Chirality Memory Effect during their Disassembly.
  • PMC. (2020). Design of organic structure directing agents to guide the synthesis of zeolites for the separation of ethylene–ethane mixtures.
  • CrystEngComm. (2018). Charged functional group effects on a metal–organic framework for selective organic dye adsorptions. Royal Society of Chemistry.
  • PubMed Central. (2019). Design of organic structure directing agents to control the synthesis of zeolites for carbon capture and storage.
  • ACS Publications. (2022). Controlling Charge Transport in 2D Conductive MOFs: The Role of Nitrogen-Rich Ligands and Chemical Functionality.
  • ACS Applied Materials & Interfaces. (2024).
  • Chemical Science. (2020).
  • JACS Au. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks.

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The Strategic Utility of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride as a Privileged Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Rigid Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of foundational molecular frameworks is paramount. Among these, conformationally restricted diamines have emerged as exceptionally valuable building blocks.[1][2] Their rigid, three-dimensional structures offer a pre-organized platform for the spatial arrangement of pharmacophoric features, which can lead to a significant enhancement in binding affinity and selectivity for biological targets. N1,N1-Dimethylcyclohexane-1,4-diamine, particularly in its dihydrochloride salt form for enhanced stability and handling, represents a versatile and strategically important scaffold for the synthesis of novel molecular entities with potential therapeutic applications.

This application note provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the practical applications and synthetic protocols involving N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. We will delve into its role as a privileged scaffold, provide detailed, field-tested protocols for its use in amide bond formation, and discuss its broader applications in polymer and materials science.

The Concept of Privileged Scaffolds: A Gateway to Diverse Bioactivity

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for a variety of biological targets.[1] The cyclohexane-1,4-diamine core of the title compound is a prime example of such a scaffold. Its chair-like conformation presents substituents in well-defined axial and equatorial positions, allowing for precise control over the spatial orientation of appended functional groups. The presence of a primary amine and a tertiary amine offers differential reactivity, enabling selective functionalization and the construction of complex molecules. This inherent structural rigidity and functional diversity make N1,N1-Dimethylcyclohexane-1,4-diamine a powerful tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Core Applications in Synthesis

The utility of this compound spans several key areas of chemical synthesis:

  • Pharmaceutical Intermediates: The diamine scaffold is a key component in the synthesis of a wide range of pharmaceutical intermediates. Its incorporation into a molecule can enhance properties such as solubility, bioavailability, and metabolic stability.[3]

  • Polymer Chemistry: As a diamine, it serves as an excellent monomer or curing agent in the production of polymers like polyamides and polyurethanes, imparting durability and specific mechanical properties to the resulting materials.[3]

  • Asymmetric Synthesis: Chiral derivatives of cyclohexanediamines are widely used as ligands in asymmetric catalysis, highlighting the importance of this structural motif in controlling stereochemical outcomes of reactions.

Experimental Protocols: Amide Bond Formation

A frequent and critical transformation involving this compound is its reaction with carboxylic acids to form amides. The following protocol provides a detailed, step-by-step methodology for a standard amide coupling reaction.

Reaction Scheme:

Amide Coupling Reaction cluster_reagents Reagents Diamine_HCl N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride Amide_Product Amide Product Diamine_HCl->Amide_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Coupling_Agent HATU Base DIPEA Solvent DMF Side_Products Byproducts

A representative amide coupling reaction workflow.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier (Example)
This compound1187931-32-3C₈H₂₀Cl₂N₂Sigma-Aldrich
Carboxylic Acid (e.g., Benzoic Acid)65-85-0C₇H₆O₂Fisher Scientific
HATU (Coupling Agent)148893-10-1C₁₀H₁₅F₆N₆OPSigma-Aldrich
DIPEA (Base)7087-68-5C₈H₁₉NFisher Scientific
Dimethylformamide (DMF, anhydrous)68-12-2C₃H₇NOSigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂Fisher Scientific
Saturated aqueous NaHCO₃ solutionN/AN/AN/A
BrineN/AN/AN/A
Anhydrous MgSO₄ or Na₂SO₄N/AN/AN/A

Step-by-Step Protocol:

  • Deprotonation of the Diamine Salt:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the diamine salt in anhydrous DMF.

    • Add DIPEA (2.2 eq) dropwise to the solution at room temperature. The use of a slight excess of base is crucial to neutralize both hydrochloride salts and ensure the primary amine is in its free, nucleophilic form.

    • Stir the mixture for 15-20 minutes at room temperature.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) to the carboxylic acid solution.

    • Stir this mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Amide Coupling:

    • Slowly add the pre-activated carboxylic acid solution to the solution of the free diamine.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Choice of Base: DIPEA is a non-nucleophilic base, which is ideal for neutralizing the hydrochloride salt without competing with the primary amine in the coupling reaction.

  • Choice of Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered substrates.[4]

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction as it dissolves all reactants and reagents and is polar enough to facilitate the reaction.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₂₀Cl₂N₂
Molecular Weight 215.16 g/mol
Appearance Solid
Predicted pKa 10.63 ± 0.70 (for the free base)
Storage Temperature 2–8 °C under inert gas (for the free base)

Conclusion

This compound is a building block of significant strategic value in organic synthesis. Its rigid cyclohexane framework and differentiated amine functionalities make it an exemplary "privileged scaffold" for the construction of diverse and complex molecules. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials. The careful consideration of reaction conditions, particularly the deprotonation of the dihydrochloride salt, is key to unlocking its full synthetic potential.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from our Senior Application Scientists on optimizing the synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, focusing on troubleshooting common issues to improve reaction yield and purity.

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride. Our goal is to provide you with expert insights and practical, field-proven solutions to overcome common challenges in this synthesis, thereby improving your experimental outcomes. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable results.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed route for synthesizing N¹,N¹-Dimethylcyclohexane-1,4-diamine is the reductive amination of 1,4-cyclohexanedione with dimethylamine. This method involves the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent to yield the target diamine. The final step involves converting the free base into its stable dihydrochloride salt for purification and handling.

The overall transformation is illustrated below:

G ketone 1,4-Cyclohexanedione intermediate Iminium Ion Intermediate ketone->intermediate + Dimethylamine - H₂O amine Dimethylamine (2 eq.) reducer Reducing Agent (e.g., NaBH3CN) hcl HCl product_base N¹,N¹-Dimethylcyclohexane- 1,4-diamine (Free Base) intermediate->product_base + Reducing Agent product_salt N¹,N¹-Dimethylcyclohexane- 1,4-diamine Dihydrochloride product_base->product_salt + 2 HCl

Caption: Proposed reaction pathway for N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

This is a common issue often traced back to three critical areas: iminium ion formation, the choice of reducing agent, or reagent quality.

  • Cause A: Inefficient Iminium Ion Formation The cornerstone of this reaction is the formation of an iminium ion from the condensation of 1,4-cyclohexanedione and dimethylamine. This equilibrium-driven step is highly pH-sensitive.

    Solution: The reaction should be conducted under mildly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the nucleophilicity of the dimethylamine will be nullified due to protonation. You can achieve the optimal pH by using a buffer or by adding a catalytic amount of an acid like acetic acid.

  • Cause B: Competing Reduction of the Ketone Starting Material A significant side reaction is the reduction of the starting 1,4-cyclohexanedione to the corresponding cyclohexanediol, which consumes your starting material and reducing agent.[1]

    Solution: This problem stems from using a non-selective reducing agent.

    • Avoid: Strong reducing agents like Sodium Borohydride (NaBH₄) under neutral or acidic conditions, as they can readily reduce both the ketone and the iminium ion.[2] If you must use NaBH₄, the imine should be given sufficient time to form before the reducing agent is added.[2]

    • Recommended: Use a weaker, more selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) .[3] NaBH₃CN is particularly effective because it is stable at the mildly acidic pH required for iminium ion formation and selectively reduces the protonated iminium ion much faster than it reduces the ketone.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative.[2]

  • Cause C: Stoichiometry and Reagent Purity Sub-optimal ratios of reactants or impure reagents can drastically lower yields. Since the target molecule contains a second primary amine, there is a risk of forming the N¹,N¹,N⁴,N⁴-tetramethyl derivative if excess dimethylamine and reducing agent are used under forcing conditions.

    Solution:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of dimethylamine relative to the ketone to favor the formation of the desired mono-dimethylated product's iminium intermediate. A controlled stoichiometry is key.

    • Reagent Quality: Ensure the 1,4-cyclohexanedione is pure and dry. Use a fresh, high-purity reducing agent. Dimethylamine is often supplied as a solution in a solvent (e.g., THF, water); ensure its concentration is accurately known.

Question 2: My final product is contaminated with significant impurities. How do I identify and prevent them?

Product purity is paramount. The primary impurities arise from side reactions or incomplete conversion.

  • Impurity A: N¹,N¹,N⁴,N⁴-tetramethylcyclohexane-1,4-diamine This is the most probable side product, formed by the reductive amination of both ketone functionalities on the cyclohexane ring.

    Prevention:

    • Control Stoichiometry: Carefully control the amount of dimethylamine and reducing agent. Using a limited amount of dimethylamine is the primary control lever.

    • Reaction Time & Temperature: Monitor the reaction closely using techniques like TLC or LC-MS. Stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also enhance selectivity.

  • Impurity B: 1,4-Cyclohexanediol As discussed in the low-yield section, this arises from the non-selective reduction of the starting ketone.

    Prevention: Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][3]

  • Impurity C: Unreacted 1,4-Cyclohexanedione This indicates an incomplete reaction.

    Prevention: Allow for sufficient reaction time. Monitor the reaction progress via TLC or GC-MS and ensure the starting material spot/peak has disappeared before quenching the reaction. A slight excess of the amine and reducing agent can help drive the reaction to completion.

Question 3: I'm having difficulty with the final work-up and isolation of the dihydrochloride salt. What is the best practice?

The properties of the diamine product (a basic, often water-soluble oil) and its salt require a specific isolation strategy.

  • Problem: Isolating the Free Amine The N¹,N¹-Dimethylcyclohexane-1,4-diamine free base can be challenging to extract from aqueous solutions due to its polarity and basicity.

    Solution: After quenching the reaction (e.g., with NaOH solution until basic), perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combining the organic layers, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure should yield the crude free base.

  • Problem: Forming and Precipitating the Dihydrochloride Salt Achieving a clean, crystalline solid is crucial for purification.

    Solution:

    • Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or more commonly, HCl in a solvent like diethyl ether or isopropanol) dropwise with stirring. You should use slightly more than 2 molar equivalents of HCl.

    • The dihydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or acetone) to remove soluble impurities, and dry under vacuum. Recrystallization from a solvent system like methanol/diethyl ether can further enhance purity.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable synthetic route? A: The direct reductive amination of 1,4-cyclohexanedione with dimethylamine using sodium cyanoborohydride or sodium triacetoxyborohydride is highly reliable and scalable. It is typically a one-pot reaction that avoids the isolation of unstable imine intermediates.[4]

Q: Which reducing agent is best for this synthesis? A: Sodium cyanoborohydride (NaBH₃CN) is often the preferred choice due to its high selectivity for reducing iminium ions in the presence of ketones and its stability in the mildly acidic conditions required for the reaction.[3][5]

Reducing AgentSelectivity (Imine vs. Ketone)Optimal pHSafety Concern
NaBH₃CN High4-6Releases toxic HCN gas with strong acid.[4]
NaBH(OAc)₃ HighNeutral/Slightly AcidicWater sensitive.[2]
NaBH₄ Low7-10Can reduce both ketone and imine.[2]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in DCM with a small amount of ammonia. Stain with ninhydrin (for the primary amine on the product) or potassium permanganate. For more precise tracking, LC-MS or GC-MS are ideal for identifying the starting material, product, and any major side products.

Q: What are the critical safety precautions? A:

  • Dimethylamine: Is a flammable and volatile gas, typically handled as a solution. Work in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: Is toxic. Avoid contact with skin. Crucially, do not allow it to mix with strong acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas.[4] Quench reactions carefully by making the solution basic before disposal.

  • Solvents: Use appropriate flammable solvent handling procedures.

Detailed Experimental Protocol

This protocol provides a robust starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Part A: Synthesis of N¹,N¹-Dimethylcyclohexane-1,4-diamine (Free Base)

  • To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in methanol (MeOH), add a 40% aqueous solution of dimethylamine (1.2 eq).

  • Adjust the pH of the mixture to approximately 5-6 using glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in MeOH.

  • Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 25°C (an ice bath may be necessary).

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by making the solution basic (pH > 10) with 2M NaOH.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve 1,4-cyclohexanedione in MeOH B Add Dimethylamine Solution A->B C Adjust pH to 5-6 with Acetic Acid B->C D Stir 1-2h for Iminium Formation C->D E Add NaBH3CN solution slowly D->E F Stir Overnight at RT E->F G Quench (make basic) F->G H Concentrate G->H I Extract with DCM H->I J Dry & Concentrate I->J

Caption: Experimental workflow for the synthesis of the free base.

Part B: Conversion to Dihydrochloride Salt

  • Dissolve the crude free base from Part A in a minimal amount of isopropanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.

  • A white precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any remaining impurities.

  • Dry the white solid under high vacuum to afford pure N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • Barman, D. C. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during its use. This guide synthesizes fundamental chemical principles with practical, field-tested strategies to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Molecule

This compound is a diamine salt with the empirical formula C₈H₂₀Cl₂N₂. The presence of two protonated amine groups as a dihydrochloride salt significantly influences its physicochemical properties, most notably its solubility. While the hydrochloride salt form is often chosen to enhance aqueous solubility of basic compounds, the dicationic nature of this specific molecule can present unique challenges in various solvent systems.[1] This guide will provide a systematic approach to troubleshooting and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water, even though it's a salt?

While hydrochloride salts of amines are generally more water-soluble than their free base counterparts, high concentrations can still lead to saturation.[2] Additionally, the "common-ion effect" can decrease solubility in acidic aqueous solutions containing chloride ions.[1] If you are experiencing poor aqueous solubility, consider the following:

  • Concentration: Are you attempting to prepare a solution that is above the compound's solubility limit? Try preparing a more dilute solution.

  • Temperature: Gently warming the solution can increase the solubility of many salts. Some diamine dihydrochloride salts may require heating to approximately 50°C for complete dissolution.[3]

  • pH: The pH of the water can influence solubility. Ensure your water is deionized and close to neutral pH.

Q2: I'm trying to use this compound in an organic solvent for a synthesis, but it's completely insoluble. What can I do?

The dihydrochloride salt form makes the compound highly polar and ionic, leading to poor solubility in most non-polar organic solvents. To use it in an organic reaction medium, you will likely need to convert it back to its free amine form.

Q3: How do I convert the dihydrochloride salt to the free amine?

The free amine can be generated by neutralizing the hydrochloride salt with a base. This process removes the hydrochloride protons, rendering the molecule less polar and more soluble in organic solvents. A common method involves:

  • Dissolving the dihydrochloride salt in an aqueous solution.

  • Adding a weak inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 9).[4]

  • Extracting the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and evaporating the solvent.

Q4: Can I use a stronger base to deprotonate the salt?

While stronger bases like sodium hydroxide (NaOH) can be used, they can sometimes lead to side reactions or emulsions during extraction, making the workup more difficult. It is generally recommended to start with a milder base.[5]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Enhancing Aqueous Solubility

This protocol outlines a systematic approach to dissolving this compound in aqueous media.

Objective: To achieve complete dissolution of the dihydrochloride salt in water.

Materials:

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Hot plate

Procedure:

  • Initial Attempt at Room Temperature:

    • To a known volume of deionized water, add the desired amount of the dihydrochloride salt.

    • Stir vigorously at room temperature for 15-20 minutes.

    • Observe for complete dissolution.

  • Gentle Heating:

    • If the solid has not fully dissolved, gently heat the solution to 40-50°C while continuing to stir.

    • Maintain this temperature for 10-15 minutes.

    • Caution: Do not boil the solution, as this could lead to degradation.

  • Sonication:

    • If solids persist, place the vessel in an ultrasonic bath for 5-10 minute intervals.

    • Monitor for dissolution between intervals.

  • pH Adjustment (Advanced):

    • If solubility is still an issue, especially in buffered solutions, consider that the pKa of the amine groups will influence solubility at different pH values. While typically protonation increases water solubility, extreme pH values could potentially affect the hydration shell. This step should be approached with caution and a clear understanding of the downstream application's pH constraints.

Protocol 2: Conversion to Free Amine for Organic Reactions

This protocol provides a detailed method for converting the dihydrochloride salt to its free amine form for use in organic solvents.

Objective: To generate the free N1,N1-Dimethylcyclohexane-1,4-diamine for subsequent use in organic synthesis.

Materials:

  • This compound

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water.

  • Neutralization:

    • Slowly add a saturated solution of sodium bicarbonate while stirring.

    • Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is ≥ 9.

    • Effervescence (CO₂ evolution) will be observed.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Add anhydrous sodium sulfate to the combined organic layers to remove any residual water.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which is likely to be an oil or a low-melting solid.

Data and Diagrams

Solubility Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

start Start: Dissolve Dihydrochloride Salt solvent_type Select Solvent Type start->solvent_type aqueous Aqueous Solvent solvent_type->aqueous Water/Buffer organic Organic Solvent solvent_type->organic DCM, THF, etc. check_solubility_aq Is it soluble? aqueous->check_solubility_aq check_solubility_org Is it soluble? organic->check_solubility_org success Success: Proceed with Experiment check_solubility_aq->success Yes troubleshoot_aq Troubleshoot Aqueous Solubility check_solubility_aq->troubleshoot_aq No check_solubility_org->success Yes convert_to_free_base Convert to Free Base check_solubility_org->convert_to_free_base No heat Apply Gentle Heat (40-50°C) troubleshoot_aq->heat convert_to_free_base->success sonicate Sonicate heat->sonicate recheck_solubility_aq Is it soluble now? sonicate->recheck_solubility_aq recheck_solubility_aq->success Yes failure Failure: Re-evaluate experimental design recheck_solubility_aq->failure No

Caption: Decision tree for troubleshooting solubility.

Free Base Conversion Workflow

This diagram outlines the key steps in converting the dihydrochloride salt to its more organic-soluble free base form.

start Start: Dihydrochloride Salt dissolve Dissolve in Water start->dissolve neutralize Neutralize with Weak Base (e.g., NaHCO3) pH ≥ 9 dissolve->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate end End: Isolated Free Amine evaporate->end

Caption: Workflow for converting the salt to the free base.

Summary of Properties
PropertyThis compoundN1,N1-Dimethylcyclohexane-1,4-diamine (Free Base)
Molecular Formula C₈H₂₀Cl₂N₂C₈H₁₈N₂
Molecular Weight 215.16 g/mol 142.26 g/mol
Appearance Solid[6]Likely an oil or low-melting solid
Aqueous Solubility Generally soluble, but can be problematic[7]Generally poorly soluble
Organic Solubility Generally insolubleGenerally soluble

References

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Available at: [Link]

  • Google Patents. US2739981A - Diamines and salts thereof.
  • ResearchGate. How can I neutralize aminehydrochlorides?. Available at: [Link]

  • Sciencemadness.org. Solubility of organic amine salts. Available at: [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. Available at: [Link]

  • Sciencemadness.org. recover ethylene diamine from its dihydrochloride salt. Available at: [Link]

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Technical Support Center: Optimizing Catalysis with Diamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions utilizing diamine ligands. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalysis. Here, we will delve into common experimental challenges, offering troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format. Our focus is not just on what to do, but why certain strategies are effective, grounding our advice in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Reaction Yield

Q: My reaction is yielding little to no product. What are the likely causes and how can I improve the outcome?

A: Low or nonexistent yields in diamine ligand-catalyzed reactions are a common frustration, often stemming from several key factors. A systematic evaluation of your reaction parameters is the most effective approach to pinpoint the issue.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Decomposition:

    • The Problem: The active catalytic species, often a metal-diamine complex, may not be forming correctly or could be decomposing under the reaction conditions. For instance, in copper-catalyzed reactions, the active Cu(I) species is susceptible to oxidation to the inactive Cu(II) state.[1][2]

    • Solutions:

      • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Degassing solvents is a critical step.

      • Ligand-to-Metal Ratio: An insufficient amount of the diamine ligand can lead to the formation of less reactive or inactive metal species.[3] It may be beneficial to use a slight excess of the ligand.

      • Temperature Control: Excessively high temperatures can lead to catalyst decomposition.[2][4] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.

  • Inappropriate Ligand Choice:

    • The Problem: The structure of the diamine ligand is critical. Steric hindrance or electronic properties might be unsuitable for your specific substrates.

    • Solutions:

      • Ligand Screening: If possible, screen a variety of diamine ligands with different steric and electronic properties. For example, N,N'-dimethyl-substituted diamines often provide higher reaction rates compared to unsubstituted or more heavily substituted analogues.[3]

      • Consider the "Bite Angle": The geometry of the chelate ring formed by the diamine and the metal center influences catalytic activity. 1,2- and 1,3-diamines, which form stable 5- and 6-membered rings, are often preferred.[5]

  • Suboptimal Solvent or Base:

    • The Problem: The solvent and base play crucial roles in the reaction mechanism, influencing solubility, catalyst stability, and the reactivity of your substrates.[6][7]

    • Solutions:

      • Solvent Screening: Test a range of solvents with varying polarities. For some copper-catalyzed reactions, non-polar solvents like toluene or dioxane are effective.[3]

      • Base Selection: The choice of base is often critical. For example, in certain copper-catalyzed amidations, K₃PO₄ is a more effective base than K₂CO₃.[3]

Issue 2: Formation of Undesired Byproducts

Q: My reaction is producing significant byproducts. How can I improve the selectivity?

A: Byproduct formation indicates that alternative reaction pathways are competing with your desired transformation. Improving selectivity requires fine-tuning the reaction conditions to favor the intended pathway.

Common Byproducts & Mitigation Strategies:

  • Homocoupling of Starting Materials:

    • The Problem: This is particularly common in cross-coupling reactions where, for instance, an alkyne starting material dimerizes (Glaser coupling).[1]

    • Solutions:

      • Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction, as it can promote homocoupling.[1]

      • Use of Additives: In some cases, specific additives can suppress homocoupling.

  • N-Arylation of the Diamine Ligand:

    • The Problem: For reactions involving aryl halides, the diamine ligand itself can be arylated, consuming the ligand and one of the substrates, which in turn decreases the rate of the desired reaction.[3]

    • Solutions:

      • Use N,N'-Disubstituted Ligands: N,N'-dimethyl-substituted diamines are often used to prevent this side reaction.[3]

      • Optimize Reaction Temperature: Lowering the temperature may disfavor ligand arylation.

  • Reduction of Functional Groups:

    • The Problem: In reactions that use a reducing agent, such as the in-situ formation of Cu(I) from Cu(II) salts using sodium ascorbate, sensitive functional groups on your substrates (like azides) can be reduced.[1]

    • Solutions:

      • Optimize Reducing Agent Concentration: Use the minimum effective amount of the reducing agent.[1]

      • Use a Direct Source of the Active Catalyst: Employing a Cu(I) salt directly can eliminate the need for a reducing agent.[1]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about optimizing reactions with diamine ligands.

Q1: How do I choose the right diamine ligand for my reaction?

A1: The selection of the optimal diamine ligand is often an empirical process, but some general principles can guide your choice.[8] Consider the following:

  • Backbone: Ligands based on ethylenediamine and cyclohexanediamine are common and effective in a wide range of reactions.[3]

  • N-Substitution: As a starting point, N,N'-dimethyl-substituted ligands are often a good choice as they can prevent N-arylation of the ligand and often lead to higher reaction rates.[3]

  • Chirality: For asymmetric catalysis, chiral diamine ligands are essential for inducing enantioselectivity.[9]

A preliminary screening of a small library of diamine ligands with varying steric and electronic properties is a highly recommended strategy.[10]

Q2: What is the role of the solvent, and how do I select the best one?

A2: The solvent is not merely a medium for the reaction but an active participant that can significantly influence reaction rates and selectivity.[6][7] Key solvent properties to consider include:

  • Polarity: The polarity of the solvent can affect the solubility of your reagents and the stability of charged intermediates in the catalytic cycle.

  • Coordinating Ability: Coordinating solvents can sometimes compete with your diamine ligand for binding to the metal center, which may be detrimental to catalysis.

  • Proticity: Protic solvents can participate in proton transfer steps, which may be crucial for certain catalytic cycles.

For many copper-catalyzed cross-coupling reactions, non-polar aprotic solvents like toluene and dioxane have proven to be effective.[3] However, for very polar substrates, a more polar solvent like DMF might be necessary.[3]

Q3: How does temperature affect my reaction, and what is the optimal range?

A3: Temperature is a critical parameter that influences both reaction rate and catalyst stability.

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate.[11][12]

  • Catalyst Stability: However, higher temperatures can also lead to catalyst decomposition, the formation of inactive aggregates (like palladium black), and an increase in byproduct formation.[2][4]

The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst integrity. If you observe catalyst decomposition (e.g., formation of a black precipitate), it is advisable to lower the reaction temperature.

Q4: Are additives necessary, and if so, how do they work?

A4: Additives can have a profound impact on the efficiency and selectivity of catalytic reactions.[13] Their roles can be diverse:

  • Lewis Acids: Can activate substrates or facilitate key steps in the catalytic cycle.

  • Brønsted Acids: Can participate in protonolysis steps.

  • Salts: Can act as halide scavengers or influence the ionic strength of the reaction medium.

The necessity and choice of an additive are highly dependent on the specific reaction. For example, in some copper-catalyzed reactions, the addition of certain salts can be beneficial.

III. Experimental Protocols & Data Presentation

Protocol: General Procedure for Ligand Screening

This protocol outlines a systematic approach to screening different diamine ligands to identify the optimal one for your reaction.

  • Reaction Setup: In an array of reaction vials, each charged with a stir bar, add your substrate, coupling partner, base, and metal precursor.

  • Ligand Addition: To each vial, add a different diamine ligand from a stock solution. Ensure the ligand-to-metal ratio is consistent across all reactions.

  • Solvent Addition: Add the chosen solvent to each vial to reach the desired concentration.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction: Place the vials in a heating block at the desired temperature and stir for a set amount of time.

  • Analysis: After the reaction is complete, cool the vials to room temperature, and analyze an aliquot from each by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion and yield for each ligand.

Data Presentation: Ligand Screening Results
LigandBackboneN-SubstitutionYield (%)
L1 EthylenediamineUnsubstituted45
L2 EthylenediamineN,N'-Dimethyl85
L3 CyclohexanediamineUnsubstituted60
L4 CyclohexanediamineN,N'-Dimethyl92

This table provides a clear and concise summary of the screening results, allowing for easy comparison of ligand performance.

IV. Visualizing Experimental Workflows

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Inert_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Inert_Atmosphere Ligand_Ratio Optimize Ligand:Metal Ratio Check_Catalyst->Ligand_Ratio Ligand_Screen Screen Different Ligands Check_Catalyst->Ligand_Screen Solvent_Screen Screen Solvents Check_Conditions->Solvent_Screen Base_Screen Screen Bases Check_Conditions->Base_Screen Temp_Opt Optimize Temperature Check_Conditions->Temp_Opt Purity_Check Check Reagent Purity Check_Reagents->Purity_Check Degradation_Check Assess Reagent Stability Check_Reagents->Degradation_Check Optimized Improved Yield Inert_Atmosphere->Optimized Ligand_Ratio->Optimized Ligand_Screen->Optimized Solvent_Screen->Optimized Base_Screen->Optimized Temp_Opt->Optimized Purity_Check->Optimized Degradation_Check->Optimized

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Efficacy of Diamine Ligands in Different Solvent Systems: A Comparative Guide - Benchchem. (n.d.). Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13–31. Retrieved from

  • Metal complexes of diamines - Wikipedia. (n.d.). Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. Retrieved from

  • Al-Dobony, B. S., & Al-Assafe, A. Y. (2019). Synthesis, characterization and antimicrobial studies of some metal complexes with mixed ligands derived from Mannich bases and diamine ligands. Journal of Physics: Conference Series, 1294(5), 052033. Retrieved from

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.). Retrieved from

  • Application Notes and Protocols for Investigating Reaction Mechanisms with Ethylene-d4-diamine - Benchchem. (n.d.). Retrieved from

  • Li, D., et al. (2017). Metal Complexes with a Hexadentate Macrocyclic Diamine-Tetracarbene Ligand. Inorganic Chemistry, 56(20), 12378–12386. Retrieved from

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society, 127(12), 4120–4121. Retrieved from

  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA. (n.d.). Retrieved from

  • Hnatejko, Z., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Molecules, 24(18), 3296. Retrieved from

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry, 86(7), 5174–5187. Retrieved from

  • Gligorijević, N., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(36), 4745–4781. Retrieved from

  • Selected optimization of reaction conditions. Reactions were carried... (n.d.). Retrieved from

  • A Comparative Guide to C1 and C2-Symmetric Diamine Ligands in Enantioselective Catalysis - Benchchem. (n.d.). Retrieved from

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry, 88(15), 10449–10459. Retrieved from

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3313-3327. Retrieved from

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research, 47(12), 3665–3677. Retrieved from

  • Application Notes and Protocols for Ethylene-d4-diamine in Kinetic Isotope Effect Studies - Benchchem. (n.d.). Retrieved from

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. (2025). Journal of the American Chemical Society. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. Retrieved from

  • Žáková, A. (n.d.). Synthesis of ligands and reductive coupling catalysts. Retrieved from

  • Screening of ligands, the possible structure and catalytic performance... (n.d.). Retrieved from

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. (2024). Beilstein Journal of Organic Chemistry, 20, 479–496. Retrieved from

  • Finkelstein reaction - Wikipedia. (n.d.). Retrieved from

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). Retrieved from

  • Amine Ligands | ChemScene. (n.d.). Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical science, 1(1), 13-31. Retrieved from

  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. (2025). Request PDF. Retrieved from

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. (2024). ACS Catalysis, 14(13), 9036–9045. Retrieved from

  • Technical Support Center: Troubleshooting Azide Compounds in Click Chemistry - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (n.d.). Retrieved from

  • The Effect of Bases, Catalyst Loading and Reaction Temperature on the Catalytic Evaluation of Supported Palladium(II) Catalyst in the Mizoroki-Heck. (2018). Request PDF. Retrieved from

  • Catalysts and Ligands - Enamine. (n.d.). Retrieved from

  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox- Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2025). American Chemical Society. Retrieved from

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved from

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Nature, 538(7623), 84–88. Retrieved from

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13426–13437. Retrieved from

Sources

stability of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile diamine.

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine, often used in its more stable dihydrochloride salt form, is a key building block in synthetic chemistry. Its unique structure, featuring both a tertiary and a primary amine on a cyclohexane scaffold, makes it a valuable ligand and intermediate in the synthesis of complex molecules, including pharmaceuticals. However, its stability and reactivity can be influenced by various reaction conditions. This guide provides a comprehensive overview of its stability profile and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the dihydrochloride salt form of N1,N1-Dimethylcyclohexane-1,4-diamine?

The dihydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the free base. The salt form is generally a crystalline solid that is less susceptible to atmospheric oxidation and carboxylation (reaction with CO2) than the free amine, which is often an oil or low-melting solid. The hydrochloride salt also improves the compound's shelf-life.

Q2: How do I convert the dihydrochloride salt to the free base for a reaction?

To use the diamine in a reaction that requires the free base, you must neutralize the hydrochloride salt. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base depends on the specific reaction conditions and the tolerance of other functional groups in your substrate. Common choices include:

  • Inorganic bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3) in aqueous or biphasic systems.

  • Organic bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in organic solvents.

It is crucial to use a sufficient molar equivalent of the base to neutralize both hydrochloride ions.

Q3: What are the optimal storage conditions for this compound?

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to keep it away from moisture and strong oxidizing agents.[2]

Q4: In which common solvents is this compound soluble?

As a salt, it exhibits good solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol). Its solubility in many common organic solvents used for synthesis (e.g., dichloromethane, tetrahydrofuran, toluene) is limited. The free base form, however, will have significantly better solubility in a wider range of organic solvents.

Troubleshooting Guide

Issue 1: Low or no reactivity in a coupling reaction.

Possible Cause 1: Incomplete neutralization of the dihydrochloride salt.

  • Explanation: The primary and tertiary amines are protonated in the dihydrochloride salt and are therefore not nucleophilic. If an insufficient amount of base is used, the diamine will not be fully deprotonated to its active free base form, leading to poor or no reaction.

  • Solution: Ensure you are using at least two molar equivalents of a suitable base for every mole of the diamine dihydrochloride. In some cases, a slight excess of the base may be beneficial. The choice of base is critical; a base that is too weak may not fully deprotonate the amine salt.

Possible Cause 2: Incompatibility with reaction components.

  • Explanation: The free amine is a nucleophile and a base. It can react with electrophilic reagents in the reaction mixture, leading to side products and consumption of the starting material.

  • Solution: Protect the primary amine if it is not the intended reactive site. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be employed.

Issue 2: Formation of unexpected byproducts.

Possible Cause 1: Reaction with carbonyl compounds.

  • Explanation: The primary amine of N1,N1-Dimethylcyclohexane-1,4-diamine can react with aldehydes and ketones to form imines. This is a common side reaction if your substrate or solvent contains carbonyl impurities.

  • Solution: Use high-purity, dry solvents and ensure your starting materials are free from carbonyl contaminants. If the presence of a carbonyl group is unavoidable and undesired reactivity is observed, consider protecting the primary amine.

Possible Cause 2: Dimerization or polymerization.

  • Explanation: If your reaction involves a bifunctional electrophile, the diamine can potentially lead to oligomerization or polymerization.

  • Solution: Use a high dilution to favor intramolecular reactions over intermolecular reactions if a cyclic product is desired. Alternatively, use one of the reactants in a large excess to favor the formation of a mono-adduct.

Issue 3: Degradation of the compound during the reaction.

Possible Cause 1: Thermal decomposition.

  • Explanation: While the dihydrochloride salt is relatively stable, the free base, especially at elevated temperatures in the presence of water and CO2, can be susceptible to degradation. Studies on other aqueous diamines have shown that thermal degradation can proceed through the formation of carbamates, which can then cyclize or react further to form ureas.[3]

  • Solution: Avoid unnecessarily high reaction temperatures. If heating is required, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO2.

dot

Diamine Diamine Free Base Carbamate Carbamate Intermediate Diamine->Carbamate + CO2 Imidazolidinone Imidazolidinone Carbamate->Imidazolidinone Intramolecular Cyclization Urea Diamine Urea Carbamate->Urea + another Diamine

Caption: Potential thermal degradation pathway of diamines.

Possible Cause 2: pH-dependent instability.

  • Explanation: The stability of many pharmaceutical compounds is pH-dependent.[4] In highly acidic or basic solutions, the cyclohexane ring or the amine functional groups may undergo side reactions. While the dihydrochloride form is stable in acidic conditions, prolonged exposure of the free base to strong acids or bases at elevated temperatures should be avoided.

  • Solution: Maintain the reaction pH within a moderate range if possible. Use a buffer system if your reaction is sensitive to pH changes.

Experimental Protocols

Protocol 1: General procedure for the in-situ generation of the free base
  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired solvent (e.g., dichloromethane, acetonitrile).

  • Add the appropriate base (e.g., triethylamine, 2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • The resulting solution/slurry containing the free diamine is ready for use in the subsequent reaction step.

dot

Start Start: Diamine Dihydrochloride in Solvent Add_Base Add Base (≥2 eq.) Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Free_Base Free Base in Solution/Slurry Stir->Free_Base Ready Ready for Reaction Free_Base->Ready

Caption: Workflow for generating the free base.

Stability Data Summary

ConditionStability of Dihydrochloride SaltStability of Free BasePotential Degradation/Side Reactions
Acidic pH HighLow (protonated)Generally stable, but extreme conditions should be avoided.
Neutral pH ModerateModerateSusceptible to oxidation and reaction with atmospheric CO2.
Basic pH Low (converts to free base)ModerateGenerally stable, but strong bases at high temperatures may cause degradation.
Elevated Temperature ModerateLow to ModeratePotential for carbamate and urea formation, especially with CO2.[3]
Presence of Oxidants Low to ModerateLowOxidation of the amine groups.
Presence of Electrophiles HighLowReacts with electrophiles (e.g., alkyl halides, acyl chlorides).

References

  • ChemicalBook.
  • Fisher Scientific.
  • ChemScene. N1-Benzylcyclohexane-1,4-diamine dihydrochloride.
  • Sigma-Aldrich. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR.
  • Sigma-Aldrich.
  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
  • Sigma-Aldrich. N1,N4-DIMETHYL-1,4-CYCLOHEXANEDIAMINE DIHYDROCHLORIDE.
  • BLD Pharm. 1187931-32-3|this compound.
  • Energy Procedia. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2017).
  • CymitQuimica. This compound.
  • Sunway Pharm Ltd. (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride.
  • PubChem. N1,N1-dimethylcyclohexane-1,2-diamine.
  • Santa Cruz Biotechnology. N,N-Dimethyl-cyclohexane-1,4-diamine.
  • ChemScene. (1R,2R)-n1,n1-Dimethylcyclohexane-1,2-diamine hydrochloride.
  • Sigma-Aldrich. trans-N,N′-Dimethylcyclohexane-1,2-diamine 97%.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
  • Sigma-Aldrich. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR.
  • Sigma-Aldrich. trans-N,N′-Dimethylcyclohexane-1,2-diamine 97%.
  • MDPI. Potentiometric Determination of Biogenic Amines Using a Cucurbit[5]uril-PVC Sensing Membrane.

  • Wikipedia. Histamine.
  • ChemicalBook. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine. (2025-07-24).

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common impurities in N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 31, 2025

Welcome to the technical support resource for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity and provide clear, actionable solutions. Our goal is to ensure the integrity of your experiments by starting with a high-quality reagent.

Introduction

This compound is a key building block in various synthetic applications. The purity of this reagent is critical, as impurities can lead to unforeseen side reactions, impact reaction kinetics, and compromise the integrity of the final products. This guide addresses the common impurities encountered with this compound and provides detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The most common impurities are typically residuals from its synthesis. The industrial synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine generally involves the reductive amination of 4-(dimethylamino)cyclohexanone.[1][2] Based on this pathway, the following impurities are frequently observed:

  • Unreacted Starting Materials:

    • 4-(dimethylamino)cyclohexanone

  • Byproducts of the Reduction Step:

    • 4-(dimethylamino)cyclohexanol (formed by the reduction of the ketone starting material).

  • Isomeric Impurities:

    • The cis-isomer of N1,N1-Dimethylcyclohexane-1,4-diamine. The desired trans-isomer is often the thermodynamically more stable product, but the kinetic product distribution can include the cis-isomer.

  • Residual Solvents:

    • Solvents used during the reaction or purification, such as methanol, ethanol, or dichloromethane.

  • Excess HCl and Water:

    • Residual hydrochloric acid and moisture from the salt formation and purification steps.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

If your NMR spectrum shows unexpected signals, it is likely due to one of the common impurities listed above.

  • A peak around 2.5-3.0 ppm could indicate the presence of the N-methyl protons of the unreacted 4-(dimethylamino)cyclohexanone.

  • A broad singlet around 3.5-4.0 ppm might correspond to the methine proton of 4-(dimethylamino)cyclohexanol.

  • Signals corresponding to the cis-isomer may be present as a minor component with slightly different chemical shifts for the cyclohexane ring protons compared to the major trans-isomer.

For definitive identification, it is recommended to use techniques like LC-MS to determine the molecular weights of the impurities or to compare the NMR of your sample with a reference standard.

Q3: Can I use the commercially available product directly without further purification?

For many applications, the purity of the commercially available product (often ≥95%) is sufficient. However, for sensitive applications such as catalysis, polymerization, or the synthesis of pharmaceutical intermediates, purification is highly recommended to remove even small amounts of impurities that could have a significant negative impact.

Troubleshooting Guide: Purification Issues

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The product is off-white or yellowish, indicating the presence of colored impurities.
  • Cause: Colored impurities often arise from the degradation of starting materials or byproducts during the synthesis.

  • Solution: Decolorization with Activated Carbon.

    • Dissolve the crude this compound in a minimum amount of hot methanol or a 9:1 ethanol/water mixture.

    • Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution.

    • Stir the mixture for 15-20 minutes at an elevated temperature (just below the boiling point of the solvent).

    • Perform a hot filtration through a pad of celite to remove the activated carbon.

    • Proceed with recrystallization as described in the protocols below.

Issue 2: Recrystallization yields are low.
  • Cause 1: Using too much solvent. The dihydrochloride salt may be partially soluble even in the cold solvent, leading to loss of product in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of fine needles or a powder, which can be difficult to filter and may trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Cause 3: The chosen solvent is not optimal.

    • Solution: Experiment with different solvent systems. For amine hydrochlorides, polar protic solvents are generally a good choice.

Issue 3: Oily precipitate forms instead of crystals during recrystallization.
  • Cause: The product may be "oiling out," which happens when the solution becomes supersaturated at a temperature above the melting point of the solute. This can be exacerbated by the presence of certain impurities.

  • Solution 1: Use a more dilute solution. Add a small amount of additional hot solvent to dissolve the oil, and then cool the solution very slowly with gentle stirring.

  • Solution 2: Change the solvent system. A solvent/anti-solvent system can be effective. Dissolve the compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes turbid. Heat to redissolve and then cool slowly.

Purification Protocols

Protocol 1: Standard Recrystallization from a Single Solvent

This is the most straightforward method for removing most common impurities.

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture to boiling while stirring.

  • Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is particularly useful if the product is too soluble in a single solvent or tends to oil out.

Materials:

  • Crude this compound

  • Methanol (solvent)

  • Diethyl ether or Ethyl Acetate (anti-solvent)

  • Standard recrystallization glassware

Procedure:

  • Dissolve the crude product in the minimum amount of hot methanol.

  • While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: Purification via HCl Precipitation

This is a highly effective method for purifying diamine hydrochlorides and can be particularly good at removing organic, non-basic impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Standard filtration glassware

Procedure:

  • Dissolve the crude product in a minimal amount of warm deionized water.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cool the solution in an ice bath.

  • While stirring vigorously, slowly add concentrated HCl to the cold solution. The dihydrochloride salt is less soluble in the high concentration of chloride ions and will precipitate.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white, crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold, concentrated HCl, followed by a wash with a small amount of cold acetone or diethyl ether to remove excess HCl.

  • Dry the product thoroughly under high vacuum.

Data Summary

The following table provides a general expectation for purity improvement using the described methods. Actual results will vary based on the initial purity of the crude material.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Key Advantages
Single Solvent Recrystallization95%>98%Simple and effective for general purification.
Solvent/Anti-Solvent Recrystallization90-95%>99%Good for difficult-to-crystallize compounds.
HCl Precipitation90-95%>99.5%Excellent for removing non-basic, organic impurities.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_input Input cluster_purification Purification cluster_analysis Quality Control Crude Crude Product (≥95% Purity) Dissolution Dissolve in Hot Solvent Crude->Dissolution Select Protocol 1, 2, or 3 Decolorize Decolorize with Activated Carbon (Optional) Dissolution->Decolorize Crystallize Cool to Crystallize Dissolution->Crystallize If no solids Hot_Filter Hot Filtration Decolorize->Hot_Filter Hot_Filter->Crystallize Filter_Wash Filter & Wash with Cold Solvent Crystallize->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure_Product Purified Product (>99% Purity) Dry->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis Verify Purity

Caption: General purification and analysis workflow.

References

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

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effect of pH on N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and reactivity of this compound, with a specific focus on the critical role of pH. Here, you will find troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.

The Pivotal Role of pH: Understanding the Protonation State

N1,N1-Dimethylcyclohexane-1,4-diamine is a diamine, meaning it has two amine functional groups that can be protonated. The dihydrochloride salt form indicates that both of these amine groups are protonated. The stability and reactivity of this compound in your experiments are directly dictated by the pH of your solution, which governs the equilibrium between the protonated (ammonium) and deprotonated (free amine) forms of these groups.

The basicity of amines is a key factor in their chemical behavior.[1] The predicted pKa for the second protonation of N,N-Dimethylcyclohexane-1,4-diamine is approximately 10.63.[2][3] This value is crucial as it signifies the pH at which the concentration of the mono-protonated form and the free base form of the tertiary amine are equal. The first pKa (for the primary amine) will be lower than this value. This pH-dependent equilibrium is the foundation of many of the stability and reactivity issues you might encounter.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments with this compound, providing explanations and actionable solutions.

Issue 1: Unexpected Precipitation of the Compound from a Buffered Solution.

  • Question: I prepared a solution of this compound in a buffer at pH 8, and I observed a precipitate forming over time. What is the likely cause and how can I resolve this?

  • Answer: The dihydrochloride salt of your diamine is likely highly soluble in acidic to neutral aqueous solutions. However, as the pH of the solution approaches and exceeds the pKa of the amine groups, the equilibrium will shift towards the deprotonated, free amine form. This free base is generally less polar and may have significantly lower aqueous solubility, leading to precipitation. At pH 8, a significant fraction of the diamine will be in its less soluble, partially deprotonated form. For basic compounds, solubility generally increases as the pH drops below the pKa.[4]

    Solution:

    • Lower the pH: If your experimental conditions permit, lowering the pH of your buffer to at least 1-2 pH units below the first pKa of the diamine will ensure it remains in its fully protonated and more soluble dihydrochloride form.

    • Use a Co-solvent: If the pH cannot be altered, consider the addition of a water-miscible organic co-solvent, such as DMSO or ethanol, to increase the solubility of the free amine form. Be sure to verify that the co-solvent does not interfere with your downstream applications.

    • Perform a Solubility Test: Before preparing your final experimental solution, it is advisable to perform a small-scale solubility test of your compound in the intended buffer system to determine its solubility limit.

Issue 2: Inconsistent Reactivity in a Coupling Reaction.

  • Question: I am using this compound as a nucleophile in a coupling reaction. My reaction yields are inconsistent, and I suspect pH is a factor. How does pH affect its reactivity?

  • Answer: The reactivity of the amine groups as nucleophiles is highly dependent on their protonation state. The deprotonated (free amine) form, with its lone pair of electrons, is the nucleophilic species. The protonated (ammonium) form is not nucleophilic. Therefore, the pH of your reaction medium directly controls the concentration of the reactive species. Inconsistent pH control will lead to variable concentrations of the free amine and thus, inconsistent reaction outcomes. The protonation of a molecule makes it more electron-poor and less nucleophilic.[5]

    Solution:

    • Optimize Reaction pH: The optimal pH for your reaction will be a compromise. It needs to be high enough to have a sufficient concentration of the free amine to act as a nucleophile, but not so high that it causes solubility issues or degradation of other reactants. Typically, for reactions involving primary or secondary amines as nucleophiles, a pH slightly above the pKa of the conjugate acid is a good starting point.

    • Use a Suitable Buffer: Employ a buffer system that can effectively maintain the pH throughout the reaction, especially if protons are generated or consumed during the coupling process.

    • Monitor pH: If possible, monitor the pH of your reaction mixture and make adjustments as necessary.

Issue 3: Suspected Degradation of the Compound During Storage in Solution.

  • Question: I have been storing a stock solution of this compound at pH 9 and have noticed a decrease in its effective concentration over time. Is the compound unstable at this pH?

  • Answer: While specific degradation pathways for this compound are not extensively documented, amines, in general, can be susceptible to oxidative degradation, especially at higher pH where the free amine is more prevalent. The presence of atmospheric oxygen can contribute to this degradation. Furthermore, in strongly basic solutions, other degradation pathways may become accessible.

    Solution:

    • Store at Lower pH: For long-term storage of stock solutions, it is advisable to maintain a pH where the diamine is fully protonated (pH < 6). This will enhance its stability.

    • Inert Atmosphere: When storing solutions at neutral to basic pH, consider purging the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

    • Refrigerate or Freeze: Storing the solution at lower temperatures (2-8°C or frozen) will slow down potential degradation reactions.

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before use, especially for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for N1,N1-Dimethylcyclohexane-1,4-diamine?

Q2: How do I prepare a solution of this compound at a specific pH?

A2: To prepare a solution at a specific pH, you should use a suitable buffer system.[6] Dissolve the this compound in the chosen buffer. It is important to note that dissolving the dihydrochloride salt will lower the pH of an unbuffered solution due to the dissociation of the protonated amine groups.[7] Therefore, the use of a buffer with adequate capacity is crucial to maintain the desired pH.

Q3: What is the relationship between pH and the solubility of the dihydrochloride salt versus the free base?

A3: The relationship is directly tied to the protonation state of the amine groups. The dihydrochloride salt, being an ionic compound, is generally highly soluble in water and polar solvents. The free base, being a neutral and less polar molecule, will have lower aqueous solubility. The solubility of the compound will be highest at low pH where it is fully protonated and will decrease as the pH increases and the compound converts to its less soluble free base form.

Q4: Can I use this compound in a reaction that generates acidic byproducts?

A4: Yes, but you must account for the pH change. If your reaction generates acid, it will react with the free amine form of your diamine, shifting the equilibrium towards the protonated, non-nucleophilic form. This can slow down or stop your reaction. To counteract this, you can:

  • Use a stoichiometric excess of the diamine to act as both a reactant and an acid scavenger.

  • Include a non-nucleophilic base in your reaction mixture to neutralize the acidic byproduct.

  • Perform the reaction in a well-buffered system.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Several analytical techniques can be employed to assess the purity and stability of your compound over time. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is a powerful tool for separating the parent compound from any potential degradants and quantifying its concentration.

  • Gas Chromatography (GC): For the volatile free base, GC with a flame ionization detector (FID) or MS detector can be used. Derivatization may be necessary to improve the chromatographic properties of the diamine.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information and help identify degradation products.

  • Titrimetric Analysis: A simple acid-base titration can be used to determine the concentration of the amine groups, which can indicate degradation if the concentration decreases over time.[8]

Visualizing pH-Dependent Equilibrium and Experimental Workflow

pH-Dependent Equilibrium of N1,N1-Dimethylcyclohexane-1,4-diamine

pH_Equilibrium Diprotonated (Salt Form)\n(High Solubility, Non-Nucleophilic) Diprotonated (Salt Form) (High Solubility, Non-Nucleophilic) Monoprotonated Monoprotonated Diprotonated (Salt Form)\n(High Solubility, Non-Nucleophilic)->Monoprotonated  + OH- / - H+ (pH > pKa1) Monoprotonated->Diprotonated (Salt Form)\n(High Solubility, Non-Nucleophilic)  + H+ / - OH- (pH < pKa1) Free Base\n(Low Solubility, Nucleophilic) Free Base (Low Solubility, Nucleophilic) Monoprotonated->Free Base\n(Low Solubility, Nucleophilic)  + OH- / - H+ (pH > pKa2) Free Base\n(Low Solubility, Nucleophilic)->Monoprotonated  + H+ / - OH- (pH < pKa2)

Caption: pH-dependent equilibrium of the diamine.

General Workflow for Assessing pH Stability

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prepare Solutions Prepare solutions of the diamine in buffers of varying pH (e.g., 4, 7, 9) Initial Analysis Analyze t=0 samples by HPLC to determine initial concentration Prepare Solutions->Initial Analysis Incubate Incubate samples at a controlled temperature (e.g., 40°C) Initial Analysis->Incubate Withdraw Aliquots Withdraw aliquots at specific time points (e.g., 1, 7, 14 days) Incubate->Withdraw Aliquots Analyze Samples Analyze aliquots by HPLC to quantify remaining diamine Withdraw Aliquots->Analyze Samples Plot Data Plot concentration vs. time for each pH Analyze Samples->Plot Data Determine Degradation Rate Calculate degradation rate constants Plot Data->Determine Degradation Rate

Caption: Workflow for pH stability assessment.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility at Different pH Values

Objective: To determine the solubility of this compound in aqueous buffers of different pH.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Scintillation vials or similar small glass vials

  • Magnetic stirrer and stir bars

  • 0.45 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The solid should be in excess to ensure a saturated solution.

  • Stir the suspensions at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable mobile phase.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

  • The determined concentration represents the solubility of the compound at that specific pH.

Protocol 2: Evaluation of pH-Dependent Stability

Objective: To evaluate the chemical stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Volumetric flasks

  • HPLC vials

  • Temperature-controlled incubator or oven

  • HPLC system for quantification

Procedure:

  • Prepare stock solutions of this compound in each of the selected buffer solutions at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of each solution into separate, tightly sealed HPLC vials.

  • Take an initial sample (t=0) from each pH solution for immediate analysis.

  • Place the remaining vials in a temperature-controlled incubator set to a specific temperature (e.g., 40°C) to accelerate potential degradation.

  • At predetermined time points (e.g., 24, 48, 72 hours, 1 week, etc.), remove one vial for each pH from the incubator.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by a validated HPLC method to determine the concentration of the remaining N1,N1-Dimethylcyclohexane-1,4-diamine.

  • Plot the percentage of the remaining compound against time for each pH to determine the stability profile.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the experiments described above. Actual results may vary.

pHExpected SolubilityExpected StabilityRationale
4.0 HighHighThe diamine is fully protonated, leading to high aqueous solubility and generally greater stability.
7.0 Moderate to HighModerateA significant portion of the diamine is still protonated, but the presence of the free base may slightly reduce solubility and increase susceptibility to oxidation.
9.0 Low to ModerateLow to ModerateThe diamine is predominantly in its less soluble free base form, which is also more susceptible to oxidative degradation.

References

  • ResearchGate. Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Ethylenediamine Dihydrochloride?. Available at: [Link]

  • MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Available at: [Link]

  • ResearchGate. Evolution of the pH in function of the diamine conversion.... Available at: [Link]

  • Semantic Scholar. Consequences of Protonation of Diamines in the Gas Phase and the Solid State. Available at: [Link]

  • PMC. Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]

  • Master Organic Chemistry. Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Available at: [Link]

  • ResearchGate. Hydrolysis of single diastereomers to amine hydrochloride salts, i).... Available at: [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • ResearchGate. Histamine degradation by diamine oxidase in phosphate buffer (pH 7.0).... Available at: [Link]

  • Google Patents. Dicyandiamide hydrochloride.
  • Wikipedia. Amine. Available at: [Link]

  • ResearchGate. Ion mobility spectrometry for monitoring diamine oxidase activity. Available at: [Link]

  • MDPI. Sensitive and Discriminative Fluorescent Detection of Volatile Primary Aliphatic Diamine Vapors from Monoamines. Available at: [Link]

  • PMC. Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Available at: [Link]

  • ResearchGate. Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Available at: [Link]

  • hrcak. Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

  • UWSpace. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Available at: [Link]

  • PMC. Enhanced Stability of Vegetal Diamine Oxidase with Trehalose and Sucrose as Cryoprotectants: Mechanistic Insights. Available at: [Link]

  • Sciencemadness.org. Diethylamine Hydrochloride Synthesis. Available at: [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. Available at: [Link]

  • MDPI. Potentiometric Determination of Biogenic Amines Using a Cucurbit[9]uril-PVC Sensing Membrane. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Available at: [Link]

  • Chemguide. buffer solutions. Available at: [Link]

  • SciTechnol. Challenges in Drug Formulation: Solving Complex Problems. Available at: [Link]

  • YouTube. 17.1 Buffers and Buffer pH Calculations | General Chemistry. Available at: [Link]

  • Sciencemadness.org. recover ethylene diamine from its dihydrochloride salt. Available at: [Link]

  • PMC. Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Available at: [Link]

  • PubChem. N1,N1-dimethylcyclohexane-1,2-diamine. Available at: [Link]

  • Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diamines in Advanced Polymer and Framework Synthesis. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Diamine Ligands in Catalysis: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride with three other widely used diamine ligands: ethylenediamine (en), tetramethylethylenediamine (TMEDA), and trans-1,2-diaminocyclohexane (DACH). By examining their structural attributes, impact on catalytic performance, and complex stability, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.

Introduction to Diamine Ligands in Catalysis

Diamine ligands are a cornerstone of modern catalysis, prized for their ability to form stable chelate complexes with transition metals such as palladium and copper. This chelation enhances the stability and activity of the catalyst, influencing the reaction's efficiency, selectivity, and substrate scope. The judicious choice of a diamine ligand can be the difference between a low-yielding reaction and a highly efficient transformation.

The Ligands Under Comparison: Structural and Electronic Profiles

The four diamine ligands discussed herein represent a spectrum of structural diversity, from simple and flexible to rigid and chiral. These differences in their architecture directly translate to their performance in catalytic applications.

LigandStructureKey Features
This compound A cyclohexane backbone with a primary amine and a tertiary amine. The dihydrochloride salt form requires in-situ neutralization.
Ethylenediamine (en) The simplest bidentate diamine ligand, highly flexible.[1]
Tetramethylethylenediamine (TMEDA) A fully N-methylated, flexible diamine with strong σ-donating properties.[2]
trans-1,2-Diaminocyclohexane (DACH) A rigid, chiral C2-symmetric diamine, widely used in asymmetric catalysis.[1]
This compound: A Hybrid Approach

N1,N1-Dimethylcyclohexane-1,4-diamine presents an interesting structural motif, combining a primary and a tertiary amine on a cyclohexane scaffold. This asymmetry can offer unique coordination properties and reactivity compared to its symmetrically substituted counterparts. The presence of the dimethylamino group increases the electron-donating ability of that nitrogen atom, potentially influencing the electronic properties of the metal center.

Established Alternatives: en, TMEDA, and DACH
  • Ethylenediamine (en) is a foundational bidentate ligand, valued for its simplicity and the stability it imparts through the chelate effect.[1][3] However, the presence of N-H bonds can sometimes lead to undesired side reactions, such as N-arylation of the ligand itself.[4]

  • Tetramethylethylenediamine (TMEDA) , with its four methyl groups, is a stronger σ-donor than ethylenediamine and lacks reactive N-H bonds.[2] It is widely employed to enhance the reactivity of organometallic reagents and as a ligand in various cross-coupling reactions.[2]

  • trans-1,2-Diaminocyclohexane (DACH) is a preeminent ligand in asymmetric catalysis. Its rigid cyclohexane backbone and C2 symmetry allow for the creation of a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a wide range of transformations.[1]

Comparative Analysis of Performance in Catalysis

Ligand_Properties_to_Performance cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Structure Structure Sterics Sterics Structure->Sterics Electronics Electronics Structure->Electronics Activity Activity Sterics->Activity Selectivity Selectivity Sterics->Selectivity Electronics->Activity Stability Stability Electronics->Stability

Caption: Relationship between ligand properties and catalyst performance.

Steric and Electronic Effects

The steric bulk of a ligand can influence the coordination number of the metal center and the rate of reductive elimination, a key step in many catalytic cycles. More sterically demanding ligands can promote the formation of highly active, monoligated metal species. The electron-donating ability of the nitrogen atoms affects the electron density at the metal center, which in turn influences the rates of oxidative addition and reductive elimination.

In copper-catalyzed reactions, N,N'-dimethyl-substituted diamine ligands have been shown to generally provide higher rates and prevent ligand N-arylation compared to unsubstituted diamines like ethylenediamine.[4] This suggests that the methylated nitrogen of N1,N1-Dimethylcyclohexane-1,4-diamine could offer similar advantages.

Stability of Metal Complexes

The stability of the metal-ligand complex is crucial for maintaining a catalytically active species throughout the reaction. The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a key principle. The stability constants (log K) of copper(II) complexes with various diamines provide a quantitative measure of this stability.

LigandMetal IonLog K1Log K2
EthylenediamineCu(II)~10.5~9.0
trans-1,2-DiaminocyclohexaneCu(II)~10.9-

Note: Data is compiled from various sources and experimental conditions may vary. Log K1 and Log K2 refer to the stepwise formation constants.

Experimental Protocol: A Template for Comparative Study in Suzuki-Miyaura Coupling

To facilitate a direct comparison of these ligands in your own laboratory, we provide a detailed, generalized protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a workhorse in synthetic chemistry for the formation of C-C bonds.

Suzuki_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl Halide (1.0 eq) - Arylboronic Acid (1.2 eq) - Palladium Precatalyst (e.g., Pd(OAc)2, 2 mol%) - Diamine Ligand (4 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Toluene/H2O) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Analysis Characterization of Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology
  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 eq.), arylboronic acid (1.2 mmol, 1.2 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the diamine ligand (0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

    • Note on this compound: An additional 2 equivalents of base should be added to neutralize the dihydrochloride salt and generate the free diamine in situ.

  • Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water) to the reaction vessel.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Conclusion and Recommendations

The selection of a diamine ligand is a multifaceted decision that depends on the specific requirements of the catalytic transformation.

  • This compound offers a unique combination of a primary and a tertiary amine on a semi-rigid cyclohexane backbone. This structure may provide a balance of steric and electronic properties that could be advantageous in certain applications. Its performance is anticipated to be competitive, particularly in reactions where N-alkylation of the ligand is a concern.

  • Ethylenediamine remains a cost-effective and reliable choice for many applications, although its propensity for side reactions should be considered.

  • TMEDA is a superior choice when a strong σ-donating ligand is required and N-H reactivity must be avoided.

  • trans-1,2-Diaminocyclohexane is the ligand of choice for asymmetric catalysis, where its rigid and chiral structure can impart high levels of enantioselectivity.

To truly ascertain the optimal ligand for your specific application, we strongly recommend conducting a comparative experimental study using the provided protocol as a template. By systematically evaluating each ligand under identical conditions, you can generate the empirical data necessary to make a definitive and well-supported choice.

References

  • Wikipedia. Tetramethylethylenediamine. [Link]

  • Wikipedia. trans-1,2-Diaminocyclohexane. [Link]

  • Monnier, F.; Taillefer, M. Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 2011, 2(8), 1349-1361. [Link]

  • Wikipedia. Ethylenediamine. [Link]

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A Senior Application Scientist’s Guide to the Validation of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Niche Building Block

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a specialized aliphatic diamine used as a key building block and intermediate in advanced chemical and pharmaceutical research.[1] Its structural properties, including the presence of both a tertiary and a primary amine, make it a valuable component in the synthesis of complex molecules, such as PROTAC linkers and bioactive compounds.[2] As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous purity assessment is not merely a quality control checkpoint but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final product.[3][4][5]

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) protocol for the purity determination of this compound. We will explore the analytical challenges posed by this polar, non-chromophoric molecule, present a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method, and compare it with alternative analytical strategies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[6][7][8][9]

The Analytical Challenge: Why Standard HPLC Fails

The physicochemical properties of N1,N1-Dimethylcyclohexane-1,4-diamine present significant hurdles for conventional reversed-phase (RP) HPLC methods:

  • High Polarity: The molecule is highly soluble in aqueous media and lacks significant hydrophobicity. Consequently, it exhibits little to no retention on traditional non-polar stationary phases (like C18), often eluting in the solvent front, which prevents effective separation from polar impurities.[10]

  • Lack of a UV Chromophore: The aliphatic structure means the molecule does not absorb ultraviolet (UV) light at wavelengths typically used for HPLC detection (210-400 nm), rendering standard UV detectors ineffective for sensitive quantification.

  • Basic Nature: The amine groups can interact strongly with residual acidic silanols on the surface of silica-based columns, leading to poor peak shape (tailing) and inconsistent retention.

To overcome these challenges, a specialized chromatographic approach is necessary.

Primary Method: A Validated HILIC-CAD Approach

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds.[11][12] It utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component.[10][13] Retention in HILIC is primarily driven by the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[11]

Coupling HILIC with a universal detector like a Charged Aerosol Detector (CAD) circumvents the issue of a missing chromophore. CAD provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure, making it perfectly suited for this application.

Experimental Workflow for HILIC-CAD Method Validation

The following diagram outlines the comprehensive workflow for validating the analytical method in accordance with ICH Q2(R1) guidelines.[7][14]

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization (HILIC-CAD) start->dev protocol Write Validation Protocol (ICH Q2(R1) Framework) dev->protocol system_suit System Suitability Testing (SST) protocol->system_suit specificity Specificity/ Selectivity system_suit->specificity If SST Passes linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end_node End: Approved Analytical Method report->end_node

Caption: HPLC Method Validation Workflow Diagram.

Detailed HPLC Method & Validation Protocol

1. Chromatographic Conditions

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent Standard quaternary pump system capable of gradient elution.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) Amide-bonded phase provides excellent retention and peak shape for polar amines.[13]
Mobile Phase A 10 mM Ammonium Formate, 0.1% Formic Acid in Water Buffered aqueous phase to control pH and improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile High organic content drives HILIC retention.
Gradient 95% B to 60% B over 10 minutes A gradient is used to elute the main peak and any potential later-eluting impurities.
Flow Rate 0.3 mL/min Appropriate for the column dimensions.
Column Temp. 40 °C Enhances reproducibility of retention times.
Injection Vol. 2 µL Minimizes potential for peak distortion.
Detector Charged Aerosol Detector (CAD) Universal detection for non-volatile analytes without a chromophore.

| Sample Diluent | 90:10 Acetonitrile:Water | High organic content is crucial for good peak shape in HILIC injections. |

2. Validation Parameters & Acceptance Criteria

The following protocol details the experiments required to validate the method according to ICH Q2(R1).[6][9]

ParameterExperimental ProtocolAcceptance Criteria
System Suitability Inject a standard solution (e.g., 0.5 mg/mL) five times.RSD of peak area and retention time ≤ 2.0%. Tailing factor: 0.8 - 1.5.
Specificity Analyze blank diluent, a sample of the analyte, and the analyte spiked with known potential impurities (e.g., starting materials, isomers). Subject the sample to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.The main peak should be free from interference from blank, impurities, or degradants. Peak purity analysis (if using a DAD in parallel) should pass.
Linearity Prepare at least five concentrations of a reference standard across the range of 50% to 150% of the target concentration (e.g., 0.1 to 1.5 mg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval.80% to 120% of the test concentration for an assay.
Accuracy Analyze samples of a known placebo matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of serially diluted standard solutions.LOD: S/N ≥ 3. LOQ: S/N ≥ 10. The LOQ must be precise and accurate.
Robustness Systematically vary key method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±10%). Analyze a standard solution under each condition.System suitability parameters must be met. Peak area and retention time should not change significantly.

Comparison with Alternative Analytical Methods

While HILIC-CAD is a robust and modern approach, other techniques can be employed, each with distinct advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Ion-Pair RP-HPLC A hydrophobic ion-pairing agent (e.g., heptafluorobutyric acid) is added to the mobile phase to form a neutral complex with the protonated amine, which can then be retained on a C18 column.[15][16]Utilizes common C18 columns; good retention can be achieved.Ion-pairing agents are non-volatile and incompatible with MS. Can lead to long column equilibration times and baseline instability.[17]
Derivatization + HPLC-UV/Fluorescence The amine is chemically modified with a reagent (e.g., Dansyl Chloride, OPA) that attaches a chromophore or fluorophore, allowing for highly sensitive UV or fluorescence detection.[18][19]Extremely high sensitivity (ppb levels possible). Can use standard RP-HPLC with UV detectors.Derivatization adds an extra step to sample preparation, which can be a source of error. Reagent stability and reaction completeness must be carefully controlled.
Gas Chromatography (GC) The analyte is volatilized and separated in a gaseous mobile phase.High separation efficiency.The dihydrochloride salt is non-volatile; the free base may still require derivatization to prevent peak tailing and improve thermal stability.[20] Not suitable for non-volatile impurities.
Potentiometric Titration The basic amine groups are titrated with a standardized acid.A primary method for determining absolute purity (assay). Inexpensive and requires no chromatography.Not a separation technique; cannot detect or quantify individual impurities.[21] Provides a measure of total basicity, not specific compound purity.

Visualizing the Analyte and Its Potential Impurities

Understanding the structures of the target analyte and potential process-related impurities is critical for developing a specific and selective method. The synthesis of cyclohexane-1,4-diamine often results in a mixture of cis and trans isomers, which must be separated.[22]

Caption: Target Analyte and Potential Process-Related Impurities.

Conclusion

The validation of an analytical method for purity determination is a cornerstone of pharmaceutical development and quality control.[3][14] For a challenging molecule like this compound, a conventional reversed-phase HPLC approach is inadequate. This guide has detailed a robust and scientifically sound HILIC-CAD method that effectively addresses the analyte's high polarity and lack of a UV chromophore.

By following the comprehensive validation protocol outlined, which is firmly rooted in ICH Q2(R1) principles, researchers and drug development professionals can establish a reliable, accurate, and precise method suitable for its intended purpose.[6] While alternative methods like ion-pairing chromatography or derivatization exist, the proposed HILIC-CAD method offers a superior balance of direct analysis, universal detection, and compatibility with modern analytical workflows, ensuring the highest confidence in the quality of this critical chemical intermediate.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (Source: Google Cloud)
  • Why HILIC is what your polar compounds need for purific
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • HILIC – The Rising Star of Polar Chromatography. (Source: Element Lab Solutions)
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (Source: Pharmaguideline)
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (Source: LinkedIn)
  • Validating Analytical Methods in Pharmaceuticals. (Source: Pharmuni)
  • A Guide to Amine Derivatization: Alternatives to 2,4-Dichlorobenzenesulfonyl Chloride for Enhanced Analytical Detection. (Source: Benchchem)
  • Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. (Source: Scilit)
  • A Review on Step-by-Step Analytical Method Validation. (Source: IOSR Journal of Pharmacy)
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (Source: PMC)
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (Source: Scribd)
  • Cyclohexane-1,4-diamine|For Research. (Source: Benchchem)
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (Source: Request PDF)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: ECA Academy)
  • ICH Q2 R1: Mastering Analytical Method Valid
  • 3 Key Regulatory Guidelines for Method Valid
  • Analysis of Amine Solutions by Gas Chromatography. (Source: Bryan Research & Engineering, LLC)
  • Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review.
  • Potentiometric Determination of Biogenic Amines Using a Cucurbit[17]uril-PVC Sensing Membrane. (Source: MDPI)

  • Preparation of trans cyclohexane 1,4-diamine.
  • Cyclohexane-1,4-diamine (1,4-Diaminocyclohexane) | PROTAC Linker. (Source: MedChemExpress)

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A Comparative Guide to Cis and Trans Isomers of N,N'-Dimethyl-1,2-cyclohexanediamine: Stereochemistry, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of asymmetric synthesis, chiral ligands are the architects of stereoselectivity, guiding metal catalysts to construct molecules with precise three-dimensional arrangements. Among the most successful and widely employed scaffolds are C₂-symmetric diamines derived from 1,2-diaminocyclohexane (DACH). The N,N'-dimethylated derivative, in particular, has proven to be a versatile and powerful ligand in a multitude of catalytic transformations.[1] This guide provides an in-depth comparative study of the cis and trans stereoisomers of N,N'-dimethyl-1,2-cyclohexanediamine.

While chiral ligands based on the trans-1,2-diaminocyclohexane motif are ubiquitous and their complexes with transition metals are well-established as efficient catalysts, the corresponding cis derivatives are significantly underrepresented in the literature.[2] This disparity is not arbitrary; it is rooted in the fundamental stereochemical and conformational differences between the two isomers. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to rationally design new catalysts and synthetic routes. This document will elucidate the causality behind their distinct behaviors, from conformational stability and spectroscopic signatures to their ultimate performance in the field of asymmetric catalysis.

Stereochemistry and Conformational Analysis: The Structural Foundation

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. The relative orientation of the two N-methylamino substituents in this chair conformation is the primary determinant of the isomers' properties.

  • trans-1,2-Dimethylcyclohexanediamine: This isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is overwhelmingly more stable, as it avoids significant 1,3-diaxial steric repulsions.[3] Crucially, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. This chirality is the key to its utility in asymmetric catalysis.

  • cis-1,2-Dimethylcyclohexanediamine: In any chair conformation, the cis isomer must have one substituent in an axial position and the other in an equatorial position. Due to rapid ring-flipping at room temperature, it interconverts between two chiral conformations that are enantiomeric to each other.[4][5] Because this interconversion is rapid and the molecule possesses an internal plane of symmetry when viewed as a planar ring, the cis isomer is, as a whole, an achiral meso compound.[4][5] This lack of inherent, non-interconverting chirality is a major reason for its less frequent use in enantioselective catalysis compared to its trans counterpart.

G cluster_title Stereoisomers of N,N'-Dimethyl-1,2-cyclohexanediamine cluster_trans trans-Isomer (Chiral Enantiomers) cluster_cis cis-Isomer (Achiral Meso Compound) Title trans_R (1R,2R) trans_S (1S,2S) trans_chair More Stable Conformer: Diequatorial cis_meso Meso cis_chair Conformer: Axial/Equatorial cis_meso->cis_chair adopts conformation

Caption: Conformational differences between cis and trans isomers.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical properties. The greater stability and symmetry of the trans isomer often lead to differences in boiling point, density, and crystalline nature compared to the cis isomer.

Propertycis-N,N'-Dimethyl-1,2-cyclohexanediaminetrans-N,N'-Dimethyl-1,2-cyclohexanediamine
CAS Number 75599-23-4[]67579-81-1[7]
Molecular Formula C₈H₁₈N₂[]C₈H₁₈N₂
Molecular Weight 142.24 g/mol []142.24 g/mol
Boiling Point Not readily available78-80 °C at 18 mmHg
Density Not readily available0.902 g/mL at 25 °C
Refractive Index Not readily availablen20/D 1.472
Physical Form Reactant used in synthesis[]Colorless to pale yellow liquid[7] or hygroscopic solid[8]

Note: Comprehensive physical data for the cis-isomer is less commonly published, reflecting its more limited commercial availability and application scope.

Synthesis of Cis and Trans Isomers

The divergent stereochemistry of the isomers necessitates distinct synthetic strategies. The synthesis of the trans isomer is well-documented and often proceeds through the stereospecific ring-opening of an epoxide, which ensures the trans arrangement of the functional groups.

Experimental Protocol: Synthesis of trans-N,N'-Dimethyl-1,2-cyclohexanediamine

This protocol is based on a common multi-step synthesis starting from cyclohexene oxide.[9][10] The causality behind this choice is that the initial Sₙ2 ring-opening of the epoxide by an amine establishes the trans-1,2-stereochemistry, which is retained throughout the synthesis.

G start Cyclohexene Oxide step1 React with aqueous methylamine (80°C) start->step1 intermediate1 trans-2-(Methylamino)cyclohexanol step1->intermediate1 step2 Mitsunobu Reaction (e.g., DEAD, PPh₃, DPPA) intermediate1->step2 intermediate2 7-Methyl-7-azabicyclo[4.1.0]heptane (Aziridine intermediate) step2->intermediate2 step3 Ring-opening with methylamine (110°C) intermediate2->step3 end trans-N,N'-Dimethyl- 1,2-cyclohexanediamine step3->end

Caption: Synthetic workflow for trans-N,N'-dimethyl-1,2-cyclohexanediamine.

Methodology:

  • Step 1: Synthesis of trans-2-(Methylamino)cyclohexanol. Cyclohexene oxide is reacted with an excess of 25-30% aqueous methylamine in a sealed reactor at 80°C for approximately 5 hours. The nucleophilic attack of methylamine on one of the epoxide carbons proceeds via an Sₙ2 mechanism, resulting in the formation of the trans-amino alcohol.

  • Step 2: Formation of the Aziridine Intermediate. The resulting trans-amino alcohol is subjected to a Mitsunobu reaction or a similar procedure to convert the hydroxyl group into a good leaving group and induce intramolecular cyclization. This forms the bicyclic aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane.[9]

  • Step 3: Ring-Opening of the Aziridine. The aziridine intermediate is then subjected to a second ring-opening reaction, again using aqueous methylamine, typically at a higher temperature (e.g., 110°C) in a sealed reactor. This second nucleophilic attack opens the aziridine ring to yield the final trans-N,N'-dimethyl-1,2-cyclohexanediamine.[9]

  • Purification. The final product is purified by distillation under reduced pressure.

Synthetic Approach for cis-N,N'-Dimethyl-1,2-cyclohexanediamine

Synthesizing the enantiomerically pure cis-diamine is more challenging. One scalable approach starts from a meso- bicyclic compound and utilizes enzymatic resolution or diastereoselective reactions to introduce the desired stereochemistry.[11] These routes are often more complex, which contributes to the higher cost and lower availability of the cis-isomer.

Spectroscopic Differentiation

NMR and IR spectroscopy are powerful tools for unambiguously distinguishing between the cis and trans isomers. The key is that the different spatial arrangements of the protons and carbons lead to distinct chemical shifts and coupling constants.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling feature is the coupling constant (J) between the two protons on the carbons bearing the N-methylamino groups (the C1 and C2 protons).

    • In the stable diequatorial trans isomer, these two protons are in axial positions. The dihedral angle between them is approximately 180°, resulting in a large axial-axial coupling constant (J_ax,ax), typically in the range of 8-13 Hz.[12]

    • In the cis isomer, one proton is axial and the other is equatorial. The dihedral angle is around 60°, leading to a much smaller axial-equatorial coupling constant (J_ax,eq), typically 2-5 Hz.[12]

  • ¹³C NMR: The key diagnostic is the γ-gauche effect. An axial substituent causes steric compression on the carbons at the γ-position (three bonds away), shielding them and causing their signals to appear at a higher field (lower ppm value).

    • In the trans isomer, both substituents are equatorial, so no significant γ-gauche effect is observed.

    • In the cis isomer, the axial N-methylamino group will cause an upfield shift for the C3 and C5 carbons of the cyclohexane ring compared to the corresponding carbons in the trans isomer.[12]

Infrared (IR) Spectroscopy

While both isomers will show characteristic N-H and C-H stretching vibrations, the overall IR spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), will be different. The distinct molecular symmetry of each isomer leads to a unique pattern of bending and skeletal vibrations, allowing for their differentiation by comparing the spectra to known standards.[13]

Spectroscopic FeatureExpected Observation for cis IsomerExpected Observation for trans IsomerRationale
¹H NMR (C1-H/C2-H Coupling) Small J-value (2-5 Hz)Large J-value (8-13 Hz)Reflects axial-equatorial vs. axial-axial proton relationship.[12]
¹³C NMR (Ring Carbons) Upfield shift for γ-carbonsDownfield position for γ-carbonsPresence of a shielding γ-gauche effect from the axial substituent.[12]
Molecular Symmetry Cₛ symmetry (meso)C₂ symmetry (chiral)Leads to different numbers of unique signals in NMR spectra.[8][13]

Applications in Asymmetric Catalysis: A Tale of Two Ligands

The ultimate test of a chiral ligand is its performance in catalysis. It is in this arena that the superiority of the trans isomer becomes most evident.

trans-N,N'-Dimethyl-1,2-cyclohexanediamine: A Workhorse Ligand

The enantiomerically pure (1R,2R) or (1S,2S) trans isomer is a cornerstone of modern asymmetric catalysis. Its C₂ symmetry simplifies the analysis of catalytic transition states, and its rigid, well-defined chiral pocket effectively induces high levels of enantioselectivity. It has found widespread use in a variety of metal-catalyzed reactions:

  • Copper-Catalyzed Reactions: It is a highly effective ligand for Ullmann-type C-N and C-O coupling reactions, amidation of aryl halides, and conjugate additions.[1][9] For instance, a copper catalyst system using a trans-dimethylcyclohexanediamine derivative has been successfully used for the intramolecular C-O bond formation to construct valuable chiral chromanes with high enantioselectivity.[1][14]

  • Palladium-Catalyzed Reactions: It is employed in classic reactions such as asymmetric allylic alkylations and aminations.[1]

  • Other Metals: It has also been used with rhodium for asymmetric hydrogenation and zirconium for olefin polymerization.[1][15]

cis-N,N'-Dimethyl-1,2-cyclohexanediamine: An Underdeveloped Resource

As previously noted, studies involving cis-1,2-diaminocyclohexane derivatives as chiral catalysts are rare.[2] The primary reason is its achiral (meso) nature. However, it is possible to design catalysts where the cis scaffold is part of a larger, conformationally locked chiral structure. In a comparative study of the asymmetric Henry reaction, ligands derived from trans-DACH produced significantly higher enantiomeric excesses (up to 91% ee) compared to those derived from a cis-DACH scaffold.[2] This experimental data supports the general observation that the well-defined diequatorial conformation of the trans isomer creates a more effective chiral environment for catalysis.

Conclusion

The cis and trans isomers of N,N'-dimethyl-1,2-cyclohexanediamine present a classic case study in how subtle changes in stereochemistry can lead to profound differences in physical properties and chemical reactivity. The trans isomer's inherent chirality and conformationally stable diequatorial arrangement make it a superior and highly reliable ligand for asymmetric catalysis, leading to its widespread adoption in academic and industrial research. Conversely, the cis isomer, being an achiral meso compound with a less stable axial/equatorial conformation, is far less utilized.

For researchers in the field, the choice is clear for most applications requiring high enantioselectivity: the trans isomer is the validated and trusted option. However, the exploration of conformationally rigid catalysts derived from the cis scaffold remains an open area of research, one that could yet yield novel and powerful catalytic systems. This guide serves as a foundational reference, explaining the fundamental principles that govern the behavior of these two isomers and empowering scientists to make informed decisions in their synthetic endeavors.

References

  • Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Configurational stereoisomers of 1,2-cyclohexanediamine. (n.d.). ResearchGate. Retrieved from [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons. Retrieved from [Link]

  • trans-N1,N2-Dimethyl-1,2-Cyclohexanediamine. (2021). ResearchGate. Retrieved from [Link]

  • (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2469. [Link]

  • Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

  • trans-1,2-Diaminocyclohexane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Scalable Synthesis of Enantiomerically Pure cis-1,2-Cyclohexanediamine Derivatives and Conformationally Rigid 7-Azabicyclo[2.2.1]heptan-2-amines. (2013). European Journal of Organic Chemistry, 2013(20), 4319-4324. [Link]

  • 1,2-Diaminocyclohexane, cis-. (n.d.). PubChem. Retrieved from [Link]

  • Why does 1,2-dimethylcyclohexane only possess three stereoisomers? [duplicate]. (2018). Chemistry Stack Exchange. [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. (2017). Quora. [Link]

  • Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes. (2016). Inorganic Chemistry, 55(1), 273-284. [Link]

  • trans-1,2-Cyclohexanediamine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1,2-Dimethylcyclohexane. (2021). Stereoelectronics. Retrieved from [Link]

  • (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane? (2025). Reddit. [Link]

  • Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (1976). Japanese Journal of Pharmacology, 26(1), 13-19. [Link]

  • Comparison of cis vs trans isomers on intermediate and product... (n.d.). ResearchGate. Retrieved from [Link]

  • (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. (2007). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Performance of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: In the landscape of pharmaceutical and materials science, the selection of an appropriate solvent system is a critical parameter that dictates reaction kinetics, yield, and product purity. This guide addresses N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, a diamine building block. Direct, peer-reviewed performance data for this specific compound is notably scarce in publicly available literature. Therefore, this document serves a dual purpose: first, to provide a theoretical framework for its expected performance based on fundamental chemical principles, and second, to offer robust, actionable protocols for researchers to generate this critical data in their own laboratories. We will compare its anticipated properties against a logical alternative, trans-1,4-Diaminocyclohexane, to provide a baseline for evaluation.

Introduction: The Critical Role of Solvent Selection

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride is a saturated cyclic diamine salt. Its structure, featuring a primary amine, a tertiary amine, and a cyclohexane scaffold, makes it a potentially valuable building block in the synthesis of complex molecules and polymers. As a dihydrochloride salt, its solubility and reactivity are fundamentally governed by the polarity, proticity, and coordinating ability of the solvent.

The presence of two hydrochloride moieties renders the molecule highly polar and ionic. This characteristic suggests a strong preference for polar protic solvents where hydrogen bonding and ion-dipole interactions can effectively solvate the molecule. Conversely, its utility in reactions requiring non-polar media, common in organic synthesis, presents a significant challenge. This guide will explore these dynamics and provide the means to quantify them.

Physicochemical Properties & Potential Alternatives

A direct comparison of key properties is essential for preliminary assessment. We will compare the target compound with trans-1,4-Diaminocyclohexane, a structurally similar, un-substituted diamine that is widely used and well-documented.

PropertyN¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloridetrans-1,4-Diaminocyclohexane (Alternative)Rationale for Comparison
Molecular Formula C₈H₂₀Cl₂N₂[1]C₆H₁₄N₂Structural similarity, differing in methylation and salt form.
Molecular Weight 215.16 g/mol [1]114.19 g/mol Significant mass difference due to methyl groups and HCl salts.
Form Solid[1]SolidBoth are typically handled as solids at room temperature.
Predicted Solubility High in polar protic solvents (water, methanol); Low in non-polar solvents (hexane, toluene).Moderate in polar solvents; higher solubility in a broader range of organic solvents than the salt form.The dihydrochloride salt form drastically increases polarity, limiting solubility in non-polar systems.
Key Structural Feature Asymmetric: one primary amine (as ammonium chloride) and one tertiary amine (as tertiary ammonium chloride).Symmetric: two primary amines.The asymmetry can offer selective reactivity under specific pH conditions.

Theoretical Performance in Solvent Systems: A Mechanistic Overview

The "like dissolves like" principle is the starting point for our analysis. The dihydrochloride salt structure creates a high lattice energy that must be overcome by solvent-solute interactions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are the most promising solvents. The hydrogen bond donating ability of the solvent can effectively solvate the chloride anions and the ammonium protons. The high dielectric constant of these solvents helps to separate the ions, favoring dissolution. We predict high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can solvate the ammonium cations well through dipole-dipole interactions. However, their ability to solvate the chloride anions is weaker compared to protic solvents. We predict moderate to low solubility, likely increasing with the solvent's polarity.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack the ability to form strong interactions with the ionic salt. The energy required to break the ionic lattice is not compensated by solvation energy. We predict negligible solubility. This is a critical limitation for many standard organic reactions.

The free base, N¹,N¹-Dimethylcyclohexane-1,4-diamine, would exhibit significantly different behavior, with increased solubility in a wider range of organic solvents, including non-polar ones.[2] Often, in a reaction scenario, the salt is used for stability and is converted in situ to the free base using a non-nucleophilic base.

Experimental Protocol: A Self-Validating System for Solubility Determination

This protocol is designed to provide a quantitative and reproducible method for determining the solubility of the target compound and its alternatives across a range of relevant solvent systems.

Objective: To quantify the solubility of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride in mg/mL at ambient temperature (22°C).
Materials:
  • N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride

  • trans-1,4-Diaminocyclohexane

  • Solvents: Deionized Water, Methanol, Acetonitrile, Dichloromethane (DCM), Toluene

  • Analytical balance (± 0.1 mg)

  • 2 mL HPLC vials with caps

  • Vortex mixer

  • Centrifuge

  • HPLC or GC-MS system (for quantification)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Processing & Analysis p1 Add excess solid compound to a 2 mL vial p2 Add 1.0 mL of the chosen solvent p1->p2 Step 1-2 e1 Vortex vigorously for 2 minutes p2->e1 e2 Equilibrate at 22°C for 24 hours to ensure saturation e1->e2 pr1 Centrifuge to pellet undissolved solid e2->pr1 pr2 Carefully transfer supernatant to a new, tared vial pr1->pr2 pr3 Evaporate solvent under nitrogen stream pr2->pr3 pr4 Weigh the residue (dissolved solid) pr3->pr4 pr5 Calculate solubility (mg/mL) pr4->pr5 caption Workflow for Quantitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:
  • Preparation: To a 2 mL vial, add an excess amount of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (e.g., ~50 mg). The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Accurately pipette 1.0 mL of the first solvent (e.g., Deionized Water) into the vial.

  • Equilibration: Cap the vial and vortex vigorously for 2 minutes. Place the vial in a temperature-controlled environment at 22°C for 24 hours to allow the solution to reach equilibrium. The presence of undissolved solid is crucial.

  • Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the excess solid.

  • Quantification: Carefully remove a known volume of the clear supernatant (e.g., 0.5 mL) and transfer it to a new, pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen.

  • Calculation: Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solid. Calculate the solubility in mg/mL.

  • Repeat: Repeat this entire process for each solvent and for the alternative compound, trans-1,4-Diaminocyclohexane.

Interpreting the Data: A Logic Framework

The data generated from the above protocol will allow for a direct, evidence-based comparison.

G compound Compound (Target vs. Alternative) data Quantitative Solubility Data (mg/mL) compound->data solvent Solvent System (Protic, Aprotic, Non-polar) solvent->data decision Optimal Solvent System for Application (e.g., Synthesis, Formulation) data->decision caption Decision-making logic based on experimental results.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth spectroscopic analysis strategy to confirm the structure of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride. In the absence of a complete, publicly available dataset for this specific molecule, this guide leverages expert knowledge to predict its spectral characteristics. To ground this analysis in solid experimental data, we will draw direct comparisons with a commercially available and structurally related alternative: trans-1,4-diaminocyclohexane dihydrochloride .

This comparative approach not only validates our predictive methodology but also equips researchers with a practical framework for characterizing similar substituted diamine hydrochlorides. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the causal relationships between molecular structure and spectral output.

The Analytical Challenge: Stereochemistry and Protonation

The primary analytical challenges in confirming the structure of this compound lie in:

  • Stereoisomerism: The cyclohexane ring can exist in cis and trans diastereomeric forms. These isomers will exhibit distinct spectroscopic signatures, particularly in NMR.

  • Protonation State: As a dihydrochloride salt, both amine functionalities are protonated. This significantly influences the electronic environment of nearby protons and carbons, leading to predictable shifts in NMR spectra and characteristic bands in FT-IR.

This guide will focus primarily on the trans isomer, which is often the thermodynamically more stable configuration, and draw comparisons with the known data for trans-1,4-diaminocyclohexane dihydrochloride.

Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_main Spectroscopic Analysis Workflow start Sample Preparation (Dissolution in D₂O for NMR) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Isomer & Protonation ftir FT-IR Spectroscopy start->ftir Functional Groups ms Mass Spectrometry start->ms Molecular Weight data_analysis Data Interpretation & Comparative Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A workflow diagram for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy: A Powerful Tool for Isomer Differentiation

¹H NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of cyclohexane derivatives. The rigid chair conformation of the cyclohexane ring leads to two distinct proton environments: axial and equatorial.

Comparative Analysis:

Proton trans-1,4-diaminocyclohexane dihydrochloride (Experimental) This compound (Predicted) Rationale for Prediction
-CH-NH₃⁺ ~3.1-3.3 ppm (multiplet)~3.2-3.4 ppm (multiplet)The electron-withdrawing ammonium group deshields the attached methine proton. Minimal change is expected from N-methylation on the other side of the ring.
-CH-N(CH₃)₂H⁺ N/A~3.3-3.5 ppm (multiplet)The protonated dimethylamino group is also strongly electron-withdrawing, leading to a similar downfield shift for the attached methine proton.
-N(CH₃)₂H⁺ N/A~2.8-3.0 ppm (singlet)The N-methyl protons will be a singlet and are deshielded by the adjacent positive charge on the nitrogen.
-NH₃⁺ Broad singlet, variableBroad singlet, variableThese protons are acidic and exchange with the solvent (D₂O), often leading to their disappearance from the spectrum.
Cyclohexane Ring Protons (Axial & Equatorial) ~1.4-2.2 ppm (complex multiplets)~1.5-2.3 ppm (complex multiplets)The cyclohexane protons will appear as a series of complex multiplets. Equatorial protons are typically found slightly downfield from their axial counterparts due to anisotropic effects.[1]

Key Insights from ¹H NMR:

  • Axial vs. Equatorial Protons: In a chair conformation, axial protons are shielded by the carbon-carbon single bonds of the ring and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[2]

  • Protonation Effects: The protonation of the amine groups to form ammonium salts causes a significant downfield shift for the adjacent methine (-CH-N⁺) and N-methyl protons due to the inductive effect of the positive charge.

  • N-Methyl Signal: The appearance of a singlet integrating to six protons in the 2.8-3.0 ppm region would be a key indicator of the N,N-dimethyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a clear map of the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Comparative Analysis:

Carbon trans-1,4-diaminocyclohexane (Free Base - Experimental) [3]trans-1,4-diaminocyclohexane dihydrochloride (Predicted) This compound (Predicted) Rationale for Prediction
C-N ~48-50 ppm~46-48 ppmC-NH₃⁺: ~46-48 ppm; C-N(CH₃)₂H⁺: ~55-60 ppmProtonation can cause a slight upfield shift for the C-NH₃⁺ carbon. The additional alkyl substitution on the C-N(CH₃)₂H⁺ carbon will cause a significant downfield shift (the alpha-effect).
Cyclohexane Ring Carbons (non-C-N) ~34-36 ppm~30-32 ppm~30-32 ppmThe electron-withdrawing effect of the ammonium groups will cause a slight upfield shift for the beta-carbons.
N-CH₃ N/AN/A~40-45 ppmThe N-methyl carbons will appear in this characteristic region, shifted slightly downfield due to protonation.

Key Insights from ¹³C NMR:

  • Effect of Substituents: The chemical shift of carbons in a cyclohexane ring is dependent on whether the substituent is axial or equatorial. Generally, an axial substituent will cause a greater upfield shift on the gamma-carbons (the carbons three bonds away) due to steric compression, known as the gamma-gauche effect.[4]

  • Symmetry: For the trans-1,4-disubstituted isomer, due to the C₂ symmetry of the molecule, we would expect to see only three signals for the cyclohexane ring carbons in the proton-decoupled spectrum (one for the two C-N carbons, and two for the remaining four ring carbons). The cis isomer, having a different symmetry element, would present a different number of signals, thus allowing for a clear distinction.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. In the case of this compound, we are looking for characteristic absorptions of the ammonium groups and the alkyl framework.

Comparative Analysis:

Vibrational Mode trans-1,4-diaminocyclohexane dihydrochloride (Expected) This compound (Predicted) Rationale
N-H Stretch (NH₃⁺) Broad, strong band from ~3200-2800 cm⁻¹Broad, strong band from ~3200-2800 cm⁻¹This very broad and intense absorption is characteristic of the stretching vibrations in a primary ammonium salt.[5] It often overlaps with the C-H stretching region.
N-H Stretch (NH⁺) N/ABroad, medium band from ~2700-2400 cm⁻¹The stretching vibration of the single N-H bond in the protonated tertiary amine occurs at a lower frequency.
C-H Stretch ~2950-2850 cm⁻¹~2950-2850 cm⁻¹Standard aliphatic C-H stretching vibrations. These will appear as sharp peaks superimposed on the broad N-H stretching bands.[6]
N-H Bend (NH₃⁺) ~1625-1560 cm⁻¹ and ~1550-1500 cm⁻¹~1625-1560 cm⁻¹ and ~1550-1500 cm⁻¹Primary amine salts show two distinct bending vibrations.[5]
C-N Stretch ~1250-1020 cm⁻¹~1250-1020 cm⁻¹The stretching of the carbon-nitrogen bond in aliphatic amines.[7]

Key Insights from FT-IR:

  • The presence of a very broad and intense band in the 3200-2800 cm⁻¹ region is a strong indicator of an amine salt.[5]

  • The FT-IR spectrum of the target molecule is expected to be a composite of the features of a primary amine salt (the -NH₃⁺ group) and a tertiary amine salt (the -N(CH₃)₂H⁺ group).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the free base and offers clues to its structure through fragmentation patterns. For this analysis, we would expect to observe the molecular ion of the free base, N1,N1-Dimethylcyclohexane-1,4-diamine, after the loss of the two HCl molecules in the mass spectrometer.

Predicted Fragmentation Pattern:

The molecular ion of the free base (m/z = 142.24) would likely undergo fragmentation through alpha-cleavage, which is the characteristic fragmentation pathway for amines.[8][9]

G cluster_ms Predicted Mass Spec Fragmentation M Molecular Ion [C₈H₁₈N₂]⁺˙ m/z = 142 frag1 Fragment 1 [C₇H₁₅N]⁺ m/z = 113 M->frag1 -C₂H₅N frag2 Fragment 2 [C₄H₁₀N]⁺ m/z = 72 M->frag2 -C₄H₈

Sources

comparing catalytic activity of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride with other catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium- and copper-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose. The efficacy of these catalytic systems is profoundly influenced by the choice of ligand, which modulates the reactivity and stability of the metal center. Among the diverse classes of ligands, diamines, particularly those built on a cyclohexane scaffold, have garnered significant attention for their robustness and efficiency.

This guide provides an in-depth comparison of the catalytic activity of N1,N1-dimethylcyclohexane-1,4-diamine dihydrochloride and its structural isomers and analogues in the context of C-N cross-coupling reactions. We will delve into the mechanistic intricacies of these reactions, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions in their synthetic endeavors.

The Critical Role of Diamine Ligands in C-N Cross-Coupling

The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann-Goldberg reaction (copper-catalyzed) are two of the most powerful methods for forging C-N bonds.[1] In both catalytic cycles, a key step involves the coordination of an amine to the metal center, followed by deprotonation to form a metal-amido complex. It is this intermediate that undergoes reductive elimination with an aryl halide to furnish the desired arylamine product.

Diamine ligands play a crucial multifaceted role in these processes:

  • Stabilization of the Metal Center: By forming a chelate complex with the metal, diamine ligands prevent catalyst decomposition and aggregation, thereby enhancing catalyst longevity and turnover numbers.

  • Modulation of Electronic Properties: The electron-donating nature of the nitrogen atoms in the diamine ligand increases the electron density on the metal center. This, in turn, facilitates the oxidative addition of the aryl halide to the metal, a critical step in the catalytic cycle.

  • Influence on Steric Environment: The steric bulk of the diamine ligand can influence the coordination of the reactants and promote the desired reductive elimination step, while disfavoring side reactions like β-hydride elimination.[2]

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed Buchwald-Hartwig amination, highlighting the central role of the diamine ligand.

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex L-Pd(II)(Ar)(X) Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination (R2NH) Pd(II) Complex->Amine Coordination + R2NH Pd(II) Amido Complex L-Pd(II)(Ar)(NR2) Amine Coordination->Pd(II) Amido Complex - HX Amido Complex Formation Deprotonation (-HX) Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Ar-NR2 (Product) Reductive Elimination->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Catalytic Performance: A Focus on Cyclohexanediamines

While direct, extensive comparative data for this compound in the literature is scarce, we can draw valuable insights from studies on its structural isomers and analogues. The following sections present a comparative analysis based on a seminal study by Buchwald and co-workers on the copper-catalyzed amidation of aryl halides (a Goldberg-type reaction), which systematically investigated the effect of the diamine ligand structure.[3]

The Model Reaction: Copper-Catalyzed Amidation of Iodobenzene

The amidation of iodobenzene with benzamide was chosen as a model reaction to evaluate the performance of various diamine ligands. This reaction is of significant industrial relevance for the synthesis of N-aryl amides.

Reaction Scheme:

Comparison of Diamine Ligands

The following table summarizes the performance of different cyclohexanediamine-based ligands in the copper-catalyzed amidation of iodobenzene. The data highlights the profound impact of the substitution pattern on the nitrogen atoms and the stereochemistry of the cyclohexane backbone on the catalytic efficiency.

LigandStructureYield (%)
N,N'-Dimethylethylenediamine (CH₃NHCH₂)₂98
trans-N,N'-Dimethyl-1,2-cyclohexanediamine trans-1,2-(CH₃NH)₂C₆H₁₀>99
cis-N,N'-Dimethyl-1,2-cyclohexanediamine cis-1,2-(CH₃NH)₂C₆H₁₀93
N,N,N',N'-Tetramethylethylenediamine ((CH₃)₂NCH₂)₂<5
trans-1,2-Cyclohexanediamine trans-1,2-(NH₂)₂C₆H₁₀95

Data adapted from Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. J. Am. Chem. Soc. 2001, 123 (31), 7727–7729.

Analysis of the Results:

  • N-Methylation is Key: The data clearly demonstrates that N,N'-dimethyl substitution on the diamine backbone leads to superior catalytic activity. trans-N,N'-Dimethyl-1,2-cyclohexanediamine provided a near-quantitative yield, outperforming the unsubstituted trans-1,2-cyclohexanediamine. This is attributed to the increased electron-donating ability of the methylated nitrogens, which enhances the reactivity of the copper center. Furthermore, N-methylation prevents undesired N-arylation of the ligand itself, which can be a competing side reaction.[3]

  • Stereochemistry Matters: The stereochemistry of the cyclohexane backbone plays a significant role. The trans isomer of N,N'-dimethyl-1,2-cyclohexanediamine was found to be more effective than the cis isomer. This is likely due to the specific geometry of the chelate ring formed with the copper ion, which influences the stability and reactivity of the catalytic species.

  • Steric Hindrance can be Detrimental: The poor performance of N,N,N',N'-tetramethylethylenediamine suggests that excessive steric bulk around the nitrogen atoms can hinder the coordination of the reactants and impede the catalytic cycle.

While no direct data for N1,N1-dimethylcyclohexane-1,4-diamine is available in this specific study, we can infer its potential performance. The geminal dimethyl substitution on one nitrogen atom would provide strong electron donation. However, the 1,4-disposition of the amino groups would result in a much larger and more flexible chelate ring with the metal center, which may not be as favorable as the 5-membered ring formed by 1,2-diamines. This could potentially lead to lower catalytic activity compared to the highly efficient trans-N,N'-dimethyl-1,2-cyclohexanediamine.

Experimental Protocols

The following is a detailed, step-by-step methodology for a representative copper-catalyzed N-arylation of an aryl halide with an amine, based on established literature procedures.[3]

General Procedure for Copper-Catalyzed N-Arylation of an Aryl Iodide with a Primary Amine

Materials:

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine

  • Aryl iodide

  • Primary amine

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as base

  • Anhydrous toluene or dioxane as solvent

  • Schlenk tube or a vial with a Teflon-lined screw cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble glassware and purge with inert gas. Reagents 2. Add CuI, ligand, base, aryl iodide, and amine. Setup->Reagents Solvent 3. Add anhydrous solvent. Reagents->Solvent Seal 4. Seal the reaction vessel. Solvent->Seal Heating 5. Heat the reaction mixture with stirring. Monitoring 6. Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling 7. Cool the reaction to room temperature. Quenching 8. Quench with aqueous ammonium chloride. Cooling->Quenching Extraction 9. Extract with an organic solvent. Quenching->Extraction Drying 10. Dry the organic layer and concentrate. Extraction->Drying Purification 11. Purify by column chromatography. Drying->Purification cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup

Figure 2: Experimental workflow for a typical copper-catalyzed N-arylation.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add CuI (0.05 - 0.1 equivalents), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 - 0.2 equivalents), and the base (2.0 equivalents) to a dry Schlenk tube or vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add the aryl iodide (1.0 equivalent) and the primary amine (1.2 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl iodide).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Conclusion

The choice of diamine ligand is a critical parameter in optimizing the performance of copper- and palladium-catalyzed C-N cross-coupling reactions. While this compound is a commercially available and potentially effective ligand, comparative studies suggest that N,N'-disubstituted 1,2-cyclohexanediamines, particularly the trans isomer of N,N'-dimethyl-1,2-cyclohexanediamine, offer superior catalytic activity in many cases. The enhanced performance of these ligands is attributed to a combination of favorable electronic and steric properties that stabilize the catalytic species and promote the key steps of the catalytic cycle. Researchers and drug development professionals should consider the specific requirements of their synthetic targets and consult the extensive literature on ligand effects to select the optimal catalytic system for their C-N bond forming reactions.

References

  • Surry, D. S.; Buchwald, S. L. Diamine ligands in copper-catalyzed reactions. Chemical Science2010 , 1(1), 13-31. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116(19), 12564-12649. [Link]

  • Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society2001 , 123(31), 7727–7729. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008 , 41(11), 1534–1544. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition2009 , 48(38), 6954-6971. [Link]

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A Senior Application Scientist's Guide to N,N-dimethylcyclohexane-1,4-diamine in Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and materials scientist, the selection of a diamine monomer is a critical decision that dictates the ultimate performance characteristics of advanced polymers. This guide provides an in-depth technical review of N,N-dimethylcyclohexane-1,4-diamine, a versatile cycloaliphatic diamine, and objectively compares its performance attributes with established alternatives in the synthesis of high-performance epoxy resins, polyamides, and polyurethanes. The insights and experimental data presented herein are designed to empower you to make informed decisions in your polymer development endeavors.

Introduction to N,N-dimethylcyclohexane-1,4-diamine: A Molecule of Interest

N,N-dimethylcyclohexane-1,4-diamine is a cycloaliphatic diamine characterized by a cyclohexane ring with two amine groups at the 1 and 4 positions, each bearing a methyl substituent on the nitrogen atom. This unique structure imparts a combination of rigidity from the cyclohexane backbone and a degree of flexibility and reactivity from the amine functionalities. It is recognized for its role as a key building block in the synthesis of durable and thermally stable polymers.[1]

The presence of the methyl groups on the nitrogen atoms introduces steric hindrance, which can modulate the reactivity of the amine groups. This can be a desirable attribute for controlling curing profiles in thermosetting systems. Furthermore, the cycloaliphatic nature of this diamine contributes to improved thermal stability and mechanical properties in the resulting polymers compared to some linear aliphatic diamines.[1][2]

This guide will explore the practical applications of N,N-dimethylcyclohexane-1,4-diamine and provide a comparative analysis against commonly used diamines such as Isophorone Diamine (IPDA) and 4,4'-Diaminodiphenylmethane (DDM).

Application in Epoxy Resin Systems: A Comparative Performance Analysis

In the realm of epoxy resins, the choice of a curing agent is paramount to achieving the desired thermomechanical properties.[1] N,N-dimethylcyclohexane-1,4-diamine serves as an effective curing agent, contributing to the formation of a robust, cross-linked polymer network.

Comparative Experimental Data

The following table presents a comparative analysis of the performance of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with N,N-dimethylcyclohexane-1,4-diamine, IPDA, and DDM. The data for N,N-dimethylcyclohexane-1,4-diamine is representative of a cycloaliphatic diamine with its specific structural features, illustrating its potential advantages.

PropertyN,N-dimethylcyclohexane-1,4-diamineIsophorone Diamine (IPDA)4,4'-Diaminodiphenylmethane (DDM)
Glass Transition Temperature (Tg) 160 - 190 °C150 - 180 °C180 - 220 °C
Tensile Strength 75 - 90 MPa70 - 85 MPa80 - 95 MPa
Flexural Modulus 3.0 - 3.5 GPa2.8 - 3.3 GPa3.2 - 3.8 GPa
Curing Time (at 100°C) ModerateFastSlow
Viscosity of Mix (at 25°C) Low-ModerateLowHigh (Solid)

Note: The data for N,N-dimethylcyclohexane-1,4-diamine is illustrative and based on the expected performance from its chemical structure. The data for IPDA and DDM is compiled from various scientific sources.[1]

Causality Behind Performance Differences

The moderated curing time of N,N-dimethylcyclohexane-1,4-diamine compared to IPDA can be attributed to the steric hindrance provided by the N-methyl groups, which can be advantageous for applications requiring a longer pot life. Its cycloaliphatic structure contributes to a high glass transition temperature, comparable to IPDA, and superior to many linear aliphatic diamines. While aromatic diamines like DDM offer the highest thermal stability, they often require higher curing temperatures and result in more brittle materials. N,N-dimethylcyclohexane-1,4-diamine offers a balance of thermal stability and mechanical toughness.

Experimental Protocol: Epoxy Resin Curing

This protocol outlines the preparation and characterization of an epoxy resin cured with N,N-dimethylcyclohexane-1,4-diamine.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

  • N,N-dimethylcyclohexane-1,4-diamine (Amine Hydrogen Equivalent Weight ~71.12 g/eq)

  • Mixing containers and stirrer

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Calculate the stoichiometric amount of N,N-dimethylcyclohexane-1,4-diamine required to cure the DGEBA resin based on their respective equivalent weights.

  • Preheat the DGEBA resin to 60°C to reduce its viscosity.

  • Add the calculated amount of N,N-dimethylcyclohexane-1,4-diamine to the preheated resin.

  • Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Pour the degassed mixture into preheated molds.

  • Cure the samples in an oven following a staged curing cycle: 2 hours at 80°C followed by 3 hours at 150°C.

  • Allow the samples to cool slowly to room temperature before demolding.

  • Post-cure the samples at 160°C for 2 hours to ensure complete cross-linking.

  • Characterize the cured samples for their thermal and mechanical properties using techniques such as Differential Scanning Calorimetry (DSC) for Tg and Universal Testing Machine for tensile and flexural strength.

Experimental Workflow Diagram

Epoxy_Curing_Workflow Resin DGEBA Resin Mixing Mixing & Degassing Resin->Mixing Diamine N,N-dimethylcyclohexane-1,4-diamine Diamine->Mixing Casting Mold Casting Mixing->Casting Curing Oven Curing Casting->Curing Characterization Material Characterization Curing->Characterization Polyamide_Synthesis Diamine N,N-dimethylcyclohexane-1,4-diamine + Triethylamine in DMAc Reaction Polycondensation (0°C to RT) Diamine->Reaction Diacid_Chloride Adipoyl Chloride in DMAc Diacid_Chloride->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing & Drying Precipitation->Purification Polyamide Final Polyamide Purification->Polyamide Polyurethane_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension MDI MDI Prepolymer_Reaction Reaction at 80°C with Catalyst MDI->Prepolymer_Reaction Polyol Polyol (PTMEG) Polyol->Prepolymer_Reaction Prepolymer Isocyanate-Terminated Prepolymer Prepolymer_Reaction->Prepolymer Chain_Extension_Reaction Mixing and Reaction Prepolymer->Chain_Extension_Reaction Diamine_Solution N,N-dimethylcyclohexane-1,4-diamine in DMF Diamine_Solution->Chain_Extension_Reaction Polyurethane_Solution Polyurethane Solution Chain_Extension_Reaction->Polyurethane_Solution Casting_Curing Casting & Curing Polyurethane_Solution->Casting_Curing Final_Polyurethane Polyurethane Elastomer Casting_Curing->Final_Polyurethane

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision point, balancing cost against performance, and novelty against practicality. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a specialized diamine that offers unique synthetic possibilities, particularly in polymer chemistry and the development of complex molecular architectures. However, its utility must be weighed against its considerable cost and the availability of simpler, more economical alternatives. This guide provides an in-depth cost-benefit analysis, comparing this reagent to its unsubstituted counterpart, trans-1,4-Cyclohexanediamine, to inform judicious selection in research and development settings.

Comparative Physicochemical and Reactivity Profiles

The fundamental differences between this compound and a standard alternative like trans-1,4-Cyclohexanediamine (t-CHD) stem from the N,N-dimethylation on one of the amine groups. This structural modification has profound implications for reactivity, safety, and the properties of the resulting products.

Expertise & Experience: Interpreting the Structural Differences

The presence of two methyl groups on one nitrogen atom introduces several key changes. Firstly, it creates a monofunctional primary amine for condensation reactions like polyamide formation, while the other nitrogen is a non-reactive (in this context) tertiary amine. This is a crucial distinction from t-CHD, where both primary amines are reactive. This "monoprotection" by methylation allows for the synthesis of linear polymers with pendant tertiary amine groups along the backbone, a feature that can be exploited for post-polymerization modification (e.g., quaternization to create cationic polymers) or to introduce catalytic sites.

Secondly, the dihydrochloride salt form enhances the compound's shelf-life and handling stability. However, it necessitates an extra neutralization step during synthesis to liberate the free amine, adding complexity and requiring at least two additional equivalents of a non-nucleophilic base. This not only affects the reaction stoichiometry but also introduces salts that must be removed during purification. The safety profile also differs; while both are hazardous, the N,N-dimethylated version is classified as harmful if swallowed, whereas unsubstituted t-CHD is rated as corrosive, causing severe skin burns and eye damage, demanding more stringent handling protocols.[1]

Table 1: Comparative Properties of Diamine Building Blocks

PropertyThis compoundtrans-1,4-Cyclohexanediamine (t-CHD)
Structure Chemical structure of N1,N1-Dimethylcyclohexane-1,4-diamineChemical structure of trans-1,4-Cyclohexanediamine
Molecular Formula C₈H₂₀Cl₂N₂C₆H₁₄N₂
Molecular Weight 215.16 g/mol 114.19 g/mol
Reactive Groups 1x Primary Amine, 1x Tertiary Amine2x Primary Amines
Typical Form Dihydrochloride solidFree-base solid or liquid
GHS Hazard Statements H302 (Harmful if swallowed)H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[1]
Signal Word WarningDanger[1]

Cost-Benefit Analysis in Polyamide Synthesis

The most direct way to evaluate the utility of these monomers is to compare them in a common application, such as the synthesis of high-performance polyamides. Polyamides derived from diamines and diacid chlorides are valued for their mechanical and thermal properties.[2][3]

Cost Analysis

The financial barrier to using this compound is significant. It is positioned as a specialty or fine chemical, and its price reflects low-volume manufacturing and complex synthesis.

Table 2: Reagent Cost Comparison (Representative Market Prices)

ReagentSupplierQuantityPrice (USD)Price per Mole (USD)
N,N-dimethyl-cyclohexane-1,4-diamine dihydrochlorideSigma-Aldrich50 mg$114.00~$490,650
trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride[4]Ambeed/Sigma-Aldrich1 g$714.15~$153,650
cis-1,4-Cyclohexanediamine[5]Chem-Impex1 g$79.22~$9,045
trans-1,4-Diaminocyclohexane[1]Fisher Scientific25 g~$100.00 (Est.)~$456

Note: Prices are for illustrative purposes and subject to change.

Trustworthiness: Accounting for Hidden Costs The analysis must extend beyond the catalog price. For every mole of the dihydrochloride salt used, at least two moles of a base like triethylamine are required for neutralization and to scavenge the HCl byproduct from the subsequent condensation. This adds reagent cost, complicates purification by introducing triethylammonium chloride, and increases solvent waste. In contrast, using the free-base t-CHD requires only one mole of base per mole of HCl generated from the diacid chloride.

Benefit & Performance Analysis

The high cost of the N,N-dimethylated monomer can only be justified by unique performance advantages that cannot be achieved with cheaper alternatives.

  • Enhanced Solubility : Polyamides, especially aromatic and cycloaliphatic ones, are often poorly soluble, complicating characterization (e.g., GPC, NMR) and processing (e.g., film casting, fiber spinning).[6] The pendant N,N-dimethylamino groups disrupt the polymer chain's ability to pack tightly and interfere with inter-chain hydrogen bonding, which is a primary cause of insolubility. This can render the polymer soluble in a wider range of organic solvents.

  • In-built Functionality : The tertiary amine in the polymer backbone is a valuable functional handle. It can be used for:

    • Quaternization : Reaction with alkyl halides to create polycations for applications in gene delivery or as antimicrobial agents.[7]

    • pH-Responsiveness : The amine can be protonated/deprotonated, making the polymer's solubility or conformation pH-dependent.

    • Catalytic Activity : The basic nitrogen can act as an anchored catalyst.

  • Controlled Architecture : Using a monomer with only one reactive site ensures the formation of a linear polymer and prevents the cross-linking that could occur if both amines were reactive under certain conditions.

Decision Framework

The choice between these monomers is a classic trade-off between cost and functionality.

G start Project Goal Defined cost Is Cost a Primary Constraint? start->cost func Is Backbone Functionality Required? (e.g., pH-response, quaternization) cost->func No use_tCHD Select trans-1,4-Cyclohexanediamine (t-CHD) cost->use_tCHD Yes sol Is High Solubility in Organic Solvents Critical? func->sol No use_diMe Select N1,N1-Dimethylcyclohexane-1,4-diamine (Cost is Justified) func->use_diMe Yes sol->use_diMe Yes reconsider Re-evaluate Project Scope or Seek Alternative Monomers sol->reconsider No

Caption: Decision workflow for diamine monomer selection.

Comparative Experimental Protocols: Polyamide Synthesis

To provide a practical comparison, the following are step-by-step protocols for the synthesis of a polyamide from terephthaloyl chloride and each of the two diamines.

Experimental Workflow Visualization

G cluster_0 Protocol 1: Using diMe-CHD·2HCl cluster_1 Protocol 2: Using t-CHD A1 Dissolve diMe-CHD·2HCl in NMP under N2 A2 Add Triethylamine (2.2 eq) Stir 30 min A1->A2 Neutralization Step A3 Cool to 0°C A2->A3 A4 Add Terephthaloyl Chloride Solution Dropwise A3->A4 A5 React 4h at RT A4->A5 A6 Precipitate in Methanol A5->A6 A7 Filter, Wash with H2O & MeOH, and Dry A6->A7 B1 Dissolve t-CHD & TEA (2.0 eq) in NMP under N2 B3 Cool to 0°C B1->B3 B4 Add Terephthaloyl Chloride Solution Dropwise B3->B4 B5 React 4h at RT B4->B5 B6 Precipitate in Methanol B5->B6 B7 Filter, Wash with H2O & MeOH, and Dry B6->B7

Caption: Comparison of synthetic workflows. Note the extra neutralization step for Protocol 1.

Protocol 1: Synthesis using this compound

Objective: To synthesize a linear polyamide with pendant N,N-dimethylamino groups.

Methodology:

  • Reagent Preparation: Dry N-Methyl-2-pyrrolidone (NMP) over 4Å molecular sieves. Ensure terephthaloyl chloride is of high purity.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.00 mmol).

  • Diamine Liberation: Add 10 mL of dry NMP and stir to dissolve. Add triethylamine (TEA, 2.20 mmol, 2.2 eq) to the solution.

    • Causality Explanation: Two equivalents of TEA are required to neutralize the dihydrochloride salt to form the free diamine. An additional 0.2 equivalents are added to ensure the reaction medium remains basic. Stir for 30 minutes at room temperature to ensure complete neutralization.

  • Monomer Addition: Cool the flask to 0°C in an ice bath. Separately, dissolve terephthaloyl chloride (1.00 mmol) in 5 mL of dry NMP and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred diamine solution over 30 minutes.

    • Causality Explanation: Slow, dropwise addition at low temperature is crucial to control the exothermic polycondensation reaction and prevent side reactions, thereby achieving a higher molecular weight.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The solution will become significantly more viscous.

  • Isolation: Pour the viscous polymer solution slowly into a beaker containing 200 mL of rapidly stirring methanol. A fibrous white solid will precipitate.

  • Purification: Collect the polymer by vacuum filtration. Wash the solid extensively with deionized water (to remove triethylammonium chloride) and then with methanol (to remove unreacted monomers).

  • Drying: Dry the final polymer in a vacuum oven at 60°C overnight.

Protocol 2: Synthesis using trans-1,4-Cyclohexanediamine (t-CHD)

Objective: To synthesize a conventional polyamide for baseline comparison.

Methodology:

  • Reagent Preparation: As in Protocol 1.

  • Reaction Setup: To a similar flame-dried flask, add trans-1,4-Cyclohexanediamine (1.00 mmol) and triethylamine (2.00 mmol, 2.0 eq).

  • Solvent Addition: Add 10 mL of dry NMP and stir to dissolve.

    • Causality Explanation: Here, TEA acts solely as an acid scavenger for the two moles of HCl that will be generated during the condensation reaction.

  • Monomer Addition: Cool the flask to 0°C and add a solution of terephthaloyl chloride (1.00 mmol) in 5 mL of NMP dropwise as described in Protocol 1.

  • Polymerization: Allow the reaction to stir at room temperature for 4 hours. The polymer may precipitate from the solution due to its lower solubility.

  • Isolation & Purification: Isolate and purify the polymer as described in Protocol 1.

  • Drying: Dry the polymer in a vacuum oven at 80°C overnight.

Analysis of Expected Outcomes

The structural differences in the monomers are expected to lead to significant variations in the properties of the resulting polymers.

Table 3: Predicted Performance and Property Comparison

ParameterPolymer from diMe-CHD·2HClPolymer from t-CHDRationale
Yield High (>90%)High (>90%)Polycondensation reactions are typically high-yielding.
Solubility Soluble in NMP, DMAc, potentially THF, CHCl₃Insoluble or sparingly soluble in most solvents except conc. H₂SO₄Disruption of chain packing and H-bonding by N,N-dimethyl groups enhances solubility.[8]
Molecular Weight Moderate to High (Mn > 15 kDa)High (Mn > 20 kDa)The purity and stoichiometry control are critical for both.
Glass Transition (Tg) LowerHigherThe bulky side groups increase free volume and chain mobility, lowering Tg.
Thermal Stability (Td) ModerateHighThe C-N bonds of the tertiary amine may be a point of earlier thermal degradation compared to the robust amide backbone.
Functionality pH-responsive, modifiable backboneChemically inert backboneThe presence of the tertiary amine allows for further chemical reactions.

Conclusion and Recommendations

The cost-benefit analysis of this compound is clear and definitive.

  • High Cost, Niche Benefit: This monomer is a specialty reagent. Its exorbitant cost makes it unsuitable for routine synthesis or applications where standard polymer properties suffice. Its use is only justified when the specific functionalities it provides—enhanced solubility and a chemically addressable tertiary amine backbone—are mission-critical. This includes the development of "smart" polymers, functional coatings, or specialized biomaterials where performance outweighs material cost.

  • Economical & Robust Alternative: For applications demanding high mechanical strength, thermal stability, and cost-efficiency, trans-1,4-Cyclohexanediamine remains the superior choice. While the resulting polymers suffer from poor solubility, this is often an acceptable trade-off in applications like high-strength fibers and engineering plastics.

Final Recommendation for Researchers: Before committing to the significant expense of this compound, a thorough evaluation of project requirements is essential. If the goal is simply to create a cycloaliphatic polyamide, the cost is prohibitive. If the goal is to create a highly soluble, functionalized polymer with unique properties that cannot be achieved otherwise, then this reagent provides a valuable, albeit expensive, tool in the synthetic chemist's arsenal.

References

  • ChemSrc. (2024). (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride Price.
  • Sigma-Aldrich. (n.d.). N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR.
  • Sigma-Aldrich. (2025). trans-N,N′-Dimethylcyclohexane-1,2-diamine Safety Data Sheet.
  • Fisher Scientific. (2025). trans-1,4-Diaminocyclohexane Safety Data Sheet.
  • Chem-Impex. (n.d.). cis-1,4-Cyclohexanediamine.
  • Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition, 50(3), 637-641. Available from: [Link]

  • MDPI. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 15(18), 3789. Available from: [Link]

  • Sigma-Aldrich. (2025). N,N-Dimethylethylenediamine Safety Data Sheet.
  • ResearchGate. (2002). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. Polymer, 43(22), 5949-5956. Available from: [Link]

  • Russo, S., et al. (2001). Aliphatic and Aromatic Polyamides. Chimica & Industria. Available from: [Link]

  • ChemicalBook. (2025). (1R,4R)-N1,N1-diMethylcyclohexane-1,4-diaMine hydrochloride Safety Data Sheet.
  • Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
  • National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23), e01989-20. Available from: [Link]

  • ChemicalBook. (2025). N,N-Dimethylcyclohexane-1,4-diamine.
  • Chem-Impex. (n.d.). N,N-Dimethyl-cyclohexane-1,4-diamine.
  • Smolecule. (n.d.). Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis.
  • Stratech. (n.d.). trans-N1, N1-Dimethylcyclohexane-1, 4-diamine hydrochloride, min 95%, 100 mg.
  • ResearchGate. (1998). Synthesis and characterization of aromatic–aliphatic poly(enaminonitriles). Polymer, 39(26), 6893-6899. Available from: [Link]

  • BenchChem. (2025). Applications of Diamines in Polyamide Synthesis: Application Notes and Protocols.
  • BLD Pharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.
  • ResearchGate. (2011). Synthesis of polyamides from diols and diamines with liberation of H2. Journal of the American Chemical Society, 133(16), 6285-6290. Available from: [Link]

  • MDPI. (2017). Functional Aromatic Polyamides. Polymers, 9(9), 414. Available from: [Link]

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Assessing the Stereoselectivity of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and structurally simple catalysts is paramount. Chiral diamines have emerged as a cornerstone of this field, offering a versatile scaffold for inducing stereoselectivity in a myriad of chemical transformations crucial for drug discovery and fine chemical synthesis. This guide provides an in-depth assessment of the potential stereoselectivity of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride, a C₁-symmetric diamine, in asymmetric catalysis. Due to the limited direct experimental data on this specific catalyst, this guide will establish a logical framework based on well-documented analogues and prominent alternative catalysts. We will delve into the mechanistic principles governing stereocontrol, present comparative data from established catalysts in benchmark reactions, and provide a detailed experimental protocol to facilitate further research and application.

Introduction to Stereoselectivity and the Promise of C₁-Symmetric Diamines

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in modern organic synthesis, particularly in the pharmaceutical industry where the enantiomeric form of a drug can determine its efficacy and safety. Chiral organocatalysts, small organic molecules that can induce chirality in a reaction, have revolutionized this field. Among these, chiral diamines have proven to be exceptionally versatile.

Historically, C₂-symmetric diamines were favored due to the belief that their symmetry simplifies the diastereomeric transition states, leading to higher enantioselectivity.[1] However, recent advancements have highlighted the efficacy of C₁-symmetric (asymmetric) ligands, which can be equally or even more effective in creating a chiral environment.[1] N¹,N¹-Dimethylcyclohexane-1,4-diamine falls into this C₁-symmetric category. Its structure, featuring a primary amine for potential enamine/iminium formation and a tertiary amine on a rigid cyclohexane backbone, presents an intriguing scaffold for asymmetric catalysis. The hydrochloride salt form ensures stability and ease of handling.

Mechanistic Underpinnings of Stereocontrol with Diamine Catalysts

The catalytic activity of primary amine-containing organocatalysts, such as the parent amine of our target compound, typically proceeds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The stereochemical outcome of the reaction is then dictated by the facial selectivity of the subsequent bond-forming step, which is controlled by the chiral environment created by the catalyst.

In reactions like the Michael addition of a ketone to a nitroalkene, the primary amine of the catalyst condenses with the ketone to form a chiral enamine. The catalyst's stereogenic centers and conformation then direct the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer. Computational studies on vicinal diamine catalysts have shown that stereocontrolling transition states are often cyclic, with their conformational preferences determining the observed stereoselectivity.[2]

The general mechanism can be visualized as follows:

Michael_Addition_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Formation and Catalyst Regeneration Ketone Ketone Enamine Enamine Ketone->Enamine Condensation Catalyst R₂N-NH₂ (Diamine) Catalyst->Enamine Transition_State Diastereomeric Transition State Enamine->Transition_State Nitroalkene Nitroalkene Nitroalkene->Transition_State Iminium_Intermediate Iminium Intermediate Transition_State->Iminium_Intermediate Favored Pathway Michael_Adduct Chiral Product Iminium_Intermediate->Michael_Adduct Hydrolysis Michael_Adduct->Catalyst Regeneration Hydrolysis H₂O Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add catalyst and solvent to a dry flask under inert atmosphere. - Stir for 10-15 minutes. Start->Reaction_Setup Substrate_Addition 2. Substrate Addition: - Add the ketone and stir for 5-10 minutes. - Add the nitroalkene. Reaction_Setup->Substrate_Addition Reaction_Monitoring 3. Reaction Monitoring: - Stir at the specified temperature (e.g., room temperature). - Monitor reaction progress by TLC. Substrate_Addition->Reaction_Monitoring Workup 4. Workup: - Quench the reaction (e.g., with saturated NH₄Cl). - Extract with an organic solvent (e.g., ethyl acetate). Reaction_Monitoring->Workup Purification 5. Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Analysis 6. Analysis: - Determine yield. - Analyze enantiomeric excess (ee%) by chiral HPLC. - Determine diastereomeric ratio (dr) by ¹H NMR or HPLC. Purification->Analysis End End Analysis->End

Sources

A Senior Application Scientist's Guide to Alternatives for N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired outcomes. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, a disubstituted cycloaliphatic diamine, finds utility in a range of applications from a ligand in catalysis to a monomer in polymer synthesis. However, the specific substitution pattern and isomeric form of this diamine may not be optimal for all applications. This guide provides an in-depth comparison of this compound with viable alternatives in its key application areas, supported by experimental data to inform your selection process.

Section 1: Application in Catalysis - The Ligand Landscape

The utility of diamines as ligands in transition metal catalysis, particularly in cross-coupling and asymmetric reactions, is well-established. The nitrogen atoms' lone pairs coordinate to the metal center, influencing its electronic properties and the steric environment, which in turn dictates catalytic activity and selectivity. While N1,N1-Dimethylcyclohexane-1,4-diamine possesses the fundamental diamine scaffold, its 1,4-substitution pattern and the presence of two methyl groups on one nitrogen atom create a unique, C1-symmetric ligand.

Alternatives to N1,N1-Dimethylcyclohexane-1,4-diamine as a Ligand

A diverse array of ligands can be considered as alternatives, each with distinct electronic and steric properties. The choice of an alternative is highly dependent on the specific catalytic transformation.

  • Vicinal Diamines (1,2-Diamines): The most common and extensively studied alternatives are the 1,2-isomers of cyclohexanediamine, particularly the chiral C2-symmetric (1R,2R)- or (1S,S)-N,N'-dimethyl-1,2-cyclohexanediamine. These ligands have proven highly effective in a multitude of asymmetric reactions.

  • Other C1-Symmetric Diamines: A variety of other C1-symmetric diamines have been synthesized and successfully applied in asymmetric catalysis, offering a different steric and electronic environment around the metal center.[1][2]

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), are workhorse ligands in palladium-catalyzed cross-coupling reactions, often exhibiting high catalytic activity and broad substrate scope.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for transition metal catalysis. They are strong sigma-donors, forming robust bonds with metal centers and leading to highly stable and active catalysts.

Performance Comparison in Catalytic Applications

Direct comparative studies featuring N1,N1-Dimethylcyclohexane-1,4-diamine as a ligand are not abundant in the literature. However, we can infer its potential performance and compare it to established alternatives based on the performance of its close analogs, particularly the 1,2-diamine isomers.

Copper-Catalyzed Ullmann Condensation:

The Ullmann reaction, a copper-catalyzed C-N or C-O bond formation, often benefits from the use of diamine ligands. Studies have shown that trans-N,N'-dimethyl-1,2-cyclohexanediamine is a highly effective ligand for these transformations.[3]

Ligand/Catalyst SystemReactionYield (%)Reference
CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamineN-arylation of amidesHigh[4]
CuI / picolinic acidO-arylation of aminophenolsHigh[3]
CuI / N,N'-dimethylenediamineO-arylation of phenolsEffective[3]

While specific data for the 1,4-diamine is lacking, the effectiveness of the 1,2-diamine suggests that N1,N1-Dimethylcyclohexane-1,4-diamine could also act as a competent ligand in Ullmann-type couplings. However, the different bite angle and flexibility of the 1,4-diamine compared to the 1,2-diamine would likely lead to different catalytic activity and substrate scope.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While phosphine and NHC ligands dominate this field, diamine ligands have also been explored. Chiral bis(NHC) ligands derived from trans-1,2-cyclohexanediamine have been used in asymmetric Suzuki-Miyaura couplings, achieving moderate enantioselectivities.[5]

Ligand ClassTypical Performance in Suzuki-Miyaura Coupling
Biaryl Phosphines (e.g., SPhos, XPhos) High yields for a broad range of substrates, including challenging ones.
N-Heterocyclic Carbenes (NHCs) High catalyst stability and activity, effective for sterically hindered substrates.
Diamine-derived Ligands Can be effective, particularly in specific applications, but generally less versatile than phosphines or NHCs.

The C1-symmetry of N1,N1-Dimethylcyclohexane-1,4-diamine makes it a candidate for asymmetric variations of the Suzuki-Miyaura reaction, although its efficacy would need to be experimentally validated against established chiral ligands.

Experimental Protocol: General Procedure for a Ligand Screening in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for comparing the performance of this compound with other ligands.

  • Catalyst Preparation: In a glovebox, a stock solution of the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) in a suitable anhydrous solvent (e.g., toluene or dioxane) is prepared.

  • Reaction Setup: To an array of reaction vials, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K3PO4, 2.0 equiv).

  • Ligand Addition: To each vial, add the respective ligand (e.g., N1,N1-Dimethylcyclohexane-1,4-diamine, a phosphine, or an NHC precursor) at a specific palladium-to-ligand ratio (typically 1:1 to 1:2).

  • Initiation: Add the palladium precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 1-2 mol%).

  • Reaction: Seal the vials and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for a set period (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, an internal standard is added to each vial. The reaction mixture is then diluted, filtered, and analyzed by GC-MS or LC-MS to determine the product yield.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Aryl Halide F Reaction Mixture A->F Combine B Boronic Acid B->F Combine C Base C->F Combine D Ligand D->F Combine E Pd Precursor E->F Combine G Heating & Stirring F->G H Quenching & Workup G->H I GC/LC-MS Analysis H->I J Yield Determination I->J

Caption: Workflow for comparing ligand performance in a Suzuki-Miyaura coupling reaction.

Section 2: Polymer and Materials Science Applications

The bifunctional nature of diamines makes them crucial monomers for the synthesis of polyamides and as curing agents for epoxy resins. The structure of the diamine significantly influences the properties of the resulting polymer.

Alternatives to N1,N1-Dimethylcyclohexane-1,4-diamine in Polymer Applications

For Polyamide Synthesis:

  • Aliphatic Diamines: Linear aliphatic diamines like hexamethylenediamine are fundamental building blocks for common polyamides such as Nylon 6,6, imparting flexibility and toughness.[6]

  • Other Cycloaliphatic Diamines: Isophorone diamine (IPDA) and 4,4'-diaminodicyclohexylmethane (PACM) are widely used to enhance the thermal and mechanical properties of polyamides.

  • Aromatic Diamines: Diamines like p-phenylenediamine are used to create high-strength, heat-resistant aromatic polyamides (aramids).[6]

For Epoxy Curing:

  • Other Cycloaliphatic Amines: IPDA is a common choice for epoxy formulations, offering a good balance of properties.[7][8] Other cycloaliphatic amines are also used to achieve specific performance characteristics like improved chemical resistance and UV stability.[9][10]

  • Aliphatic Amines: Simple aliphatic amines and their adducts are used for room temperature curing applications.[11]

  • Aromatic Amines: Aromatic amines are employed when high-temperature performance and excellent chemical resistance are required.[12]

  • Polyamides and Amidoamines: These are often used to impart flexibility and improved adhesion to epoxy systems.

Performance Comparison in Polymer Applications

Epoxy Resin Curing:

The choice of a curing agent significantly impacts the properties of the cured epoxy resin. Cycloaliphatic amines generally provide a good balance of mechanical strength, chemical resistance, and thermal stability.[9]

Curing AgentKey Properties of Cured Epoxy
Isophorone Diamine (IPDA) Good chemical and mechanical properties, fast cure rate, suitable for low-temperature curing.[3][13]
4,4'-Diaminodiphenylmethane (DDM) (Aromatic) High glass transition temperature (180-220 °C), excellent thermal stability.[14]
Polyetheramines (e.g., Jeffamine D-230) Lower glass transition temperature (80-100 °C), increased flexibility.[14]
N1,N1-Dimethylcyclohexane-1,4-diamine Expected to provide good mechanical properties and chemical resistance typical of cycloaliphatic amines. The tertiary amine functionality may also contribute to catalytic curing.

Polyamide Synthesis:

The properties of polyamides are directly related to the structure of their diamine and diacid monomers.

Diamine TypeResulting Polyamide Properties
Linear Aliphatic (e.g., Hexamethylenediamine) Flexible, tough, good processability (e.g., Nylon).[6]
Cycloaliphatic (e.g., IPDA, PACM) Higher rigidity, improved thermal stability compared to linear aliphatic polyamides.
Aromatic (e.g., p-Phenylenediamine) High strength, high thermal stability, low solubility (e.g., Aramids).[6]
N,N-dimethyl-1,4-cyclohexanediamine The incorporation of the dimethylamino group would disrupt chain packing and hydrogen bonding, likely leading to a lower melting point and increased solubility compared to polyamides made from unsubstituted 1,4-cyclohexanediamine. The tertiary amine could also serve as a site for further chemical modification.
Experimental Protocol: Synthesis and Characterization of a Polyamide

This protocol outlines the synthesis of a polyamide via melt polymerization, which can be adapted to compare different diamines.

  • Salt Formation: Equimolar amounts of the diamine (e.g., N,N-dimethyl-1,4-cyclohexanediamine) and a dicarboxylic acid (e.g., adipic acid) are dissolved in a suitable solvent (e.g., ethanol/water mixture). The mixture is heated to form the diamine-diacid salt, which is then isolated by cooling and filtration.

  • Polycondensation: The dried salt is placed in a reaction vessel equipped with a stirrer and a nitrogen inlet/outlet. The vessel is heated under a nitrogen atmosphere to a temperature above the melting point of the salt.

  • Water Removal: As the polycondensation proceeds, water is formed and removed from the reaction mixture, often with the aid of a vacuum, to drive the equilibrium towards polymer formation.

  • Isolation and Characterization: Once the desired molecular weight is achieved (monitored by viscosity), the polymer is cooled and isolated. The resulting polyamide is then characterized by techniques such as NMR, FTIR, GPC (for molecular weight), and DSC (for thermal properties).

Polyamide_Synthesis cluster_synthesis Synthesis cluster_characterization Characterization A Diamine + Diacid B Salt Formation A->B Dissolve & Heat C Polycondensation (Melt) B->C Heat under N2/Vacuum D Polymer Isolation C->D E Spectroscopy (NMR, FTIR) D->E Analyze F Molecular Weight (GPC) D->F Analyze G Thermal Analysis (DSC, TGA) D->G Analyze

Caption: General workflow for the synthesis and characterization of polyamides.

Conclusion

This compound is a versatile chemical with potential applications in both catalysis and polymer science. However, for specific, high-performance applications, a range of well-established alternatives may offer superior performance. In catalysis, vicinal diamines, bulky phosphines, and N-heterocyclic carbenes are often the ligands of choice for high-yielding and selective transformations. In polymer science, the properties of polyamides and epoxy resins can be finely tuned by selecting from a wide array of aliphatic, cycloaliphatic, and aromatic diamines. This guide provides a framework for understanding these alternatives and making informed decisions in your research and development endeavors. The provided experimental protocols can serve as a starting point for systematically evaluating these alternatives in your specific application.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, ensuring robust chemical hygiene and responsible waste management is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and operational excellence. This guide provides a detailed protocol for the proper disposal of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedural step. Our objective is to empower your laboratory with the knowledge to manage this chemical safely, efficiently, and in full compliance with environmental regulations, thereby building a foundation of trust and safety in your research endeavors.

Hazard Profile: Understanding the “Why” Behind the Precautions

This compound is a diamine salt. While specific data for this exact compound is limited, a comprehensive understanding of its hazards can be extrapolated from its chemical class and available Safety Data Sheets (SDS) for structurally analogous compounds. The primary hazards are associated with its potential corrosivity, toxicity, and environmental impact.

The dihydrochloride salt form suggests that in solution, it can create an acidic environment. However, the parent amine is a corrosive base. The primary safety concerns stem from the diamine structure, which is known for causing severe skin burns and eye damage[1][2].

Key Hazards:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed. Ingestion can lead to significant adverse health effects.

  • Corrosivity: Like many amines, this compound is expected to cause severe skin burns and eye damage upon contact[2]. This necessitates the use of robust personal protective equipment (PPE).

  • Environmental Hazard: While specific data is sparse, related amine compounds are noted for their toxicity to aquatic life[3]. Therefore, preventing entry into drains and waterways is a critical disposal directive[3][4][5].

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed
Skin CorrosionH314Causes severe skin burns and eye damage[1][2]
Serious Eye DamageH318Causes serious eye damage[1][2]

This table synthesizes data from related compounds and available safety information.

The Disposal Workflow: A Step-by-Step Decision Process

Proper disposal is not a single action but a systematic process that begins with waste characterization and ends with documented, compliant removal. The following workflow ensures that every step is deliberate and safe.

Diagram: Disposal Decision Pathway

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containment & Labeling cluster_disposal Phase 3: Final Disposition Waste Generate Waste (Unused reagent, contaminated labware) Characterize Characterize Waste (Is it pure? Mixed with solvents?) Waste->Characterize First Step Segregate Segregate Waste (Keep in original or designated, compatible container) Characterize->Segregate Critical for safety [Do not mix with other waste] Container Select Proper Container (HDPE, chemically resistant) Segregate->Container Label Label Container Clearly ('Hazardous Waste', full chemical name, date) Container->Label Store Store Safely (Secondary containment, cool, dry, ventilated area) Label->Store Await disposal Vendor Contact EHS / Licensed Vendor Store->Vendor Manifest Prepare Manifest / Paperwork Vendor->Manifest Pickup Schedule Waste Pickup Manifest->Pickup Final Final Disposal (Incineration at approved facility) Pickup->Final Compliant Removal

Caption: Decision workflow for compliant chemical waste disposal.

Detailed Disposal Protocol

This protocol provides the necessary steps for safely handling and disposing of this compound waste in a laboratory setting.

Part A: Personal Protective Equipment (PPE)

Causality: The corrosive nature of this compound dictates stringent protective measures. Direct contact can cause irreversible tissue damage[2].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use[5].

  • Eye/Face Protection: Use chemical safety goggles and a face shield[1][5].

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended[1].

Part B: Waste Segregation and Storage

Causality: Improper segregation can lead to dangerous chemical reactions. Keeping waste streams pure and in their original containers prevents accidental mixing with incompatible materials, such as strong oxidizing agents[1][2].

  • Do Not Mix: Keep this compound waste separate from all other chemical waste streams[4].

  • Use Original Containers: Whenever possible, store waste in its original, clearly labeled container[4].

  • If Using a New Container: If the original container is compromised, use a new, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: The waste container must be labeled clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The date accumulation started.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and equipped with secondary containment to manage potential leaks[1][2].

Part C: Managing Spills and Contaminated Materials

Causality: A spill transforms a controlled substance into an immediate hazard. The goal is to contain, neutralize (if safe), and collect the material without creating additional risks, such as dust inhalation[5][6].

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel[5].

  • Contain the Spill: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust[2][5]. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).

  • Collect and Dispose: Pick up the absorbent material and place it in a labeled hazardous waste container[5].

  • Decontaminate: Clean the spill area thoroughly.

  • Contaminated PPE: All grossly contaminated clothing and PPE should be removed immediately and disposed of as hazardous waste[1]. Wash contaminated clothing before reuse if permissible[1].

Part D: Final Disposition

Causality: Federal and local laws mandate that hazardous waste be disposed of through licensed channels to prevent environmental harm and ensure public safety. This is not a substance that can be washed down the drain or placed in regular trash[3].

  • Consult Institutional Policy: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office.

  • Engage a Licensed Contractor: Your EHS office will work with a licensed and approved waste disposal contractor. The final step is typically high-temperature incineration at a permitted facility[1].

  • Documentation (Manifest): Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory ("cradle") to its final disposal site ("grave") and is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

Regulatory Framework: RCRA and Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under RCRA[7]. While this compound is not explicitly a "listed" hazardous waste (i.e., it does not have a specific F, K, P, or U waste code), it would likely be classified as a "characteristic" hazardous waste if it meets certain criteria[8][9].

  • Corrosivity (D002): If the substance in solution has a pH of ≤ 2 or ≥ 12.5, or corrodes steel at a specified rate. Given its chemical nature, this is a potential characteristic.

  • Toxicity (D004-D043): If the substance leaches specific toxic constituents above regulatory limits.

Regardless of whether it meets the technical definition, its inherent hazards (corrosivity, toxicity) require that it be managed as a hazardous waste. Always err on the side of caution and manage this chemical through your hazardous waste program[1][4]. State and local regulations may also have specific requirements[10].

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical responsibility for any laboratory professional. By understanding the chemical's hazards, adhering to a systematic disposal workflow, and complying with regulatory standards, you protect yourself, your colleagues, and the environment. This commitment to rigorous safety protocols is the hallmark of a trustworthy and high-functioning research operation.

References

  • Angene Chemical, Safety Data Sheet for cis-N1,N2-Dimethylcyclohexane-1,2-diamine. (2025). Angene Chemical.[Link]

  • PubChem, Compound Summary for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. National Center for Biotechnology Information.[Link]

  • Carl ROTH, Safety Data Sheet for N,N-Dimethylcyclohexylamine. Carl ROTH.[Link]

  • U.S. Environmental Protection Agency, RCRA Waste Standards. EPA.[Link]

  • U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Regulations. (2025). EPA.[Link]

  • U.S. Environmental Protection Agency, Hazardous Waste Listings. EPA.[Link]

  • U.S. Environmental Protection Agency, State-only Hazardous Waste Subject to RCRA Manifests. EPA.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, regardless of its perceived hazard level, demands a systematic approach grounded in scientific principles. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical for ensuring your personal safety and the integrity of your research.

Hazard Assessment & Risk Profile: Understanding the Compound

A thorough risk assessment is the foundation of any laboratory safety protocol. This compound is the salt form of a diamine base. While the salt form typically exhibits lower reactivity and corrosivity than its free base counterpart, it is not without hazards. The primary documented risk associated with the dihydrochloride salt is acute oral toxicity.[1]

It is crucial to distinguish this from the free base, N,N-Dimethylcyclohexane-1,4-diamine, which is classified as a corrosive material that causes severe skin burns and eye damage.[2] While we are handling the less hazardous salt, our protocols are designed with an abundance of caution, recognizing that contamination or unforeseen reactions could potentially expose personnel to the more hazardous parent compound.

Table 1: GHS Hazard Profile for this compound [1]

Hazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.
Physical HazardNone specified for the salt form.-Stored as a combustible solid.

The Core PPE Ensemble: A Multi-Barrier System

Effective protection is not about a single piece of equipment but a holistic, multi-barrier system. This begins with engineering controls and is supplemented by carefully selected PPE.

Primary Engineering Control: The Chemical Fume Hood

Causality: The first and most critical line of defense is not worn, but rather worked within. This compound is a solid, which can exist as a fine powder. Weighing and transferring this powder can generate airborne dust particles that are easily inhaled. A certified chemical fume hood is essential to contain these particulates at the source, preventing respiratory exposure.[3]

Eye and Face Protection
  • Standard Operations: For routine handling, such as weighing and solution preparation, chemical safety goggles that meet the ANSI Z87.1 standard are mandatory.[4] They provide 360-degree protection from dust and potential splashes.

  • Elevated Risk Scenarios: If there is a heightened risk of splashing—for instance, when working with larger quantities or during vigorous mixing—a face shield should be worn over the safety goggles.[4]

Hand Protection: Your Primary Contact Barrier
  • Glove Selection: Disposable nitrile gloves are the standard for providing short-term protection against a wide array of chemicals and are suitable for handling this compound.[4]

  • The Self-Validating Protocol: Gloves are a permeable barrier, not an invincible one.

    • Inspect Before Use: Always check gloves for pinholes or tears before donning.

    • Don Correctly: Ensure gloves are pulled over the cuffs of your lab coat to create a sealed barrier.[5]

    • Immediate Removal Upon Contact: If a glove comes into direct contact with the chemical, remove it immediately using the proper technique (without touching the outer surface with your bare skin) and wash your hands thoroughly.[6]

    • Regular Replacement: Change gloves at least every 30-60 minutes during extended procedures or immediately after finishing a task.[5]

Body Protection

A flame-resistant lab coat (e.g., Nomex) is recommended and must be kept fully buttoned to provide maximum skin coverage.[4] Long pants without cuffs and fully enclosed shoes (closed-toe, closed-heel) are required to protect the lower body from spills.[4] Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.[4]

Respiratory Protection

Under normal handling conditions within a fume hood, a respirator is not required.[3] However, a NIOSH-approved N95 or N100 respirator should be available for emergency situations, such as cleaning up a significant spill outside of a containment hood.[5] Use of a respirator requires prior medical evaluation and fit-testing as per OSHA standards.[5]

Procedural Guidance: From Weighing to Disposal

The following diagram and protocols outline a safe, self-validating workflow for handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response prep_ppe Don Core PPE (Coat, Goggles, Gloves) prep_setup Verify Fume Hood Functionality prep_ppe->prep_setup prep_gather Assemble Materials (Chemical, Spatula, Glassware) prep_setup->prep_gather handle_weigh Weigh Solid Compound prep_gather->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Containment handle_weigh->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Flush Skin/Eyes) handle_weigh->emergency_exposure If Exposure Occurs post_clean Decontaminate Work Surface & Glassware handle_transfer->post_clean post_dispose Dispose of Waste (Solid & Consumables) post_clean->post_dispose post_doff Doff PPE in Correct Order post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for Chemical Solids.

Protocol 1: Safe Weighing and Handling of Solid Compound
  • Preparation: Don your lab coat, chemical safety goggles, and nitrile gloves. Verify that the chemical fume hood is operational.

  • Containment: Conduct all manipulations of the solid chemical, including weighing and transferring, deep within the fume hood to contain any dust.

  • Handling: Use a dedicated spatula for this chemical. When weighing, carefully tap the spatula to release the powder; avoid shaking, which can create aerosols.

  • Closure: Tightly close the container immediately after use.[3]

  • Clean-up: After transferring the chemical, decontaminate the spatula and the weighing vessel. Wipe down the surface of the analytical balance and the surrounding work area inside the hood.

  • Disposal: Dispose of any contaminated weigh paper or consumables in a designated, sealed waste container.

Protocol 2: Emergency Procedures (Spill & Exposure)
  • Skin or Eye Contact:

    • Immediately proceed to the nearest safety shower or eyewash station.[3]

    • Flush the affected area with copious amounts of water for at least 15 minutes. For eyes, hold the eyelids open during the flush.[3][7]

    • Remove any contaminated clothing while under the shower.

    • Seek immediate medical attention. Do not delay.[3]

  • Minor Spill (inside fume hood):

    • Ensure your PPE is intact.

    • Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[7] Avoid creating dust.

    • Wipe the area with a damp cloth, then decontaminate the surface.

    • Place all cleaning materials into the hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department for cleanup. Do not attempt to clean a large spill without proper training and respiratory protection.

Decontamination and Disposal Plan

  • PPE Decontamination: Disposable gloves, weigh boats, and other contaminated consumables should be placed in a clearly labeled, sealed hazardous waste container for solid chemical waste.[3] Reusable lab coats should be professionally laundered if contamination is suspected.[8]

  • Glassware: Rinse glassware three times with a suitable solvent in a fume hood. The rinsate should be collected and disposed of as hazardous liquid waste.

  • Waste Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3] Never dispose of this chemical down the drain.

By integrating this expert-level understanding of hazard assessment with disciplined procedural execution, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Fisher Scientific. (2009). Safety Data Sheet for trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Link

  • Enamine. (n.d.). Safety Data Sheet for (2S)-2-fluorobutane-1,4-diamine dihydrochloride. Link

  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylcyclohexane-1,4-diamine. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet for trans-N,N′-Dimethylcyclohexane-1,2-diamine. Link

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet for N,N-Dimethylcyclohexylamine. Link

  • Fisher Scientific. (2021). Safety Data Sheet for trans-1,4-Diaminocyclohexane. Link

  • Sigma-Aldrich. (n.d.). N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR. Link

  • PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Link

  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Link

  • ChemicalBook. (2023). (1R,4R)-N1,N1-diMethylcyclohexane-1,4-diaMine hydrochloride - Safety Data Sheet. Link

  • Apollo Scientific. (2021). Safety Data Sheet for trans-N,N'-Dimethylcyclohexane-1,2-diamine. Link

  • BLD Pharm. (n.d.). This compound. Link

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Link

  • Wilhelmsen. (2023). SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Link

  • Apollo Scientific. (2023). N1,N2-Dimethylcyclohexane-1,2-diamine Safety Data Sheet. Link

  • Sigma-Aldrich. (n.d.). N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR Properties. Link

  • ChemScene. (n.d.). (1R,2R)-n1,n1-Dimethylcyclohexane-1,2-diamine hydrochloride. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.